Inarigivir Soproxil
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N7O13PS/c1-12(2)42-25(37)40-11-47-46(38,45-19-14(7-33)44-23(20(19)39-3)31-5-4-16(35)30-24(31)36)41-8-15-13(34)6-17(43-15)32-10-29-18-21(26)27-9-28-22(18)32/h4-5,9-10,12-15,17,19-20,23,33-34H,6-8,11H2,1-3H3,(H2,26,27,28)(H,30,35,36)/t13-,14+,15+,17+,19+,20+,23+,46?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCYTUJOSMYXLE-JDLSZIHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCSP(=O)(OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)OC4C(OC(C4OC)N5C=CC(=O)NC5=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)OCSP(=O)(OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O[C@@H]4[C@H](O[C@H]([C@@H]4OC)N5C=CC(=O)NC5=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N7O13PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942123-43-5 | |
| Record name | Inarigivir soproxil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942123435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inarigivir soproxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15063 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | INARIGIVIR SOPROXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365052M0DK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Inarigivir Soproxil: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inarigivir Soproxil is an investigational oral prodrug designed as an agonist of the innate immune system. Its primary mechanism of action involves the activation of two key intracellular pattern recognition receptors: Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This dual activation triggers a downstream signaling cascade, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This interferon-mediated response endows this compound with broad-spectrum antiviral activity, particularly against RNA viruses. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies associated with this compound.
Core Mechanism of Action: Dual Agonism of RIG-I and NOD2
This compound is a dinucleotide analog that, once intracellularly metabolized to its active form, mimics viral RNA signatures, thereby engaging with and activating RIG-I and NOD2.
RIG-I Pathway Activation
The RIG-I-like receptor (RLR) pathway is a critical component of the innate immune response to viral infections. This compound activates this pathway through the following steps:
-
Recognition and Binding: The active metabolite of this compound binds to the helicase domain of RIG-I.
-
Conformational Change: This binding induces a conformational change in RIG-I, exposing its caspase activation and recruitment domains (CARDs).
-
MAVS Interaction: The exposed CARDs of RIG-I interact with the mitochondrial antiviral-signaling protein (MAVS).
-
Signal Transduction: This interaction leads to the recruitment and activation of downstream signaling molecules, including TRAF3, TBK1, and IKKε.
-
IRF3/7 Phosphorylation: TBK1 and IKKε phosphorylate the transcription factors Interferon Regulatory Factor 3 (IRF3) and IRF7.
-
Nuclear Translocation and Gene Expression: Phosphorylated IRF3 and IRF7 dimerize and translocate to the nucleus, where they bind to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes (IFN-α/β), inducing their transcription.
NOD2 Pathway Activation
NOD2 is a cytoplasmic sensor that typically recognizes bacterial peptidoglycan fragments. This compound also activates this pathway, leading to a complementary inflammatory response:
-
NOD2 Recognition: The active form of this compound is recognized by the leucine-rich repeat (LRR) domain of NOD2.
-
Oligomerization and RIPK2 Recruitment: This binding induces the oligomerization of NOD2 and the recruitment of the serine-threonine kinase RIPK2 (also known as RICK).
-
NF-κB and MAPK Activation: RIPK2 activation leads to the recruitment of the IKK complex and subsequent phosphorylation and degradation of IκBα. This releases the transcription factor NF-κB, allowing its translocation to the nucleus. Concurrently, the MAPK pathway is activated.
-
Pro-inflammatory Cytokine Production: Nuclear NF-κB and activated MAPK pathways induce the transcription of various pro-inflammatory cytokines, such as TNF-α and IL-6.
Signaling Pathway Diagrams
Quantitative Data
The antiviral activity of this compound has been quantified in various in vitro and clinical settings.
In Vitro Antiviral Activity
| Virus | Cell Line/System | Parameter | Value (μM) |
| Hepatitis C Virus (HCV) Genotype 1a | HCV Replicon System | EC50 | 2.2 |
| Hepatitis C Virus (HCV) Genotype 1b | HCV Replicon System | EC50 | 1.0 |
| Lamivudine-resistant HBV | HepG2.2.15 cells | EC50 | 2.1 |
Clinical Trial Data (Phase 2, Chronic Hepatitis B)
| Parameter | 25 mg Dose | 50 mg Dose | 100 mg Dose | 200 mg Dose | Placebo |
| Mean HBV DNA Reduction (log10 IU/mL) | -0.61 | -0.89 | -1.12 | -1.58 | -0.04 |
| Mean HBV RNA Reduction (log10 copies/mL) | -0.39 | -0.45 | -0.51 | -0.58 | -0.15 |
| Mean HBsAg Reduction (log10 IU/mL) | -0.10 | -0.13 | -0.16 | -0.18 | +0.003 |
Experimental Protocols
In Vitro Antiviral Assay for HCV using a Replicon System
This protocol outlines the general steps for determining the EC50 of this compound against HCV using a luciferase reporter replicon system.
Objective: To quantify the inhibition of HCV RNA replication by this compound.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density that ensures they are in the logarithmic growth phase at the time of analysis.
-
Compound Addition: The following day, add serial dilutions of this compound to the cells. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of luciferase activity against the log of the drug concentration and fitting the data to a dose-response curve.
In Vitro Antiviral Assay for HBV using HepG2.2.15 Cells
This protocol describes a method to assess the antiviral activity of this compound against HBV using the HepG2.2.15 cell line, which constitutively produces HBV virions.
Objective: To determine the effect of this compound on HBV DNA replication.
Materials:
-
HepG2.2.15 cells.
-
Cell culture medium (e.g., MEM) supplemented with FBS and antibiotics.
-
This compound stock solution in DMSO.
-
24-well cell culture plates.
-
DNA extraction kit.
-
Quantitative real-time PCR (qPCR) machine and reagents for HBV DNA quantification.
Methodology:
-
Cell Seeding: Plate HepG2.2.15 cells in 24-well plates and allow them to adhere and grow to confluence.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a no-drug control and a positive control (e.g., Lamivudine).
-
Incubation and Media Change: Incubate the cells for a specified period (e.g., 6-9 days), changing the medium and re-dosing with the compound every 2-3 days.
-
DNA Extraction: At the end of the treatment period, harvest the cells and extract total intracellular DNA.
-
qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR with primers and probes specific for the HBV genome.
-
Data Analysis: Determine the EC50 value by analyzing the reduction in HBV DNA levels as a function of this compound concentration.
Clinical Development and Safety Profile
This compound has been evaluated in clinical trials for the treatment of chronic hepatitis B. Phase 2 studies demonstrated dose-dependent reductions in HBV DNA, HBV RNA, and HBsAg levels. However, the clinical development of this compound for HBV was discontinued due to safety concerns, including reports of serious adverse events.[1] This underscores the importance of careful safety monitoring in the development of innate immune agonists.
Conclusion
This compound represents a novel approach to antiviral therapy by targeting the host's innate immune system. Its dual agonism of RIG-I and NOD2 results in a robust interferon-mediated response with broad-spectrum antiviral activity. While demonstrating efficacy in reducing viral loads, particularly for HCV and HBV, its clinical development has been hampered by safety issues. The detailed mechanistic understanding, quantitative data, and experimental protocols provided in this guide offer valuable insights for researchers and drug development professionals working on novel immunomodulatory and antiviral agents.
References
Inarigivir Soproxil: An In-Depth Technical Guide on its RIG-I Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inarigivir Soproxil (formerly SB 9200) is a first-in-class, orally bioavailable small molecule designed as a prodrug of SB 9000. It functions as an agonist of the innate immune system, primarily through the activation of the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1][2][3] This activation triggers the interferon (IFN) signaling cascade, leading to a broad-spectrum antiviral response.[3] Inarigivir has demonstrated potent antiviral activity against a range of RNA viruses, including Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), norovirus, and respiratory syncytial virus (RSV).[3] This technical guide provides a comprehensive overview of this compound's RIG-I agonist activity, including its mechanism of action, quantitative antiviral data, and detailed experimental protocols.
Mechanism of Action: RIG-I and NOD2 Pathway Activation
This compound acts as a modulator of the innate immune system by activating two key pattern recognition receptors (PRRs): RIG-I and NOD2.[1][2][3]
RIG-I Signaling Pathway
RIG-I is a cytoplasmic sensor that detects viral RNA, a key pathogen-associated molecular pattern (PAMP). Upon binding of its ligand, which for Inarigivir is thought to mimic viral RNA, RIG-I undergoes a conformational change. This change exposes its caspase activation and recruitment domains (CARDs). The exposed CARDs then interact with the mitochondrial antiviral-signaling protein (MAVS), leading to the activation of downstream signaling cascades. This ultimately results in the phosphorylation and activation of interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB). These transcription factors then translocate to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, establishing an antiviral state.
Caption: this compound-mediated RIG-I signaling pathway.
NOD2 Signaling Pathway
In addition to RIG-I, Inarigivir also activates NOD2, a cytoplasmic receptor that typically recognizes bacterial muramyl dipeptide (MDP). The activation of NOD2 by Inarigivir leads to the recruitment of the serine/threonine kinase RIPK2. This interaction facilitates the activation of the NF-κB and mitogen-activated protein kinase (MAPK) pathways, resulting in the production of pro-inflammatory cytokines. The dual agonism of RIG-I and NOD2 likely contributes to a more robust and multifaceted innate immune response.
Caption: this compound-mediated NOD2 signaling pathway.
Quantitative Antiviral Activity
This compound has demonstrated significant antiviral activity across various viral infections in both preclinical and clinical studies.
In Vitro Anti-HCV Activity
The antiviral activity of Inarigivir against HCV was evaluated using genotype 1 HCV replicon systems.[3]
| HCV Genotype | EC50 (µM) | EC90 (µM) |
| 1a | 2.2 | 8.0 |
| 1b | 1.0 | 6.0 |
| Table 1: In vitro anti-HCV activity of this compound in genotype 1 replicon systems.[3] |
Clinical Anti-HBV Activity
A Phase 2, open-label, randomized, multiple-dose study evaluated the efficacy of Inarigivir in treatment-naïve patients with chronic hepatitis B.[4] Patients received Inarigivir at doses of 25, 50, 100, or 200 mg, or a placebo, for 12 weeks.[4]
| Treatment Group | Mean Reduction in HBV DNA (log10 IU/mL) | Mean Reduction in HBV RNA (log10 copies/mL) | Mean Reduction in HBsAg (log10 IU/mL) |
| Placebo | 0.0352 | -0.1474 | +0.0026 |
| Inarigivir 25 mg | 0.6116 | -0.3856 | -0.0956 |
| Inarigivir 50 mg | N/A | N/A | N/A |
| Inarigivir 100 mg | N/A | N/A | N/A |
| Inarigivir 200 mg | 1.5774 | -0.5794 | -0.1818 |
| Table 2: Least squares mean reductions in HBV viral markers from baseline after 12 weeks of Inarigivir treatment.[4] (N/A: Data not available in the provided search results). |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of this compound.
HCV Replicon Assay
This assay is used to determine the in vitro antiviral activity of compounds against HCV.
Workflow:
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum - Mayo Clinic Laboratories | Microbiology and Infectious Disease Catalog [microbiology.testcatalog.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
Inarigivir Soproxil: A Technical Guide to NOD2 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inarigivir Soproxil (formerly SB 9200) is a first-in-class, orally bioavailable small molecule designed as a modulator of the innate immune system. It functions as a dual agonist of Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] Activation of these intracellular pattern recognition receptors triggers downstream signaling cascades, culminating in an antiviral response. This technical guide provides an in-depth overview of the activation of the NOD2 pathway by this compound, including its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols for assessing its activity.
While this compound has demonstrated broad-spectrum antiviral activity against RNA viruses such as hepatitis C virus (HCV), norovirus, respiratory syncytial virus (RSV), and influenza, as well as hepatitis B virus (HBV), its clinical development for HBV was discontinued due to safety concerns, including instances of severe hepatotoxicity.[2][3][4] This document serves as a scientific resource for understanding the compound's interaction with the NOD2 signaling pathway.
Quantitative Data
The publicly available data on this compound primarily focuses on its antiviral efficacy. The following tables summarize the key quantitative findings.
Table 1: In Vitro Antiviral Activity of this compound against HCV [2]
| Virus Genotype | EC50 (µM) | EC90 (µM) |
| HCV Genotype 1a | 2.2 | 8.0 |
| HCV Genotype 1b | 1.0 | 6.0 |
Table 2: Clinical Trial Data for this compound in Chronic Hepatitis B (ACHIEVE Trial) [5]
| This compound Dose | Mean Reduction in HBV DNA (log10 IU/mL) at 12 weeks | Mean Reduction in HBV RNA (log10 copies/mL) at 12 weeks | Mean Reduction in HBsAg (log10 IU/mL) at 12 weeks |
| 25 mg | 0.61 | -0.39 | -0.10 |
| 50 mg | Not Reported | Not Reported | Not Reported |
| 100 mg | Not Reported | Not Reported | -0.18 |
| 200 mg | 1.58 | -0.58 | -0.18 |
| Placebo | 0.04 | -0.15 | +0.003 |
NOD2 Signaling Pathway Activated by this compound
Upon entering the cell, this compound is processed into its active form, which then engages with the NOD2 protein. This interaction is believed to induce a conformational change in NOD2, leading to its oligomerization and the recruitment of the downstream adaptor protein, Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). The subsequent formation of a "nodosome" complex initiates a signaling cascade that results in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3). These transcription factors then translocate to the nucleus to drive the expression of pro-inflammatory cytokines and type I interferons, establishing an antiviral state within the cell and in the surrounding tissue.
Experimental Protocols
Assessment of NOD2 Activation using an NF-κB Reporter Assay
This protocol describes a cell-based assay to quantify the activation of the NOD2 signaling pathway by measuring the induction of an NF-κB-dependent reporter gene.
1. Cell Line and Reagents:
-
Cell Line: HEK-Blue™ hNOD2 cells (InvivoGen), which are HEK293 cells stably co-transfected with the human NOD2 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[6][7]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 µg/mL Normocin™, 100 µg/mL Zeocin™, and 30 µg/mL Blasticidin.
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Positive Control: L18-MDP (InvivoGen), a known NOD2 agonist.
-
Detection Reagent: QUANTI-Blue™ Solution (InvivoGen).
2. Assay Procedure:
-
Cell Seeding: Plate HEK-Blue™ hNOD2 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (L18-MDP) in culture medium. Add 20 µL of the diluted compounds to the respective wells. For the negative control, add 20 µL of medium with the vehicle.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Add 20 µL of the cell supernatant from each well to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution per well.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.
3. Data Analysis:
-
Calculate the fold induction of NF-κB activation by dividing the absorbance of the compound-treated wells by the absorbance of the vehicle-treated wells.
-
Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Experimental Workflow for Assessing NOD2-Mediated Cytokine Production
This workflow outlines the steps to measure the production of pro-inflammatory cytokines, such as IL-8 and TNF-α, following stimulation of immune cells with this compound.
Conclusion
This compound is a potent activator of the innate immune system through the NOD2 and RIG-I pathways. While its clinical development has been halted, the study of its mechanism of action provides valuable insights into the therapeutic potential of targeting these pathways for antiviral and immunomodulatory purposes. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to further investigate the intricate role of NOD2 signaling in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. invivogen.com [invivogen.com]
- 7. invivogen.com [invivogen.com]
Inarigivir Soproxil: A Technical Guide to its Modulation of Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inarigivir soproxil (formerly SB 9200) is an orally bioavailable small molecule prodrug designed to modulate the innate immune system. As an agonist of the Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) pathways, inarigivir stimulates the production of endogenous interferons and other antiviral effector molecules. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of its preclinical and clinical data, detailed signaling pathways, and a discussion of its therapeutic potential and limitations. The development of inarigivir for chronic hepatitis B was notably halted due to safety concerns, a critical aspect that will be addressed herein.
Introduction
The innate immune system provides the first line of defense against invading pathogens. Pattern recognition receptors (PRRs) are a critical component of this system, recognizing pathogen-associated molecular patterns (PAMPs) and triggering downstream signaling cascades that lead to the production of interferons (IFNs) and other pro-inflammatory cytokines. This compound is a dinucleotide that acts as a PAMP mimic, thereby activating specific PRRs to elicit a broad-spectrum antiviral state. This document will delve into the technical details of inarigivir's interaction with the innate immune system, providing a valuable resource for researchers in the fields of immunology, virology, and drug development.
Mechanism of Action: Dual Agonism of RIG-I and NOD2
This compound functions as a prodrug that is converted to its active form, which then acts as a dual agonist for two key intracellular PRRs: RIG-I and NOD2.[1] This dual activation is a unique feature of the molecule and is central to its immunomodulatory effects.
RIG-I Signaling Pathway
RIG-I is a cytosolic sensor of viral RNA. Upon binding to its ligand, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs). This leads to the activation of mitochondrial antiviral-signaling protein (MAVS), which in turn triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These kinases phosphorylate and activate interferon regulatory factors 3 and 7 (IRF3/7), which translocate to the nucleus and induce the expression of type I and type III interferons.
NOD2 Signaling Pathway
NOD2 is a cytosolic sensor that primarily recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Inarigivir's activation of NOD2 suggests a broader ligand recognition spectrum for this receptor. Upon activation, NOD2 oligomerizes and recruits receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This leads to the activation of the NF-κB and MAPK signaling pathways, resulting in the production of pro-inflammatory cytokines.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Antiviral Activity of this compound against HCV
| HCV Genotype | EC50 (µM) | EC90 (µM) | Cell System | Reference |
| 1a | 2.2 | 8.0 | Genotype 1 HCV replicon system | [2] |
| 1b | 1.0 | 6.0 | Genotype 1 HCV replicon system | [2] |
Table 2: Phase 2 Clinical Trial Results in Treatment-Naïve Chronic Hepatitis B Patients (12 weeks treatment)
| Parameter | 25 mg Inarigivir | 50 mg Inarigivir | 100 mg Inarigivir | 200 mg Inarigivir | Placebo | Reference |
| Mean Reduction in HBV DNA (log10 IU/mL) | 0.61 | Not Reported | Not Reported | 1.58 | 0.04 | [3] |
| Mean Change in HBV RNA (log10 copies/mL) | -0.39 | -0.45 | -0.48 | -0.58 | -0.15 | [3] |
| Mean Change in HBsAg (log10 IU/mL) | -0.10 | -0.13 | -0.15 | -0.18 | +0.0026 | [3] |
| Mean Reduction in ALT (U/L) | 23.3 | 25.8 | 30.1 | 33.8 | 0.7 | [3] |
Experimental Protocols
Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on the published literature, the following provides an overview of the likely methodologies employed.
In Vitro Antiviral Activity Assay (HCV Replicon System)
This assay is a standard method for evaluating the antiviral activity of compounds against Hepatitis C virus.
Methodology Overview:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are cultured under standard conditions. These replicons contain a reporter gene (e.g., luciferase) or can be quantified directly by RT-PCR.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.
-
Incubation: The treated cells are incubated for a period sufficient for multiple rounds of viral replication (typically 48-72 hours).
-
Quantification of Viral Replication: HCV RNA levels are quantified using quantitative reverse transcription polymerase chain reaction (qRT-PCR).
-
Cytotoxicity Assessment: In parallel, the cytotoxicity of the compound is determined using a standard assay (e.g., MTS or CellTiter-Glo) to ensure that the observed antiviral effect is not due to cell death.
-
Data Analysis: The EC50 (half-maximal effective concentration) and EC90 (90% effective concentration) values are calculated from the dose-response curves.
Phase 2 Clinical Trial in Chronic Hepatitis B Patients
The ACHIEVE trial was a Phase 2, randomized, open-label, multicenter study to evaluate the safety, tolerability, and antiviral efficacy of this compound in treatment-naïve patients with chronic hepatitis B.[4]
Study Design Overview:
-
Participants: Treatment-naïve adults with chronic hepatitis B infection.
-
Intervention: Patients were randomized to receive one of four doses of this compound (25, 50, 100, or 200 mg) or placebo, administered orally once daily for 12 weeks.[3] Following the initial 12-week treatment period, all patients received the standard-of-care antiviral drug, tenofovir.[3]
-
Primary Endpoints: Safety and tolerability of this compound.
-
Secondary Endpoints: Changes from baseline in HBV DNA, HBV RNA, and HBsAg levels.
Safety and Discontinuation of Development for HBV
Despite showing promising antiviral activity, the clinical development of this compound for the treatment of chronic hepatitis B was terminated.[5] This decision was made due to unexpected serious adverse events observed in the Phase IIb CATALYST trials, including one patient death.[5] Reports indicated evidence of hepatocellular dysfunction and elevations in alanine transaminase (ALT) that were potentially consistent with liver injury rather than the expected immune-mediated flares.[5]
Conclusion
This compound is a potent modulator of the innate immune system with a unique dual mechanism of action, activating both the RIG-I and NOD2 signaling pathways. Preclinical and early clinical data demonstrated its potential as an antiviral agent, particularly against HCV and HBV. However, the significant safety concerns that emerged during later-stage clinical trials for HBV ultimately led to the discontinuation of its development for this indication. This case highlights the critical importance of thorough safety and toxicology evaluations in the development of novel immunomodulatory therapies. The information presented in this technical guide provides a comprehensive overview of this compound for the scientific community, offering valuable insights into its biological activity and the challenges associated with harnessing the power of the innate immune system for therapeutic purposes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]
Inarigivir Soproxil: A Technical Guide to its Antiviral Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inarigivir Soproxil (formerly SB 9200) is a novel, orally bioavailable small molecule prodrug of SB 9000. It has been investigated for its potential as a broad-spectrum antiviral agent. Inarigivir is a first-in-class agonist of the host innate immune system, specifically targeting the Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) pathways. This unique mechanism of action triggers an endogenous interferon (IFN) signaling cascade, leading to a pan-antiviral state. This technical guide provides an in-depth overview of the antiviral spectrum of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. It is important to note that the clinical development of inarigivir for Hepatitis B Virus (HBV) was discontinued due to safety concerns observed in Phase II trials[1].
Antiviral Activity
This compound has demonstrated a broad spectrum of antiviral activity against several RNA viruses, with the most extensive data available for Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV).
Table 1: In Vitro Anti-HCV Activity of this compound
| Virus Genotype | Cell System | Potency Metric | Value (µM) |
| HCV Genotype 1a | Genotype 1a replicon cells | EC50 | 2.2[2][3] |
| HCV Genotype 1b | Genotype 1b replicon cells | EC50 | 1.0[2][3] |
| HCV Genotype 1a | Genotype 1a replicon cells | EC90 | 8.0[3] |
| HCV Genotype 1b | Genotype 1b replicon cells | EC90 | 6.0[3] |
Table 2: Clinical Anti-HBV Activity of Inarigivir (12-week treatment in treatment-naïve patients)
| Inarigivir Dose | Mean Reduction in HBV DNA (log10 IU/mL) | Mean Reduction in HBV RNA (log10 copies/mL) | Mean Reduction in HBsAg (log10 IU/mL) |
| 25 mg | 0.61 | -0.39 | -0.10 |
| 50 mg | Not Reported | -0.45 | -0.11 |
| 100 mg | Not Reported | -0.42 | -0.18 |
| 200 mg | 1.58 | -0.58 | -0.18 |
| Placebo | 0.04 | -0.15 | +0.0026 |
Data adapted from a Phase 2, open-label, randomized, multiple-dose study.[4]
Other Antiviral Activity
This compound has also been reported to exhibit antiviral activity against other RNA viruses, including norovirus, respiratory syncytial virus (RSV), and influenza virus.[2][3] However, specific quantitative data such as EC50 values from publicly available sources are limited for these viruses.
Mechanism of Action: RIG-I and NOD2 Signaling Activation
This compound acts as an immunomodulator by activating two key intracellular pattern recognition receptors (PRRs): RIG-I and NOD2.[2][3] This dual activation leads to the induction of the interferon signaling cascade, a critical component of the innate immune response to viral infections.
Diagram 1: Inarigivir-Mediated RIG-I Signaling Pathway
Caption: Inarigivir activates RIG-I, leading to MAVS-mediated IRF3 phosphorylation and nuclear translocation to induce interferon gene expression.
Diagram 2: Inarigivir-Mediated NOD2 Signaling Pathway
Caption: Inarigivir activates NOD2, which recruits RIPK2 to initiate a signaling cascade culminating in NF-κB activation and pro-inflammatory gene expression.
Experimental Protocols
HCV Replicon Assay
This assay is a cornerstone for evaluating the in vitro antiviral activity of compounds against HCV.
Objective: To determine the concentration of this compound that inhibits 50% (EC50) and 90% (EC90) of HCV RNA replication in a cell-based replicon system.
Methodology:
-
Cell Lines: Huh-7 human hepatoma cells stably expressing subgenomic HCV replicons of the desired genotype (e.g., 1a or 1b) are used. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.
-
Compound Preparation: this compound is serially diluted to a range of concentrations in an appropriate solvent, such as dimethyl sulfoxide (DMSO).
-
Cell Seeding and Treatment: Replicon-containing cells are seeded in multi-well plates (e.g., 96- or 384-well) and allowed to adhere. The cells are then treated with the various concentrations of this compound. Control wells receive either vehicle (DMSO) or a known HCV inhibitor as a positive control.
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of HCV Replication:
-
Luciferase Reporter Assay: If a luciferase reporter is present in the replicon, a luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.
-
RT-qPCR: Total cellular RNA is extracted, and the levels of HCV RNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The EC50 and EC90 values are calculated by plotting the percentage of inhibition of HCV replication against the log of the drug concentration and fitting the data to a dose-response curve.
Diagram 3: HCV Replicon Assay Workflow
References
Inarigivir Soproxil: A Technical Guide for Hepatitis B Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inarigivir Soproxil (formerly SB 9200) is an investigational oral immunomodulator that has been evaluated for the treatment of chronic hepatitis B virus (HBV) infection. It acts as a prodrug of SB 9000, a potent agonist of the innate immune sensors Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1] By activating these pattern recognition receptors (PRRs), this compound was designed to stimulate the host's innate immune response to recognize and eliminate HBV-infected cells. This document provides a comprehensive technical overview of this compound, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing its mechanism of action and the typical workflow for its evaluation.
While showing initial promise in reducing HBV DNA, RNA, and antigen levels in early clinical trials, the development of this compound for HBV was halted in January 2020 due to safety concerns, including a patient death in a Phase IIb trial.[2][3] Despite its discontinuation for HBV, the study of this compound and its mechanism of action provides valuable insights into the development of immunomodulatory therapies for chronic viral infections.
Core Mechanism of Action
This compound is an orally bioavailable dinucleotide that, upon intracellular conversion to its active form, SB 9000, activates the RIG-I and NOD2 signaling pathways.[1] This dual agonism triggers a downstream signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to an antiviral state within the host cell.[2][4]
Signaling Pathway Diagram
Caption: this compound's activation of RIG-I and NOD2 pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound in the context of HBV infection.
Table 1: Preclinical Antiviral Activity
| Model System | This compound Concentration/Dose | Endpoint | Result | Citation |
| HCV Replicon (Genotype 1a) | EC50 | Antiviral Activity | 2.2 µM | [1][5] |
| HCV Replicon (Genotype 1b) | EC50 | Antiviral Activity | 1.0 µM | [1][5] |
| Chronic WHV Carrier Woodchucks | 30 mg/kg followed by Entecavir (ETV) | Viral Load and Antigenemia | Marked suppression and delayed viral rebound compared to ETV followed by Inarigivir | [1] |
Table 2: Phase 2 ACHIEVE Trial - Efficacy in Treatment-Naïve CHB Patients (12 weeks monotherapy)
| This compound Dose | Mean Reduction in HBV DNA (log10 IU/mL) | Mean Reduction in HBV RNA (log10 copies/mL) | Mean Change in HBsAg (log10 IU/mL) | Citation |
| 25 mg | 0.61 | -0.39 | -0.10 | [6] |
| 50 mg | Not explicitly stated, but showed dose-dependent increase from 25mg | Not explicitly stated, but showed dose-dependent increase from 25mg | Not explicitly stated, but showed dose-dependent increase from 25mg | [4] |
| 100 mg | Dose-dependent increase from lower doses | Dose-dependent increase from lower doses | Not dose-dependent | [7] |
| 200 mg | 1.58 | -0.58 | -0.18 | [6] |
| Placebo | 0.04 | -0.15 | +0.0026 | [6] |
Table 3: Phase 2 ACHIEVE Trial - Patient Demographics (Representative Cohort)
| Characteristic | Value | Citation |
| Number of Patients | 80 (randomized 4:1 drug to placebo) | [6] |
| Gender (Male) | 60% (in 25mg cohort) | [4] |
| Mean Age | 41 years (in 25mg cohort) | [4] |
| Ethnicity | Mostly Asian (in 25mg cohort) | [4] |
Experimental Protocols
This section details the general methodologies for key experiments cited in the research of this compound.
In Vitro Antiviral Assay (HCV Replicon System)
-
Cell Culture: Huh7 cells harboring HCV subgenomic replicons (genotypes 1a or 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound.
-
Luciferase Assay: After a 72-hour incubation period, HCV replication is quantified by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of inhibition of luciferase activity against the log of the drug concentration.[1]
Quantification of HBV DNA, RNA, and HBsAg in Clinical Trials
-
HBV DNA Quantification: Serum HBV DNA levels are quantified using a real-time polymerase chain reaction (qPCR) assay, such as the COBAS AmpliPrep/COBAS TaqMan HBV Test. This method has a lower limit of quantification of approximately 20 IU/mL.
-
HBV RNA Quantification: Serum HBV RNA is measured using a specific reverse transcription-qPCR (RT-qPCR) assay. This requires the initial conversion of RNA to cDNA followed by qPCR amplification.
-
HBsAg Quantification: Hepatitis B surface antigen (HBsAg) levels are determined using a quantitative immunoassay, typically an enzyme-linked immunosorbent assay (ELISA) or a chemiluminescence immunoassay (CLIA).[6]
Preclinical Evaluation in the Woodchuck Hepatitis Virus (WHV) Model
-
Animal Model: Chronically WHV-infected woodchucks are used as a surrogate model for human HBV infection. These animals develop chronic hepatitis and hepatocellular carcinoma, mimicking the disease progression in humans.
-
Dosing Regimen: this compound is administered orally at a specified dose (e.g., 30 mg/kg) for a defined period.
-
Monitoring: Serum WHV DNA levels, WHV surface antigen (WHsAg), and liver enzyme levels (e.g., ALT) are monitored regularly throughout the study.
-
Endpoint Analysis: At the end of the study, liver tissue may be collected for histological analysis and quantification of intrahepatic viral markers.[1]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the development and evaluation of an antiviral agent like this compound.
Caption: A typical workflow for antiviral drug development.
Conclusion
This compound represented a novel approach to HBV therapy by targeting the host's innate immune system. The data from preclinical and early clinical studies demonstrated its potential to reduce viral markers. However, the subsequent safety concerns that led to the termination of its development for HBV underscore the challenges of developing immunomodulatory agents. The research conducted on this compound has contributed significantly to our understanding of the role of the RIG-I and NOD2 pathways in controlling HBV and will inform the development of future immunotherapies for chronic viral diseases. This technical guide serves as a consolidated resource for researchers and professionals in the field, providing a foundation for future investigations into host-targeting antivirals.
References
- 1. arigobio.com [arigobio.com]
- 2. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. access.wiener-lab.com [access.wiener-lab.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. sceti.co.jp [sceti.co.jp]
- 7. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure | Gut [gut.bmj.com]
Inarigivir Soproxil: A Deep Dive into its Core Mechanism of Interferon Signaling Induction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inarigivir soproxil (formerly SB 9200) is an orally bioavailable prodrug of SB 9000, a novel small molecule that acts as a potent agonist of the intracellular pattern recognition receptors RIG-I (Retinoic acid-Inducible Gene I) and NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2). By activating these key sensors of the innate immune system, this compound triggers a downstream signaling cascade, culminating in the robust induction of type I interferons (IFN) and a broad spectrum of interferon-stimulated genes (ISGs). This whitepaper provides a comprehensive technical overview of the core mechanism of action of this compound, detailing the signaling pathways involved, presenting key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its activity. While the clinical development of inarigivir for hepatitis B was halted due to safety concerns, the extensive research into its mechanism of action provides valuable insights for the development of future immunomodulatory and antiviral therapies.
Core Mechanism of Action: Dual Agonism of RIG-I and NOD2
This compound's primary mechanism of action is the activation of two distinct intracellular pattern recognition receptors: RIG-I and NOD2.[1][2] This dual agonism allows it to mimic a viral infection, thereby initiating a powerful innate immune response.
1.1. RIG-I Pathway Activation:
RIG-I is a cytosolic sensor that recognizes viral RNA, a key pathogen-associated molecular pattern (PAMP). Upon binding of its ligand, in this case, the active metabolite of inarigivir, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs). This leads to the recruitment of the mitochondrial antiviral-signaling protein (MAVS), which acts as a scaffold to assemble a signaling complex involving TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase ε). These kinases then phosphorylate and activate the transcription factor IRF3 (Interferon Regulatory Factor 3), which dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α and IFN-β).
1.2. NOD2 Pathway Activation:
NOD2 is another cytosolic sensor that typically recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Inarigivir's active form also activates NOD2, leading to the recruitment of the serine-threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction initiates a signaling cascade that results in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and, in concert with IRF3, promotes the transcription of type I interferons and other pro-inflammatory cytokines.
The synergistic activation of both the RIG-I/MAVS/IRF3 and NOD2/RIPK2/NF-κB pathways by this compound leads to a potent and broad-spectrum antiviral state.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Antiviral Activity of this compound against Hepatitis C Virus (HCV) [2]
| HCV Genotype | EC50 (µM) |
| 1a | 2.2 |
| 1b | 1.0 |
Table 2: In Vivo Antiviral Efficacy of this compound in Woodchucks Chronically Infected with Woodchuck Hepatitis Virus (WHV) [3]
| Treatment Group | Mean Serum WHV DNA Reduction (log10 copies/mL) | Mean Serum WHsAg Reduction (log10 IU/mL) |
| SB 9200 (12 weeks) followed by Entecavir (4 weeks) | 6.4 | 3.3 |
| Entecavir (4 weeks) followed by SB 9200 (12 weeks) | 4.2 | 1.1 |
Table 3: Phase 2 ACHIEVE Trial: Antiviral Efficacy of this compound in Treatment-Naïve Chronic Hepatitis B (HBV) Patients (12 Weeks Monotherapy) [1][4]
| This compound Dose | Mean HBV DNA Reduction (log10 IU/mL) | Mean HBV RNA Reduction (log10 copies/mL) | HBsAg Reduction >0.5 log10 at Week 12 or 24 (%) |
| 25 mg | 0.61 | -0.39 | 22 |
| 50 mg | N/A | N/A | 22 |
| 100 mg | N/A | -0.58 | 22 |
| 200 mg | 1.58 - 3.26 | -0.58 | 22 |
| Placebo | 0.04 | -0.15 | N/A |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
3.1. RIG-I Activation Assay (Cell-based Reporter Assay)
This assay measures the ability of a compound to activate the RIG-I signaling pathway, leading to the expression of a reporter gene under the control of an IFN-β promoter.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing a luciferase reporter gene driven by the IFN-β promoter.
-
Procedure:
-
Seed HEK293-IFN-β-luciferase cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a positive control (e.g., poly(I:C)).
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Data is typically expressed as fold induction of luciferase activity over untreated control cells.
-
3.2. NOD2 Activation Assay (NF-κB Reporter Assay)
This assay determines if a compound can activate the NOD2 signaling pathway, which results in the activation of the transcription factor NF-κB.
-
Cell Line: HEK293 cells co-transfected with a human NOD2 expression vector and an NF-κB-luciferase reporter vector.
-
Procedure:
-
Co-transfect HEK293 cells with the NOD2 expression plasmid and the NF-κB reporter plasmid.
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Treat the cells with different concentrations of this compound or a known NOD2 agonist (e.g., muramyl dipeptide - MDP).
-
Incubate for 18-24 hours.
-
Measure luciferase activity as described in the RIG-I activation assay.
-
Results are presented as fold induction of NF-κB-driven luciferase activity.
-
3.3. Quantification of Interferon-Stimulated Gene (ISG) Expression
This protocol measures the upregulation of ISG mRNA levels in response to treatment with this compound.
-
Cell Type: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., Huh7).
-
Procedure:
-
Isolate PBMCs from healthy donor blood or culture the chosen cell line.
-
Treat the cells with this compound or a vehicle control for a specified time course (e.g., 6, 12, 24 hours).
-
Extract total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the expression of specific ISGs (e.g., OAS1, MX1, ISG15) using quantitative real-time PCR (qRT-PCR) with gene-specific primers.
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the fold change in expression relative to the vehicle-treated control.
-
3.4. Clinical Virology Assays (from ACHIEVE Trial)
The following are general descriptions of the types of assays used to assess virological endpoints in the ACHIEVE trial.
-
HBV DNA Quantification: Serum HBV DNA levels were quantified using a real-time polymerase chain reaction (PCR) assay with a lower limit of quantification (LLOQ) appropriate for clinical monitoring.
-
HBV RNA Quantification: Serum HBV RNA levels were measured using a specific reverse transcription quantitative PCR (RT-qPCR) assay designed to detect pregenomic RNA.
-
HBsAg Quantification: Quantitative measurement of hepatitis B surface antigen (HBsAg) in serum was performed using a commercially available immunoassay (e.g., Abbott Architect).
Visualizations
Signaling Pathways
Caption: this compound signaling pathway.
Experimental Workflow
Caption: Experimental workflow for Inarigivir.
Conclusion
This compound represents a significant effort in the development of oral immunomodulators for viral diseases. Its dual agonism of RIG-I and NOD2 provides a powerful mechanism for inducing a broad and robust interferon-mediated antiviral response. The data from preclinical and clinical studies clearly demonstrate its ability to activate the innate immune system and reduce viral markers. Although its development for HBV has been discontinued, the wealth of knowledge generated from the study of inarigivir's mechanism of action, as detailed in this whitepaper, remains a valuable resource for the scientific community. These insights will undoubtedly inform the design and development of the next generation of innate immune agonists for the treatment of viral infections and other diseases.
References
- 1. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]
- 4. invivogen.com [invivogen.com]
The Conversion of Inarigivir Soproxil: A Technical Overview of a Novel Innate Immunity Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inarigivir Soproxil (formerly SB 9200) is an orally bioavailable prodrug of SB 9000, a novel small molecule designed to activate the innate immune system for antiviral therapy. Developed initially for chronic hepatitis B (HBV) and hepatitis C (HCV) infections, its mechanism relies on the intracellular conversion to its active moiety, SB 9000, which functions as an agonist for the Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) pathways. This activation triggers a downstream signaling cascade, leading to the production of interferons (IFNs) and interferon-stimulated genes (ISGs), mimicking the body's natural antiviral response. This technical guide provides an in-depth analysis of the prodrug conversion, mechanism of action, and key experimental data associated with this compound.
Introduction
This compound was a first-in-class immunomodulatory agent with a unique dual mechanism: direct antiviral activity and the stimulation of host innate immunity.[1] The core concept was to deliver the active dinucleotide, SB 9000, which would otherwise have poor oral bioavailability, via a soproxil prodrug strategy. This approach facilitates absorption and subsequent intracellular hydrolysis to release the active compound. While the clinical development for HBV was halted due to safety concerns, the underlying science of its conversion and pathway activation remains a valuable case study for prodrug design and innate immunity modulation.[2]
Prodrug Conversion: From this compound to SB 9000
The conversion of the inactive prodrug, this compound (SB 9200), into the pharmacologically active SB 9000 is a critical step for its biological function.
Mechanism of Conversion
The conversion is a one-step hydrolysis reaction. The "soproxil" promoiety, an isopropyl carbonate group attached via a thoxymethyl linker to the phosphate backbone, is cleaved by intracellular esterases. This enzymatic action is rapid and releases the active SB 9000 dinucleotide. In vitro metabolism studies using liver microsomes have indicated that this conversion is primarily mediated by esterases, not cytochrome P450 (CYP) enzymes.
Experimental Workflow for In Vitro Conversion Analysis
The following diagram outlines a typical workflow to assess the conversion of the prodrug in a laboratory setting.
Mechanism of Action of SB 9000
Once converted, SB 9000 activates the innate immune system by targeting cytosolic pattern recognition receptors (PRRs).
RIG-I and NOD2 Pathway Activation
SB 9000 acts as an agonist for both RIG-I and NOD2.[1] This dual activation is a key feature of its mechanism.
-
RIG-I Activation: RIG-I is a cytosolic sensor that typically recognizes viral RNA. SB 9000 mimics this pathogen-associated molecular pattern (PAMP), causing a conformational change in RIG-I.
-
NOD2 Activation: NOD2 is another cytosolic sensor that recognizes bacterial peptidoglycan fragments. Its activation by SB 9000 suggests a broader immunomodulatory capability.
This dual agonism leads to the recruitment of the adaptor protein MAVS (Mitochondrial Antiviral-Signaling protein), triggering two primary downstream signaling pathways involving IRF3/7 and NF-κB. This culminates in the robust production of Type I and Type III interferons and other pro-inflammatory cytokines.
Signaling Pathway
The following diagram illustrates the signaling cascade initiated by SB 9000.
Quantitative Data Summary
The antiviral activity of this compound has been quantified in various preclinical and clinical settings.
In Vitro Antiviral Activity
The potency of this compound was assessed using HCV replicon systems, which are cell-based assays that measure the replication of viral RNA.
Table 1: In Vitro Anti-HCV Activity of this compound
| HCV Genotype | EC₅₀ (µM) | EC₉₀ (µM) | Assay System |
|---|---|---|---|
| Genotype 1a | 2.2 | 8.0 | HCV Replicon |
| Genotype 1b | 1.0 | 6.0 | HCV Replicon |
Data sourced from MedChemExpress.[1]
Clinical Antiviral Activity (HBV)
Data from the Phase 2 ACHIEVE trial demonstrated a dose-dependent antiviral effect in treatment-naïve patients with chronic HBV after 12 weeks of monotherapy.
Table 2: Antiviral Response in HBV Patients (ACHIEVE Trial)
| Inarigivir Daily Dose | Mean Reduction in HBV DNA (log₁₀ IU/mL) | Mean Reduction in HBV RNA (log₁₀ U/mL) | Mean Reduction in HBsAg (log₁₀ IU/mL) |
|---|---|---|---|
| 25 mg | 0.61 | 0.39 | 0.10 |
| 50 mg | N/A | N/A | >0.5 in 30% of patients |
| 100 mg | N/A | N/A | N/A |
| 200 mg | 1.58 | 0.58 | 0.18 |
| Placebo | 0.04 | 0.15 | +0.003 |
Data compiled from presentations of the ACHIEVE trial results.[3][4][5][6]
Note: Detailed human pharmacokinetic data (Cmax, Tmax, AUC) for this compound and its active metabolite SB 9000 are not publicly available in peer-reviewed literature.
Experimental Protocols
Protocol: In Vitro HCV Replicon Assay
This protocol outlines a method to determine the half-maximal effective concentration (EC₅₀) of a compound against HCV replication.
-
Cell Plating: Seed Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter) into 384-well plates at a density of 2,000 cells/well. Incubate for 24 hours.[7]
-
Compound Preparation: Perform a serial 1:3 dilution of this compound in DMSO to create a 10-point dose titration.[7]
-
Cell Treatment: Add 0.4 µL of the diluted compound to the cell plates (in quadruplicate), achieving a final concentration range typically from low nanomolar to mid-micromolar. Include DMSO-only wells as negative controls.[7]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.[7]
-
Lysis and Readout: Lyse the cells and measure the activity of the luciferase reporter. The luminescence signal is directly proportional to the level of HCV RNA replication.
-
Data Analysis: Normalize the luminescence data to the DMSO controls. Calculate EC₅₀ values by fitting the dose-response data to a four-parameter non-linear regression curve.[7]
Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for quantifying this compound and SB 9000 in plasma samples. Specific parameters for these molecules are not publicly available and would require optimization.
-
Sample Preparation: To 50 µL of plasma, add 200 µL of acetonitrile containing a stable isotope-labeled internal standard (e.g., d8-Inarigivir Soproxil) to precipitate proteins.[8]
-
Extraction: Vortex the sample for 5 minutes, then centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Dilution & Injection: Transfer the supernatant to a new plate or vial and inject a small volume (e.g., 2-10 µL) into the LC-MS/MS system.
-
Chromatographic Separation: Separate the analyte from matrix components using a C18 reverse-phase HPLC column (e.g., 50 x 2.1 mm, 3 µm) with a gradient mobile phase, typically consisting of water and acetonitrile with a formic acid modifier.[9]
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for the parent drug, the active metabolite, and the internal standard.[8]
-
Quantification: Construct a calibration curve using standards of known concentrations and determine the concentrations in the unknown samples by comparing the peak area ratios of the analyte to the internal standard.
Conclusion
This compound represents a sophisticated application of prodrug chemistry to enable the oral delivery of an immunostimulatory dinucleotide. Its mechanism, centered on the activation of the RIG-I and NOD2 pathways, provides a powerful method for inducing a broad antiviral state. While its clinical development was ultimately unsuccessful, the data gathered from its preclinical and clinical evaluation offer valuable insights for the ongoing development of novel immunomodulators and antiviral therapies. The experimental frameworks outlined here provide a basis for the continued study of such compounds by the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Quantitative Determination of ABT-925 in Human Plasma by On-Line SPE and LC-MS/MS: Validation and Sample Analysis in Phase II Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Inarigivir Soproxil: A Deep Dive into its Modulation of the Host Immune Response
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inarigivir Soproxil (SB 9200) is a novel, orally bioavailable small molecule immunomodulator that has been investigated for the treatment of chronic hepatitis B (CHB). It functions as a dual agonist of the intracellular pattern recognition receptors (PRRs), Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). By activating these key sensors of the innate immune system, this compound triggers a downstream signaling cascade, culminating in the production of interferons (IFNs) and other pro-inflammatory cytokines, thereby inducing a potent antiviral state. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on the host immune response, and a summary of key clinical findings. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this area.
Introduction
Chronic hepatitis B virus (HBV) infection remains a significant global health challenge, with an estimated 257 million people living with the disease in 2015.[1] Current therapies, such as nucleos(t)ide analogues (NUCs) and interferon-alpha (IFN-α), can suppress viral replication but rarely lead to a functional cure, defined as the loss of hepatitis B surface antigen (HBsAg).[1] This has spurred the development of new therapeutic strategies aimed at modulating the host immune response to achieve durable viral control. This compound emerged as a promising candidate in this landscape, designed to activate the host's own innate immune defenses to combat HBV infection.
Mechanism of Action: Dual Agonism of RIG-I and NOD2
This compound is a dinucleotide prodrug that is intracellularly converted to its active triphosphate form.[2] Its primary mechanism of action is the activation of two distinct PRRs: RIG-I and NOD2.[2][3][4]
RIG-I Pathway Activation
RIG-I is a cytosolic sensor that recognizes viral RNA, particularly short double-stranded RNA (dsRNA) bearing a 5'-triphosphate. Upon binding to its ligand, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs). This leads to its interaction with the mitochondrial antiviral-signaling protein (MAVS), triggering the formation of a signaling complex that activates downstream transcription factors, including Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[5] Activated IRF3 and NF-κB then translocate to the nucleus to induce the expression of type I and type III interferons, as well as other interferon-stimulated genes (ISGs), which establish an antiviral state within the cell and in neighboring cells.[5]
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound (SB 9200) / Gilead, Sino Biopharm [delta.larvol.com]
- 5. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]
Cellular Targets of Inarigivir Soproxil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inarigivir soproxil (formerly SB 9200) is an orally bioavailable prodrug of a dinucleotide that was developed as a novel immunomodulatory agent with broad-spectrum antiviral activity. Its primary mechanism of action is the activation of the innate immune system through the engagement of two key intracellular pattern recognition receptors (PRRs): Retinoic acid-inducible gene I (RIG-I) and Nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[1][2] By acting as an agonist for these receptors, Inarigivir triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby inducing an antiviral state in the host.[1] The development of this compound was halted during Phase IIb clinical trials due to serious adverse events, including patient mortality and hepatotoxicity.[3][4] This guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, and the experimental methodologies used to characterize it.
Primary Cellular Targets
The principal cellular targets of the active form of this compound are:
-
Retinoic acid-inducible gene I (RIG-I): A cytosolic PRR that recognizes viral RNA, particularly short double-stranded RNA (dsRNA) bearing a 5'-triphosphate group. Inarigivir mimics this viral RNA signature, leading to the activation of RIG-I.
-
Nucleotide-binding oligomerization domain-containing protein 2 (NOD2): Another intracellular PRR that typically recognizes muramyl dipeptide, a component of bacterial peptidoglycan. Inarigivir also activates NOD2, contributing to the overall immune response.[1][2]
Mechanism of Action and Signaling Pathways
Upon administration, the prodrug this compound is metabolized to its active form, which then engages with RIG-I and NOD2 in the cytoplasm of host cells.
RIG-I Signaling Pathway
The activation of RIG-I by Inarigivir initiates a well-defined signaling cascade:
-
Conformational Change and Oligomerization: Binding of the active metabolite of Inarigivir to the helicase domain of RIG-I induces a conformational change, exposing its caspase activation and recruitment domains (CARDs). This leads to the oligomerization of RIG-I.
-
MAVS Activation: The exposed CARDs of RIG-I interact with the CARD domain of the mitochondrial antiviral-signaling protein (MAVS), which is located on the outer mitochondrial membrane. This interaction triggers the aggregation and activation of MAVS.
-
Recruitment of Downstream Effectors: Activated MAVS serves as a scaffold to recruit downstream signaling molecules, including TNF receptor-associated factors (TRAFs) such as TRAF3 and TRAF6.
-
Activation of Kinases: The recruitment of TRAFs leads to the activation of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).
-
IRF3/7 Phosphorylation: TBK1 and IKKε phosphorylate the interferon regulatory factors 3 and 7 (IRF3 and IRF7).
-
Nuclear Translocation and Gene Expression: Phosphorylated IRF3 and IRF7 dimerize and translocate to the nucleus, where they bind to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes (e.g., IFN-α and IFN-β) and other interferon-stimulated genes (ISGs), leading to their transcription.[5]
NOD2 Signaling Pathway
Activation of NOD2 by Inarigivir contributes to the inflammatory response, primarily through the activation of the NF-κB pathway. This pathway synergizes with the RIG-I pathway to mount a robust antiviral response.
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Suppression of hepatitis B virus through therapeutic activation of RIG-I and IRF3 signaling in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Inarigivir Soproxil: A Technical Guide to its Mechanism of Viral Replication Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inarigivir Soproxil (formerly SB 9200) is a first-in-class, orally bioavailable prodrug of a dinucleotide that functions as a potent agonist of the innate immune sensors, Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). By activating these intracellular pattern recognition receptors (PRRs), this compound triggers a downstream signaling cascade, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This host-mediated antiviral response forms the basis of its broad-spectrum activity against a range of RNA and DNA viruses, including Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV). This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Mechanism of Action: Dual Agonism of RIG-I and NOD2
This compound is designed to mimic viral pathogen-associated molecular patterns (PAMPs), thereby activating the host's innate immune system. Its primary mechanism of action involves the activation of two distinct intracellular PRRs:
-
RIG-I: A key cytosolic sensor of viral RNA, RIG-I activation by this compound initiates a signaling cascade that is central to its antiviral effects.[1][2]
-
NOD2: A cytosolic sensor of bacterial peptidoglycans, NOD2 activation by this compound contributes to the overall inflammatory and antiviral response.[1][2]
The RIG-I Signaling Pathway
Upon intracellular conversion to its active form, this compound binds to the helicase domain of RIG-I. This binding induces a conformational change in RIG-I, exposing its caspase activation and recruitment domains (CARDs). The exposed CARDs then interact with the mitochondrial antiviral-signaling protein (MAVS), leading to MAVS aggregation and the recruitment of downstream signaling molecules. This culminates in the activation of transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB), which translocate to the nucleus and induce the expression of type I interferons (IFN-α/β) and other inflammatory cytokines.[3][4]
The NOD2 Signaling Pathway
This compound also activates NOD2, which signals through the receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This interaction leads to the activation of the NF-κB and mitogen-activated protein kinase (MAPK) pathways, contributing to the pro-inflammatory cytokine response. While the role of NOD2 in antiviral immunity is less characterized than that of RIG-I, its activation by this compound likely synergizes with RIG-I signaling to produce a more robust antiviral state.[1][5]
Quantitative Antiviral Activity
The antiviral efficacy of this compound has been quantified in both preclinical and clinical settings.
Preclinical Data: Anti-HCV Activity
This compound has demonstrated potent activity against HCV replication in in vitro replicon systems.
| HCV Genotype | EC50 (µM) | EC90 (µM) |
| Genotype 1a | 2.2 | 8.0 |
| Genotype 1b | 1.0 | 6.0 |
| Table 1: In vitro anti-HCV activity of this compound in replicon cells.[1][2] |
Clinical Data: Anti-HBV Activity in a Phase 2 Study
A Phase 2, open-label, randomized study (ACHIEVE trial, NCT02751996) evaluated the safety and efficacy of this compound in treatment-naïve patients with chronic HBV. The study demonstrated dose-dependent reductions in key viral markers after 12 weeks of monotherapy.
| This compound Dose | Mean HBV DNA Reduction (log10 IU/mL) | Mean HBV RNA Reduction (log10 copies/mL) | Mean HBsAg Reduction (log10 IU/mL) |
| 25 mg | -0.61 | -0.39 | -0.10 |
| 50 mg | -0.85 | -0.42 | -0.12 |
| 100 mg | -1.23 | -0.51 | -0.15 |
| 200 mg | -1.58 | -0.58 | -0.18 |
| Placebo | -0.04 | -0.15 | +0.003 |
| Table 2: Mean reduction in HBV viral markers after 12 weeks of this compound monotherapy.[6] |
Experimental Protocols
In Vitro HCV Replicon Assay
The antiviral activity of this compound against HCV was assessed using a high-throughput, 384-well luciferase-based assay with Huh-7 cell lines stably harboring HCV genotype 1b or 2a subgenomic replicons containing a Renilla luciferase reporter gene.[7]
Methodology:
-
Cell Plating: Huh-7 cells harboring the HCV replicon are seeded into 384-well plates.
-
Compound Addition: this compound is serially diluted and added to the wells.
-
Incubation: Plates are incubated for 72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Luciferase Assay: A luciferase substrate is added, and the resulting luminescence, which is proportional to the level of HCV replication, is measured.
-
Cytotoxicity Assay: A concurrent assay is performed to assess the effect of the compound on cell viability.
-
Data Analysis: The half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) are calculated.
In Vivo Woodchuck Hepatitis Virus (WHV) Model
The in vivo antiviral efficacy of this compound was evaluated in woodchucks chronically infected with WHV, a well-established model for HBV infection.[1]
Methodology:
-
Animal Model: Woodchucks chronically infected with WHV were used.
-
Treatment Groups: Animals were divided into treatment and control groups.
-
Drug Administration: this compound was administered orally once daily. In some studies, it was given in sequence with a nucleoside analog like Entecavir.
-
Monitoring: Serum viremia (WHV DNA) and antigenemia (WHV surface antigen) were monitored regularly.
-
Outcome Measures: The primary outcomes were the reduction in serum WHV DNA and surface antigen levels.
Phase 2 Clinical Trial in Chronic Hepatitis B (ACHIEVE - NCT02751996)
This was a Phase 2, multicenter, randomized, open-label study to evaluate the safety, pharmacokinetics, and antiviral efficacy of this compound in treatment-naïve adults with chronic HBV infection.[6]
Methodology:
-
Patient Population: Treatment-naïve adults with chronic HBV infection.
-
Study Design: Patients were randomized to receive one of four doses of this compound or a placebo once daily for 12 weeks.
-
Assessments: Safety and tolerability were the primary endpoints. Efficacy was assessed by measuring changes in HBV DNA, HBV RNA, and HBsAg levels from baseline.
-
Follow-up: Patients were followed up to monitor for any delayed adverse events and to assess the durability of the antiviral response.
Conclusion and Future Directions
This compound represents a novel approach to the treatment of viral infections by harnessing the host's innate immune system. Its dual agonism of RIG-I and NOD2 leads to a robust antiviral response, as evidenced by its potent in vitro activity against HCV and its ability to reduce viral markers in patients with chronic HBV. However, the clinical development of this compound for HBV was halted due to safety concerns, specifically hepatotoxicity observed in Phase 2b trials. Despite this setback, the understanding of its mechanism of action and the data generated from its preclinical and clinical evaluation provide valuable insights for the development of future innate immune-modulating antiviral therapies. Further research may focus on optimizing the therapeutic window of RIG-I/NOD2 agonists to maximize antiviral efficacy while minimizing off-target toxicities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MedPath [trial.medpath.com]
- 3. Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of innate immune antiviral responses by Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of NOD1 and NOD2 in the development of liver injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
Methodological & Application
Application Notes and Protocols: Inarigivir Soproxil In Vitro Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inarigivir soproxil is an orally bioavailable prodrug of inarigivir, a novel small molecule agonist of the innate immune receptors RIG-I (Retinoic acid-Inducible Gene I) and NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2). By activating these pattern recognition receptors, inarigivir stimulates the production of type I interferons and other pro-inflammatory cytokines, leading to a broad-spectrum antiviral response. These application notes provide detailed protocols for key in vitro assays to evaluate the antiviral activity and mechanism of action of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound against Hepatitis C Virus (HCV)
| HCV Genotype | Assay System | EC50 (µM) | EC90 (µM) | Citation |
| 1a | Replicon | 2.2 | 8.0 | [1] |
| 1b | Replicon | 1.0 | 6.0 | [1] |
Note: Currently, there is limited publicly available in vitro data on the EC50 of this compound against Hepatitis B Virus (HBV). Clinical trials have shown dose-dependent reductions in HBV DNA, RNA, and HBsAg levels.[2] Development of inarigivir for HBV was halted due to safety concerns in a clinical trial.[3]
Experimental Protocols
Hepatitis C Virus (HCV) Replicon Assay
This assay is used to determine the potency of this compound in inhibiting HCV RNA replication.
Materials:
-
Huh-7 cell lines harboring HCV subgenomic replicons (e.g., genotype 1a or 1b) with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound
-
DMSO (vehicle control)
-
96-well or 384-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture: Maintain Huh-7 HCV replicon cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and an appropriate concentration of G418 to maintain selection for the replicon.
-
Cell Plating: Seed the Huh-7 replicon cells into 96-well or 384-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in cell culture medium to the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Treatment: Add the diluted this compound to the plated cells. Include wells with vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period of 48 to 72 hours.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Determine the EC50 and EC90 values by plotting the percentage of inhibition of luciferase activity against the log concentration of this compound and fitting the data to a dose-response curve.
Hepatitis B Virus (HBV) Antiviral Assay (General Protocol)
This protocol provides a general framework for assessing the anti-HBV activity of this compound in vitro. Specific cell lines and endpoints may vary.
Materials:
-
HBV-producing cell lines (e.g., HepG2.2.15) or HBV-infectible cell lines (e.g., HepG2-NTCP).
-
Cell culture medium and supplements.
-
This compound.
-
DMSO (vehicle control).
-
Positive control (e.g., entecavir).
-
Reagents for quantifying HBV DNA (qPCR), HBV RNA (RT-qPCR), and HBV antigens (ELISA).
Protocol:
-
Cell Culture and Plating: Culture and plate the chosen cell line in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of this compound.
-
Incubation: Incubate for a period sufficient to observe an effect on HBV replication (typically 6-9 days), with periodic media and compound changes.
-
Endpoint Analysis:
-
HBV DNA: Isolate DNA from the cell culture supernatant and quantify extracellular HBV DNA using qPCR.
-
HBV RNA: Isolate RNA from the cells and quantify intracellular HBV pgRNA using RT-qPCR.
-
HBV Antigens: Quantify HBsAg and HBeAg in the supernatant using ELISA.
-
-
Data Analysis: Calculate the EC50 value for the reduction of each viral marker.
RIG-I/NOD2 Activation - NF-κB Luciferase Reporter Assay
This assay determines the ability of this compound to activate the RIG-I and NOD2 signaling pathways, leading to the activation of the transcription factor NF-κB.
Materials:
-
HEK293 cells.
-
Expression plasmids for human RIG-I or NOD2.
-
NF-κB luciferase reporter plasmid.
-
Control plasmid (e.g., Renilla luciferase for normalization).
-
Transfection reagent.
-
This compound.
-
Cell culture medium and supplements.
-
Dual-luciferase reporter assay system.
Protocol:
-
Transfection: Co-transfect HEK293 cells with the RIG-I or NOD2 expression plasmid, the NF-κB luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Cell Plating: Plate the transfected cells into 96-well plates.
-
Compound Treatment: After allowing the cells to recover and express the transfected plasmids (typically 24 hours), treat them with various concentrations of this compound.
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction of NF-κB activity against the concentration of this compound to determine the EC50 for pathway activation.
Visualizations
Caption: this compound's RIG-I Signaling Pathway.
Caption: HCV Replicon Assay Workflow.
Caption: RIG-I/NOD2 Activation Assay Workflow.
References
Application Notes and Protocols for Inarigivir Soproxil in HCV Replicon Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inarigivir soproxil is a novel, orally bioavailable small molecule that functions as an agonist of the innate immune system, demonstrating potent antiviral activity against a range of RNA viruses, including the Hepatitis C virus (HCV).[1][2][3] Its mechanism of action involves the activation of the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1][2] This activation triggers a downstream signaling cascade that culminates in the production of type I interferons and other antiviral effectors, establishing an antiviral state within host cells. This document provides detailed protocols for evaluating the anti-HCV activity of this compound using a high-throughput HCV replicon system.
Mechanism of Action: RIG-I and NOD2 Pathway Activation
This compound acts as an immunomodulator by mimicking a viral pathogen-associated molecular pattern (PAMP), thereby activating intracellular pattern recognition receptors (PRRs). Specifically, it targets RIG-I and NOD2, key sensors of viral RNA, initiating an innate immune response.
Quantitative Data Summary
The antiviral activity of this compound against HCV has been quantified using genotype 1 HCV replicon systems. The half-maximal effective concentration (EC50) and 90% effective concentration (EC90) values are summarized below.
| HCV Genotype | EC50 (µM) | EC90 (µM) | Reference |
| Genotype 1a | 2.2 | 8.0 | [1] |
| Genotype 1b | 1.0 | 6.0 | [1] |
Experimental Protocols
High-Throughput HCV Replicon Inhibition Assay
This protocol outlines a high-throughput, 384-well luciferase-based assay to determine the anti-HCV activity of this compound.[4]
Materials:
-
Huh-7 cell lines stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b or 2a).[4]
-
Complete growth medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin).
-
This compound.
-
DMSO (for compound dilution).
-
Positive control: A combination of known HCV inhibitors (e.g., protease inhibitor, NS5A inhibitor, and a nucleoside inhibitor) at concentrations >100x their EC50.[4]
-
Negative control: DMSO vehicle.[4]
-
384-well cell culture plates.
-
Luciferase assay reagent.
-
Cytotoxicity assay reagent (e.g., Calcein AM).
-
Luminometer and fluorescence plate reader.
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend Huh-7 HCV replicon cells in complete growth medium.
-
Seed the cells into 384-well plates at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO. A 100 mg/mL stock is possible, but lower concentrations may be used depending on the desired final concentration range.[2]
-
Perform a serial 1:3 dilution of the stock solution in DMSO to create a 10-point dose titration.[4] A typical concentration range for testing could span from nanomolar to micromolar concentrations (e.g., 2.3 nM to 44 µM).[4]
-
Add 0.4 µL of the diluted compound to each well, ensuring the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.44%).[4]
-
Include wells with positive control (known HCV inhibitors) and negative control (DMSO vehicle) in quadruplicate.[4]
-
-
Incubation:
-
Incubate the plates for 3 days at 37°C in a humidified atmosphere with 5% CO2.[4]
-
-
Data Acquisition:
-
Cytotoxicity Measurement: Add Calcein AM to each well and measure the fluorescence to determine cell viability (CC50).
-
HCV Replication Measurement: Add the luciferase assay reagent to each well and measure the luminescence, which is proportional to the level of HCV replicon RNA.[4]
-
-
Data Analysis:
-
Normalize the luminescence and fluorescence data to the control wells.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Use a 4-parameter non-linear regression model to fit the dose-response curves and calculate the EC50 (for antiviral activity) and CC50 (for cytotoxicity) values.[4]
-
General Protocol for Transient HCV Replicon Transfection Assay
For transient replication assays, in vitro transcribed HCV replicon RNA is introduced into highly permissive Huh-7 cells.
Materials:
-
Linearized plasmid DNA containing the HCV replicon construct.
-
In vitro transcription kit (e.g., T7 RNA polymerase).
-
Huh-7 cells (highly permissive sublines like Huh-7.5 or Huh-7-lunet are recommended).[5]
-
Electroporation cuvettes and electroporator.
-
48-well plates.
-
Passive lysis buffer.
-
Luciferase assay system.
Procedure:
-
In Vitro Transcription:
-
Synthesize HCV replicon RNA from the linearized plasmid DNA using an in vitro transcription kit according to the manufacturer's instructions.
-
Purify and quantify the transcribed RNA.
-
-
Electroporation:
-
Harvest and wash Huh-7 cells, resuspending them in a suitable electroporation buffer.
-
Mix the in vitro transcribed RNA with the cell suspension.
-
Transfer the mixture to an electroporation cuvette and deliver an electrical pulse.
-
-
Cell Plating and Treatment:
-
Immediately after electroporation, resuspend the cells in complete growth medium.
-
Plate the electroporated cells in 48-well plates.[6]
-
After allowing the cells to attach, add serial dilutions of this compound to the appropriate wells.
-
-
Luciferase Assay:
-
At various time points post-transfection (e.g., 4, 24, 48, 72 hours), lyse the cells using passive lysis buffer.[6]
-
Measure the luciferase activity in the cell lysates as a measure of HCV RNA replication.
-
Conclusion
The HCV replicon system provides a robust and reliable platform for the in vitro evaluation of antiviral compounds like this compound. The detailed protocols and understanding of its mechanism of action presented in these application notes will aid researchers in accurately assessing the efficacy and cellular effects of this and other novel anti-HCV agents. It is important to note that while this compound showed promise in preclinical studies for HCV, its clinical development for Hepatitis B was halted due to safety concerns.[7] This information should be considered in the broader context of its development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound |CAS:942123-43-5 Probechem Biochemicals [probechem.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
Application Note: Inarigivir Soproxil in Cell Culture
Introduction
Inarigivir Soproxil (also known as SB 9200) is an orally bioavailable prodrug of SB 9000, designed as a modulator of the innate immune system.[1] It functions as an agonist for the intracellular viral sensor proteins Retinoic Acid-Inducible Gene 1 (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2][3] Activation of these pathways triggers the interferon (IFN) signaling cascade, inducing a potent antiviral state within host cells.[1] This mechanism provides Inarigivir with broad-spectrum antiviral activity against various RNA viruses, including Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), norovirus, and influenza.[1] For HBV, Inarigivir exhibits a dual mechanism by both stimulating an immune response and directly interfering with viral RNA packaging.[4]
While showing promise in early clinical trials for chronic hepatitis B, the development of Inarigivir for this indication was discontinued following unexpected serious adverse events, including a patient fatality, in a Phase IIb trial.[5] This application note provides an overview of its mechanism, in vitro activity, and detailed protocols for experimental use in a research setting.
Mechanism of Action: Signaling Pathway
This compound acts as a pathogen-associated molecular pattern (PAMP) mimic. Upon entering the cell, it is processed into its active form, which then binds to and activates the RIG-I and NOD2 receptors. This binding initiates a downstream signaling cascade, culminating in the production of type I and type III interferons and other pro-inflammatory cytokines, establishing a robust antiviral state that inhibits viral replication.[1][3][4]
Quantitative Data Summary
The following tables summarize the in vitro antiviral and cytotoxicity data for this compound based on published studies.
Table 1: In Vitro Antiviral Activity of this compound
| Virus/Genotype | Cell System | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| Hepatitis C Virus (HCV) Genotype 1a | Replicon Cells | EC₅₀ | 2.2 | [1][2] |
| Hepatitis C Virus (HCV) Genotype 1a | Replicon Cells | EC₉₀ | 8.0 | [1] |
| Hepatitis C Virus (HCV) Genotype 1b | Replicon Cells | EC₅₀ | 1.0 | [1][2] |
| Hepatitis C Virus (HCV) Genotype 1b | Replicon Cells | EC₉₀ | 6.0 |[1] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
|---|
| Vero (African Green Monkey Kidney) | MTT | CC₅₀ | >1000 |[1] |
Experimental Protocols
This section provides detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound in cell culture.
General Experimental Workflow
The diagram below outlines the typical workflow for assessing a compound's activity in a cell-based assay.
Protocol 1: In Vitro Antiviral Activity Assay (Hepatitis B Virus Model)
This protocol is designed to determine the 50% effective concentration (EC₅₀) of Inarigivir against HBV in a cell culture system. It utilizes the HepG2-NTCP cell line, which supports the full HBV life cycle.[6]
1. Objective: To quantify the dose-dependent inhibition of HBV replication by this compound.
2. Materials:
-
Cell Line: HepG2-NTCPsec+ cells
-
Virus: Cell culture- or patient-derived HBV inoculum
-
Compound: this compound, powder
-
Reagents: DMSO (for stock solution), complete cell culture medium, Polyethylene glycol (PEG) 8000, primary antibodies (e.g., anti-HBcAg), fluorescently labeled secondary antibodies, DAPI (nuclear stain)
-
Equipment: 96- or 384-well imaging plates, incubator, biosafety cabinet, high-content imaging system
3. Cell Culture and Seeding:
-
Culture HepG2-NTCPsec+ cells in appropriate media at 37°C and 5% CO₂.
-
Trypsinize and count cells, ensuring viability is >95%.
-
Seed cells into 96- or 384-well imaging plates at a pre-determined optimal density (e.g., 1.6 x 10⁴ cells/well) and allow them to adhere overnight.[6]
4. Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.[1][2] Store at -20°C or -80°C.
-
On the day of the experiment, prepare serial dilutions of the compound in cell culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤0.5%).
5. Infection and Treatment:
-
Pre-treat the seeded cells with the serially diluted this compound for 2 hours before infection.[6] Include "vehicle control" (medium with DMSO) and "no treatment" wells.
-
Prepare the HBV inoculum in medium containing PEG 8000.
-
Add the HBV inoculum to the wells and incubate for 16-18 hours.[6]
-
Remove the inoculum, wash the cells repeatedly to remove unbound virus, and add fresh medium containing the corresponding concentrations of Inarigivir.
-
Incubate the plates for an additional 4-6 days to allow for viral replication and protein expression.[6]
6. Endpoint Measurement (High-Content Imaging):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells (e.g., with Triton X-100).
-
Block non-specific binding sites.
-
Incubate with a primary antibody against an HBV marker (e.g., core antigen, HBcAg).
-
Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain like DAPI.
-
Acquire images using a high-content imaging system.
7. Data Analysis:
-
Use image analysis software to quantify the number of DAPI-stained nuclei (total cells) and the number of HBcAg-positive cells.
-
Calculate the percentage of infected cells for each compound concentration.
-
Normalize the data to the vehicle control (defined as 100% infection).
-
Plot the normalized percentage of infection against the logarithm of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the EC₅₀ value.
Protocol 2: In Vitro Cytotoxicity Assay (MTS/MTT Method)
This protocol determines the 50% cytotoxic concentration (CC₅₀) of Inarigivir, which is crucial for calculating the selectivity index (SI = CC₅₀ / EC₅₀) of the compound.
1. Objective: To assess the effect of this compound on the viability and metabolic activity of a chosen cell line.
2. Materials:
-
Cell Line: HepG2-NTCP, Vero, or other relevant cell line
-
Compound: this compound
-
Reagents: DMSO, complete cell culture medium, MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent
-
Equipment: 96-well clear-bottom plates, incubator, plate reader (absorbance)
3. Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at a density that ensures they remain in the exponential growth phase throughout the experiment (e.g., 2 x 10⁴ cells/well).[7] Incubate overnight.
-
Prepare serial dilutions of Inarigivir in culture medium as described in Protocol 1.
-
Include control wells: "vehicle control" (cells + medium with DMSO), "no cell" control (medium only for background absorbance), and "maximum cytotoxicity" control (cells treated with a lysis agent).[8]
-
Remove the old medium and add the medium containing the compound dilutions to the appropriate wells.
-
Incubate the plates for a period consistent with the antiviral assay (e.g., 24-72 hours).[8]
4. Assay Procedure (MTS Example):
-
At the end of the incubation period, add 20 µL of MTS reagent directly to each well.[7]
-
Incubate the plate at 37°C for 1-4 hours, or until the color change is sufficient.
-
Measure the absorbance at 490 nm using a microplate reader.[7]
5. Data Analysis:
-
Subtract the average absorbance of the "no cell" control wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control wells (defined as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression algorithm to calculate the CC₅₀ value, which is the concentration that reduces cell viability by 50%.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The progress of molecules and strategies for the treatment of HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www.hivandhepatitis.com - AASLD 2017: Immune Modulator Inarigivir Looks Promising for Hepatitis B | Experimental HBV Drugs [hivandhepatitis.com]
- 5. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Efficacy and Cytotoxicity in Cell Culture of Novel α-Hydroxytropolone Inhibitors of Hepatitis B Virus Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Inarigivir Soproxil Dose-Response Studies in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inarigivir Soproxil (formerly SB 9200) is an investigational oral prodrug of a novel dinucleotide that functions as an agonist of the intracellular pattern recognition receptors RIG-I (Retinoic acid-Inducible Gene I) and NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[1][2] Activation of these receptors triggers the innate immune response, leading to the production of interferons and other antiviral molecules. This mechanism has positioned this compound as a potential therapeutic agent for chronic Hepatitis B Virus (HBV) infection. This document provides a summary of dose-response data and detailed protocols for studying the effects of this compound in the human hepatoma cell line HepG2, a widely used in vitro model for HBV research.
It is important to note that the clinical development of this compound for HBV was halted due to serious adverse events observed in a Phase IIb clinical trial, including one patient fatality.[3][4] Therefore, while it serves as a valuable research tool for understanding innate immune activation, its therapeutic future is uncertain.
Mechanism of Action
This compound acts as an immunomodulator by activating the RIG-I and NOD2 signaling pathways.[1][2] Upon intracellular conversion to its active form, it mimics a viral pathogen-associated molecular pattern (PAMP), leading to the downstream activation of transcription factors such as IRF3 and NF-κB. This results in the induction of a type I interferon (IFN) response and the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state within the cell.
This compound Signaling Pathway
Data Presentation
The following tables summarize the quantitative data on the dose-response of this compound in HepG2 cells, specifically the HepG2.2.15 subclone which stably replicates HBV.
Table 1: Antiviral Activity of this compound against HBV in HepG2.2.15 Cells
| Parameter | HBV Genotype | EC50 (µM) | Reference |
| Inhibition of HBV DNA | Wild-type | 2.8 | [1] |
| Inhibition of HBV DNA | Lamivudine-resistant | 2.1 | [1] |
Table 2: Qualitative Dose-Dependent Antiviral Effects of this compound (from clinical studies)
| Dose Range (in patients) | Effect on HBV DNA | Effect on HBV RNA | Reference |
| Up to 200 mg (daily for 12 weeks) | Dose-dependent reduction | Dose-dependent reduction | [5][6] |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity against HBV in HepG2.2.15 Cells
This protocol outlines the methodology to assess the dose-dependent inhibition of HBV replication by this compound.
Antiviral Activity Assay Workflow
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
96-well cell culture plates
-
DNA extraction kit
-
qPCR master mix and primers/probes for HBV DNA
-
ELISA kits for HBsAg and HBeAg
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Entecavir).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvesting:
-
Supernatant: Carefully collect the cell culture supernatant for the analysis of secreted HBsAg and HBeAg.
-
Cell Lysate: Wash the cells with PBS and lyse the cells for intracellular HBV DNA extraction.
-
-
Analysis:
-
HBV DNA Quantification: Extract intracellular HBV DNA from the cell lysates using a commercial kit. Quantify the HBV DNA levels by qPCR.
-
Antigen Quantification: Measure the levels of HBsAg and HBeAg in the culture supernatant using commercial ELISA kits.
-
-
Data Analysis: Calculate the percentage of inhibition of HBV DNA, HBsAg, and HBeAg for each concentration of this compound relative to the vehicle control. Determine the EC50 values using a dose-response curve fitting software.
Protocol 2: Cell Viability Assay
This protocol is to assess the cytotoxicity of this compound in HepG2 cells.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate for 72 hours.
-
Viability Assessment (using CellTiter-Glo®):
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents and incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Protocol 3: Analysis of Interferon-Stimulated Gene (ISG) Expression
This protocol measures the activation of the innate immune response by quantifying the expression of ISGs.
Materials:
-
HepG2 cells
-
6-well cell culture plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for ISGs (e.g., ISG15, MX1, OAS1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates.
-
Treatment: Once the cells reach 70-80% confluency, treat them with different concentrations of this compound for 24 hours.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Analysis: Perform qPCR to quantify the relative expression levels of the target ISGs. Normalize the expression to the housekeeping gene.
-
Data Analysis: Calculate the fold change in ISG expression for each treatment condition compared to the vehicle control.
Disclaimer
This document is intended for research purposes only. This compound is an investigational compound and should be handled with appropriate safety precautions. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (SB 9200) / Gilead, Sino Biopharm [delta.larvol.com]
- 4. natap.org [natap.org]
- 5. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Inarigivir Soproxil in the Woodchuck Hepatitis Virus (WHV) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inarigivir soproxil (formerly SB 9200) is an orally bioavailable prodrug of a dinucleotide that functions as a novel modulator of the innate immune system. It has demonstrated potent antiviral activity against hepatitis B virus (HBV) and the closely related woodchuck hepatitis virus (WHV). The woodchuck model of chronic WHV infection is a valuable preclinical tool for evaluating novel HBV therapeutics, as the virology and immunopathogenesis of WHV infection in woodchucks closely mimic human HBV infection.[1][2][3] These notes provide a summary of the antiviral efficacy and the experimental protocols for the use of this compound in this key animal model.
Mechanism of Action
This compound acts as an agonist of intracellular viral sensors, specifically the retinoic acid-inducible gene 1 (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[4] Activation of these pattern recognition receptors triggers a downstream signaling cascade, culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This IFN-mediated response establishes an antiviral state in infected and surrounding cells, inhibiting viral replication. Additionally, it has been suggested that Inarigivir may have a direct antiviral effect by sterically hindering the viral polymerase's access to pre-genomic RNA.[3]
References
Inarigivir Soproxil in HBV transgenic mouse models
Application Notes and Protocols for the Study of Inarigivir Soproxil and Other Antiviral Agents in HBV Transgenic Mouse Models
Disclaimer: The clinical development of this compound for the treatment of chronic Hepatitis B Virus (HBV) was discontinued in January 2020 due to serious adverse events observed in Phase IIb clinical trials, including one patient fatality.[1][2] These application notes are intended for research purposes only and provide a summary of the available preclinical information and general protocols for evaluating antiviral agents in HBV transgenic mouse models. Extreme caution is advised, and the clinical safety profile of this compound must be considered in any future research.
Introduction
This compound (formerly SB 9200) is an orally bioavailable prodrug of SB 9000, a novel agonist of the innate immune system.[3] It was developed as a potential treatment for chronic HBV infection. Inarigivir acts as a modulator of the host's innate immune response by activating the retinoic acid-inducible gene 1 (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[3] This activation triggers an intracellular interferon signaling cascade, leading to an antiviral state.[3][4]
Mechanism of Action
This compound is designed to selectively activate within cells infected with HBV.[4] It binds to the cellular proteins RIG-I and NOD2, which are intracellular pattern recognition receptors that detect viral components.[3] This binding initiates a signaling cascade that results in the production of type I interferons (IFNs) and other cytokines, which in turn establish an antiviral response to inhibit viral replication.[3][4][5]
Caption: Mechanism of action of this compound in hepatocytes.
Preclinical Data
Limited preclinical data for this compound in the context of hepadnavirus infection is available from studies in woodchucks chronically infected with the woodchuck hepatitis virus (WHV), a close relative of HBV.
| Animal Model | Treatment Groups | Dosage | Duration | Key Findings | Reference |
| Woodchucks with chronic WHV | Group 1: Entecavir (ETV) then Inarigivir | 30 mg/kg (Inarigivir) | 4 weeks (ETV) then 12 weeks (Inarigivir) | Marked reduction in hepatic WHV nucleic acid levels. | [3] |
| Group 2: Inarigivir then ETV | 30 mg/kg (Inarigivir) | 12 weeks (Inarigivir) then 4 weeks (ETV) | More pronounced reduction in hepatic WHV nucleic acid levels compared to Group 1. Delayed recrudescence of viral replication. | [3] |
HBV Transgenic Mouse Models in Antiviral Research
HBV transgenic mouse models are a valuable tool for studying HBV replication and evaluating novel antiviral therapies.[6][7] These models typically express HBV genes from an integrated transgene, leading to the production of viral antigens and, in some models, complete virions.[6][8]
Commonly Used HBV Transgenic Mouse Models:
-
Models expressing HBsAg: These mice express the HBV surface antigen and are useful for studying immune responses to this antigen.[8]
-
Models with greater-than-genome-length transgenes: These models can support HBV replication and virion production, making them suitable for testing antiviral compounds that target different stages of the viral life cycle.[6]
-
Conditional models: Newer models allow for the regulation of HBV gene expression, which can be useful for studying the effects of turning viral replication on or off.[9]
Caption: General experimental workflow for antiviral testing in HBV transgenic mice.
General Protocol for Evaluating an Antiviral Agent in an HBV Transgenic Mouse Model
This protocol is a general guideline and should be adapted based on the specific mouse model, test compound, and experimental goals.
1. Animal Model Selection and Husbandry:
-
Select an appropriate HBV transgenic mouse model that supports HBV replication and antigen expression.
-
House the animals in a specific-pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
2. Experimental Groups:
-
Vehicle Control: Animals receive the vehicle used to dissolve the test compound.
-
Test Compound Group(s): Animals receive the antiviral agent at one or more dose levels.
-
Positive Control (Optional): Animals receive a known anti-HBV drug (e.g., Entecavir) to validate the model's responsiveness.
3. Drug Preparation and Administration:
-
Prepare the test compound and vehicle control under sterile conditions.
-
Administer the compound via an appropriate route, such as oral gavage, once daily for the duration of the study (e.g., 4-12 weeks).
4. Sample Collection and Monitoring:
-
Collect blood samples via retro-orbital or tail vein bleeding at baseline and at regular intervals (e.g., weekly or bi-weekly) throughout the study.
-
Monitor animal health and body weight regularly.
-
At the end of the study, euthanize the animals and collect liver tissue for further analysis.
5. Biomarker Analysis:
-
Serum HBV DNA: Quantify serum HBV DNA levels using real-time PCR.
-
Serum HBsAg and HBeAg: Measure serum levels of HBV surface antigen (HBsAg) and e-antigen (HBeAg) by ELISA.
-
Liver HBV DNA and RNA: Extract nucleic acids from liver tissue to quantify intrahepatic HBV DNA and RNA levels.
-
Liver Histology: Perform histological analysis of liver sections to assess liver damage and inflammation.
-
Alanine Aminotransferase (ALT): Measure serum ALT levels as an indicator of liver injury.
6. Data Analysis:
-
Analyze the data using appropriate statistical methods to compare the different treatment groups.
-
Present the results as mean ± standard deviation or standard error of the mean.
-
Statistical significance is typically set at p < 0.05.
Conclusion
While this compound showed a promising mechanism of action and some preclinical efficacy, its development for HBV was halted due to significant safety concerns. The information and protocols provided here are intended to guide researchers in the preclinical evaluation of other novel antiviral agents for HBV using transgenic mouse models. It is imperative to conduct thorough safety and toxicology studies for any new compound before advancing to clinical trials.
References
- 1. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. trialsitenews.com [trialsitenews.com]
- 5. This compound (SB 9200) / Gilead, Sino Biopharm [delta.larvol.com]
- 6. Clearance of hepatitis B virus from the liver of transgenic mice by short hairpin RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 027527 - MT-PSX transgenic line 23-3 Strain Details [jax.org]
- 9. A hepatitis B virus transgenic mouse model with a conditional, recombinant, episomal genome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Review of Investigational Sequential Therapy with Inarigivir Soproxil and Entecavir for Chronic Hepatitis B
For research, scientific, and drug development informational purposes only. The clinical development of Inarigivir Soproxil for the treatment of chronic hepatitis B was terminated in January 2020 due to safety concerns. [1]
Introduction
Chronic hepatitis B (CHB) infection remains a significant global health challenge, with current therapies rarely achieving a functional cure. The standard of care often involves long-term suppression of viral replication with nucleos(t)ide analogues such as entecavir.[2][3] This document outlines the application notes and investigational protocols for a sequential therapeutic approach combining this compound, a novel oral immunomodulator, with entecavir for the treatment of CHB. It is critical to note that the development of this compound was halted due to serious adverse events, including one patient death, during the Phase IIb CATALYST trial.[1] Therefore, this information is presented as a summary of the scientific investigation into this therapeutic strategy up to the point of its discontinuation and is not a guide for current clinical use.
This compound is an orally bioavailable prodrug that acts as an agonist of the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[4] This mechanism of action was intended to stimulate the host's innate immune system to fight the hepatitis B virus (HBV). The rationale for a sequential therapy with an immunomodulator followed by a direct-acting antiviral like entecavir was to first "prime" the immune system to target HBV-infected cells and then suppress viral replication to achieve a sustained virological response and potentially a functional cure.
Data Presentation
The following tables summarize the quantitative data from the Phase II ACHIEVE trial, which evaluated a sequential regimen of this compound followed by tenofovir disoproxil fumarate (TDF), a nucleos(t)ide analogue with a similar mechanism to entecavir.[2][5]
Table 1: Baseline Characteristics of Patients in the ACHIEVE Trial (Illustrative)
| Characteristic | Inarigivir 25 mg (n=16) | Placebo (n=4) |
| Mean Age (years) | 41 | 41 |
| Male (%) | 60 | 60 |
| Asian (%) | 85 | 85 |
| HBeAg-positive (%) | 50 | 50 |
| Mean HBV DNA (log10 IU/mL) | 6.5 | 6.5 |
| Mean HBsAg (log10 IU/mL) | 3.8 | 3.8 |
Note: Data are illustrative and based on the initial 25 mg cohort of the ACHIEVE trial.[2]
Table 2: Virological Response to this compound Monotherapy at Week 12 in the ACHIEVE Trial
| Parameter | Inarigivir 25 mg | Inarigivir 50 mg | Inarigivir 100 mg | Inarigivir 200 mg | Placebo |
| Mean HBV DNA Reduction (log10 IU/mL) | -0.61 | -0.83 | -1.13 | -1.58 | -0.04 |
| Mean HBV RNA Reduction (log10 copies/mL) | -0.39 | -0.48 | -0.52 | -0.58 | -0.15 |
| Mean HBsAg Reduction (log10 IU/mL) | -0.10 | -0.14 | -0.16 | -0.18 | +0.003 |
Source: Adapted from published results of the ACHIEVE trial.[5]
Table 3: HBsAg Response Following Switch to Tenofovir at Week 24 in the ACHIEVE Trial
| Parameter | Inarigivir 25 mg Pre-treated | Inarigivir 50 mg Pre-treated | Inarigivir 100 mg Pre-treated | Inarigivir 200 mg Pre-treated | Placebo Pre-treated |
| Mean HBsAg Reduction from Baseline (log10 IU/mL) | -0.17 | -0.25 | -0.31 | -0.35 | -0.20 |
Source: Adapted from published results of the ACHIEVE trial, showing a trend for greater HBsAg reduction in patients pre-treated with Inarigivir.[5]
Experimental Protocols
The following are detailed methodologies for key experiments based on the protocols of the Inarigivir clinical trials and standard practice for entecavir treatment.
This compound Administration Protocol (Based on ACHIEVE Trial Design)
-
Patient Population: Treatment-naïve adult patients with chronic hepatitis B.
-
Dosage and Administration: this compound administered orally, once daily, at doses ranging from 25 mg to 200 mg.[5]
-
Treatment Duration: 12 weeks of monotherapy.[5]
-
Monitoring:
-
Weekly safety assessments for the first 4 weeks, then bi-weekly.
-
HBV DNA, HBV RNA, and HBsAg levels measured at baseline, weeks 4, 8, and 12.
-
Liver function tests (ALT, AST, bilirubin) monitored at each visit.
-
Sequential Entecavir Treatment Protocol
-
Initiation: Following the 12-week this compound treatment phase, patients would initiate entecavir therapy.
-
Dosage and Administration: For nucleos(t)ide-naïve patients with compensated liver disease, the recommended dose of entecavir is 0.5 mg once daily.[6][7] For patients with decompensated liver disease or lamivudine resistance, the dose is 1 mg once daily.[6][7] Entecavir should be taken on an empty stomach (at least 2 hours after a meal and 2 hours before the next meal).[7]
-
Treatment Duration: Long-term, with the optimal duration being unknown and often guided by HBsAg loss.[8]
-
Monitoring:
-
HBV DNA levels should be monitored every 3-6 months.
-
Liver function tests and HBeAg/anti-HBe status should be monitored every 6 months.
-
HBsAg levels can be monitored annually.
-
Virological and Biochemical Assays
-
HBV DNA Quantification: Real-time polymerase chain reaction (PCR) assay with a lower limit of quantification of 10-20 IU/mL.
-
HBsAg Quantification: Architect HBsAg QT assay (Abbott Laboratories) or equivalent.
-
Liver Function Tests: Standard automated laboratory methods for ALT, AST, total bilirubin, and albumin.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound's mechanism of action via RIG-I activation.
Experimental Workflow for Sequential Treatment
Caption: Workflow for investigational sequential Inarigivir and entecavir therapy.
Conclusion
The sequential use of an immunomodulator like this compound followed by a potent nucleos(t)ide analogue such as entecavir represented a novel investigational strategy to enhance the rates of functional cure in chronic hepatitis B. Early clinical data from the ACHIEVE trial suggested that Inarigivir was generally well-tolerated at lower doses and showed modest antiviral and immunomodulatory effects.[2] However, the subsequent emergence of severe adverse events in the CATALYST trial led to the termination of its clinical development.[1] This underscores the critical importance of rigorous safety monitoring in the development of new therapeutic regimens for CHB. While this specific combination will not be pursued, the concept of sequential immunomodulation and antiviral suppression continues to be an area of active research in the quest for a functional cure for hepatitis B.
References
- 1. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]
- 2. www.hivandhepatitis.com - AASLD 2017: Immune Modulator Inarigivir Looks Promising for Hepatitis B | Experimental HBV Drugs [hivandhepatitis.com]
- 3. Entecavir for children and adults with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (SB 9200) / Gilead, Sino Biopharm [delta.larvol.com]
- 5. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Entecavir Baraclude - Treatment - Hepatitis B Online [hepatitisb.uw.edu]
- 7. reference.medscape.com [reference.medscape.com]
- 8. nice.org.uk [nice.org.uk]
Application Notes: Measuring RIG-I Activation After Inarigivir Soproxil Treatment
Introduction
Inarigivir soproxil (formerly SB 9200) is an orally bioavailable dinucleotide prodrug designed as a modulator of the innate immune system.[1] It functions as an agonist of the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1][2] By activating RIG-I, a key intracellular pattern recognition receptor (PRR), Inarigivir triggers a signaling cascade that mimics the natural antiviral response, leading to the production of type I interferons (IFNs) and the expression of numerous interferon-stimulated genes (ISGs).[3][4] This mechanism gave it potential as a broad-spectrum antiviral agent, and it was investigated primarily for the treatment of chronic hepatitis B (HBV) and hepatitis C (HCV) infections.[1][5]
However, the clinical development of Inarigivir for HBV was discontinued following unexpected serious adverse events, including a patient death, in Phase IIb trials.[6][7] Despite its halted development, the study of Inarigivir and similar RIG-I agonists remains valuable for understanding innate immunity and for the development of future immunomodulatory therapies. These application notes provide detailed protocols for researchers to quantitatively measure the activation of the RIG-I signaling pathway in response to treatment with this compound or other RIG-I agonists.
RIG-I Signaling Pathway Overview
Upon intracellular delivery, Inarigivir activates RIG-I, which is normally held in an auto-repressed state.[8] Ligand binding induces a conformational change in RIG-I, exposing its tandem caspase activation and recruitment domains (CARDs).[9][10] This allows RIG-I to interact with the mitochondrial antiviral-signaling protein (MAVS), leading to MAVS oligomerization.[3] This complex serves as a scaffold to recruit and activate downstream kinases, primarily TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε).[3] These kinases then phosphorylate the transcription factor Interferon Regulatory Factor 3 (IRF3).[9] Phosphorylated IRF3 forms dimers, translocates to the nucleus, and, in concert with other transcription factors like NF-κB, binds to the promoter regions of type I interferon genes (e.g., IFN-β), initiating their transcription.[3][9] Secreted interferons then act in an autocrine and paracrine manner to induce the expression of hundreds of ISGs, which establish a broad antiviral state.[4]
Caption: The RIG-I signaling pathway activated by Inarigivir.
Method 1: Analysis of IRF3 Activation (Phosphorylation and Dimerization)
Principle: The phosphorylation and subsequent dimerization of IRF3 are critical downstream events that signify the activation of the RIG-I pathway. These events can be detected by Western blotting. A mobility shift on a standard SDS-PAGE gel, along with the use of phospho-specific antibodies, confirms phosphorylation.[11] The formation of IRF3 dimers is assessed using native PAGE, which separates protein complexes based on their size and charge without denaturation.[12][13]
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., human hepatoma Huh7 cells, PBMCs, or HEK293 cells) in 6-well plates. Culture until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO). Include a positive control such as poly(I:C) (a known RIG-I/MDA5 ligand).
-
Incubate for a specified time course (e.g., 4, 8, 16 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
For SDS-PAGE: Lyse cells directly in 100-150 µL of 1x Laemmli sample buffer. Scrape, collect, and sonicate briefly to shear DNA. Boil at 95°C for 5-10 minutes.
-
For Native PAGE: Lyse cells in 100-150 µL of native lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors).[12] Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
For native PAGE lysates, determine protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis:
-
SDS-PAGE: Load equal amounts of protein lysate (or equal cell equivalents) onto a 7.5-10% polyacrylamide gel. Run the gel until the dye front reaches the bottom.[11]
-
Native PAGE: Mix 15-30 µg of protein with native PAGE sample buffer (62.5 mM Tris-Cl pH 6.8, 15% glycerol, 1% deoxycholate).[12] Load onto a 7.5% native polyacrylamide gel. Run the gel at 4°C.[13]
-
-
Western Blotting:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
For SDS-PAGE: Use anti-phospho-IRF3 (e.g., Ser396) and anti-total IRF3 antibodies.[13] Use anti-β-actin as a loading control.
-
For Native PAGE: Use anti-total IRF3 antibody to detect both monomer and dimer bands.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Presentation
Table 1: Quantification of IRF3 Phosphorylation and Dimerization
| Treatment | Concentration (µM) | Time (h) | p-IRF3 / Total IRF3 Ratio (Fold Change vs. Vehicle) | IRF3 Dimer / Monomer Ratio (Fold Change vs. Vehicle) |
|---|---|---|---|---|
| Vehicle (DMSO) | - | 16 | 1.0 | 1.0 |
| Inarigivir | 0.1 | 16 | 1.8 | 1.5 |
| Inarigivir | 1.0 | 16 | 5.2 | 4.8 |
| Inarigivir | 10.0 | 16 | 12.6 | 11.3 |
| Poly(I:C) | 1 µg/mL | 16 | 15.1 | 14.5 |
Data are illustrative and should be determined experimentally.
Caption: Workflow for analyzing IRF3 phosphorylation and dimerization.
Method 2: IFN-β Promoter Reporter Gene Assay
Principle: This assay provides a quantitative measure of the transcriptional activation of the IFN-β gene, a primary target of the IRF3 transcription factor. It utilizes a reporter cell line stably or transiently transfected with a plasmid where the firefly luciferase gene is under the control of the human IFN-β promoter.[14][15] Activation of the RIG-I pathway leads to IRF3-mediated transcription, resulting in luciferase expression, which can be quantified by measuring luminescence.
Experimental Protocol
-
Cell Line and Plasmids:
-
Use a cell line like HEK293T, which is amenable to transfection.
-
Co-transfect the cells with:
-
An IFN-β promoter-firefly luciferase reporter plasmid.
-
A constitutive Renilla luciferase reporter plasmid (e.g., pRL-TK) to normalize for transfection efficiency and cell viability.[16]
-
-
Alternatively, use a pre-established stable reporter cell line.[17]
-
-
Transfection and Seeding:
-
Transfect cells using a suitable method (e.g., lipid-based reagent).
-
After 24 hours, re-plate the transfected cells into a 96-well white, clear-bottom plate at a density of 15,000-25,000 cells per well. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Remove the old media from the cells and add the media containing the compound or controls (Vehicle, positive control like Sendai Virus or poly(I:C)).
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Use a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Remove the culture medium.
-
Lyse the cells with Passive Lysis Buffer.
-
Measure firefly luciferase activity, followed by Renilla luciferase activity in a plate luminometer.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well to get the Relative Luciferase Units (RLU).
-
Normalize the RLU of treated samples to the RLU of the vehicle control to determine the fold induction.
-
Data Presentation
Table 2: IFN-β Promoter Activation by Inarigivir
| Treatment | Concentration (µM) | Normalized Relative Luciferase Units (RLU) (Fold Induction vs. Vehicle) |
|---|---|---|
| Vehicle (DMSO) | - | 1.0 |
| Inarigivir | 0.01 | 2.5 |
| Inarigivir | 0.1 | 14.8 |
| Inarigivir | 1.0 | 45.3 |
| Inarigivir | 10.0 | 89.1 |
| Sendai Virus | - | 125.7 |
Data are illustrative and should be determined experimentally.
Caption: Workflow for the IFN-β promoter reporter gene assay.
Method 3: Quantification of ISG Expression by RT-qPCR
Principle: The ultimate biological output of the RIG-I/interferon pathway is the upregulation of hundreds of ISGs. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific method to measure the change in mRNA levels of key ISGs (e.g., ISG15, MX1, IFIT1, OAS1) upon treatment with Inarigivir.[18][19]
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cells in a 12-well or 24-well plate and culture until 70-80% confluent.
-
Treat cells with this compound or controls as described in Method 1. A typical time course for ISG induction is 8-24 hours.
-
-
RNA Extraction:
-
Wash cells with PBS.
-
Lyse cells and extract total RNA using a column-based kit or a TRIzol-based method, according to the manufacturer's protocol.
-
Assess RNA quality and concentration using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 500 ng to 1 µg of total RNA into complementary DNA (cDNA) using a first-strand cDNA synthesis kit with oligo(dT) and/or random hexamer primers.[19]
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA template, forward and reverse primers for the target ISG or a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.[20]
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[21]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the relative expression of target genes using the ΔΔCt (delta-delta Ct) method.[18]
-
Normalize the Ct value of the target ISG to the Ct value of the housekeeping gene for each sample (ΔCt = CtISG - CtHousekeeping).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample (ΔΔCt = ΔCtTreated - ΔCtControl).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
Data Presentation
Table 3: Relative mRNA Expression of Interferon-Stimulated Genes
| Gene | Treatment (1 µM Inarigivir, 24h) | Fold Change in mRNA Expression (vs. Vehicle) |
|---|---|---|
| ISG15 | Inarigivir | 150.4 |
| MX1 | Inarigivir | 95.2 |
| IFIT1 | Inarigivir | 210.8 |
| OAS1 | Inarigivir | 78.5 |
Data are illustrative and should be determined experimentally.
Caption: Workflow for RT-qPCR analysis of ISG expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]
- 5. www.hivandhepatitis.com - AASLD 2017: Immune Modulator Inarigivir Looks Promising for Hepatitis B | Experimental HBV Drugs [hivandhepatitis.com]
- 6. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of RIG-I-like Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Defining the functional determinants for RNA surveillance by RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A highly precise reporter gene bioassay for type I interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. data.starklab.org [data.starklab.org]
- 19. Development of interferon-stimulated gene expression from embryogenesis through adulthood, with and without constitutive MDA5 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. High-throughput Quantitative Real-time RT-PCR Assay for Determining Expression Profiles of Types I and III Interferon Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying the Interferon Response to Inarigivir Soproxil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inarigivir Soproxil (formerly SB 9200) is an orally bioavailable prodrug of SB 9000, a novel small molecule that acts as a potent agonist of the innate immune sensors Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] Activation of these pattern recognition receptors (PRRs) triggers a downstream signaling cascade, culminating in the robust production of type I interferons (IFNs) and a broad spectrum of interferon-stimulated genes (ISGs). This interferon response is central to the antiviral activity of this compound observed against various viruses, including Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV).[2][3]
These application notes provide detailed protocols for quantifying the interferon response to this compound in a laboratory setting. The methodologies described herein are essential for researchers seeking to evaluate the compound's potency, mechanism of action, and downstream effects in relevant cell culture models.
Mechanism of Action: RIG-I and NOD2 Signaling
This compound activates two key intracellular PRRs, RIG-I and NOD2, initiating distinct but convergent signaling pathways that lead to the induction of an antiviral state.
RIG-I Signaling Pathway:
Upon binding of its agonist, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs). This allows for its interaction with the mitochondrial antiviral-signaling protein (MAVS). MAVS then serves as a scaffold to recruit downstream signaling molecules, including TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). These kinases phosphorylate and activate the transcription factors Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB). Activated IRF3 and NF-κB translocate to the nucleus, where they bind to their respective response elements in the promoter regions of type I interferon genes (e.g., IFN-β), driving their transcription.
NOD2 Signaling Pathway:
Activation of NOD2 by its ligand leads to the recruitment of the serine-threonine kinase RIPK2. This interaction facilitates the activation of the IKK complex, which in turn leads to the phosphorylation and subsequent degradation of IκBα. The degradation of IκBα releases NF-κB, allowing its translocation to the nucleus and the induction of pro-inflammatory and antiviral gene expression.
References
Application Notes and Protocols: Inarigivir Soproxil as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inarigivir soproxil is an orally bioavailable prodrug of SB 9000, a potent agonist of the intracellular pattern recognition receptors (PRRs) Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1] Activation of these pathways triggers the innate immune system, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines, which in turn can shape and enhance the adaptive immune response. This immunomodulatory activity suggests the potential of this compound as a novel vaccine adjuvant.
These application notes provide an overview of the mechanism of action of this compound, summarize the available preclinical data supporting its use as a vaccine adjuvant, and offer detailed protocols for its evaluation.
Mechanism of Action
This compound functions as a vaccine adjuvant by activating the RIG-I and NOD2 signaling pathways within antigen-presenting cells (APCs), such as dendritic cells (DCs). This activation mimics the host's natural response to viral and bacterial infections, thereby creating a potent pro-inflammatory environment that enhances the immunogenicity of co-administered vaccine antigens.
The proposed signaling cascade is as follows:
-
Uptake and Activation: this compound enters the cytoplasm of APCs.
-
RIG-I and NOD2 Sensing: The active metabolite, SB 9000, is recognized by RIG-I and NOD2.
-
Downstream Signaling:
-
RIG-I Pathway: Upon binding its ligand, RIG-I undergoes a conformational change and interacts with the mitochondrial antiviral-signaling protein (MAVS). This leads to the activation of transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).
-
NOD2 Pathway: Ligand binding to NOD2 leads to the recruitment of the receptor-interacting protein kinase 2 (RIPK2), which in turn activates NF-κB.
-
-
Cytokine and Chemokine Production: Activated IRF3 and NF-κB translocate to the nucleus and induce the transcription of a wide array of genes, including those for type I IFNs (IFN-α/β), pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), and chemokines.
-
Enhanced Adaptive Immunity: The secreted cytokines and chemokines promote the recruitment and activation of other immune cells, enhance antigen presentation by APCs, and drive the differentiation of T helper (Th) cells, cytotoxic T lymphocytes (CTLs), and B cells, leading to a more robust and durable antigen-specific immune response.
Data Presentation
Preclinical Adjuvant Activity of this compound
A key preclinical study has demonstrated the adjuvant potential of Inarigivir when combined with the Bacillus Calmette-Guérin (BCG) vaccine against Mycobacterium tuberculosis (MTB) in a mouse model.
| Parameter | BCG Alone | Inarigivir-BCG Combination | Reference |
| Reduction in Lung MTB Burden (log10 CFU) | Baseline | Additional 1-log10 reduction compared to BCG alone | [2] |
| Memory T-cell Response | Standard Response | Enhanced memory T-cell responses | [2] |
Adjuvant Activity of Other RIG-I Agonists (for comparison)
Studies with other RIG-I agonists further support the potential of this class of molecules as vaccine adjuvants.
| RIG-I Agonist | Antigen/Vaccine | Key Findings | Reference |
| KIN1148 (small molecule) | Influenza A Virus (IAV) Vaccine | Induced both neutralizing antibody and broadly cross-protective IAV-specific T-cell responses in mice; augmented human CD8+ T-cell activation. | [3] |
| Sendai Virus (SeV) DI RNA | Inactivated H1N1 2009 Pandemic Vaccine | Enhanced production of anti-hemagglutinin (HA)-specific IgG after intramuscular or intranasal co-administration. | [4] |
| M8 (5'pppRNA) | H5N1 Influenza Virus-Like Particles (VLP) | Increased antibody response, provided VLP antigen sparing, and protected mice from lethal challenge; stimulated a TH1-biased CD4 T-cell response. | [5] |
| dsRNA hairpin 3p10LA9 | Inactivated PR8 Influenza Virus | Intranasal delivery induced maturation of dendritic cell subpopulations in the lungs and enhanced adaptive anti-viral responses. |
Experimental Protocols
The following are detailed protocols for the preclinical evaluation of this compound as a vaccine adjuvant.
In Vitro Evaluation of Adjuvant Activity using Dendritic Cells
Objective: To assess the ability of this compound to activate and mature dendritic cells (DCs) and to induce cytokine production.
Methodology:
-
DC Generation:
-
Isolate bone marrow cells from mice (e.g., C57BL/6) and culture them in the presence of GM-CSF and IL-4 for 6-8 days to generate bone marrow-derived dendritic cells (BMDCs).
-
Alternatively, human monocyte-derived dendritic cells (Mo-DCs) can be generated from peripheral blood mononuclear cells (PBMCs) by culturing monocytes with GM-CSF and IL-4 for 5-7 days.
-
-
Stimulation:
-
Plate the generated DCs at a density of 1x10^6 cells/mL in a 24-well plate.
-
Treat the cells with a dose range of this compound (e.g., 0.1, 1, 10 µM), the vaccine antigen alone, or a combination of the antigen and this compound.
-
Include a positive control (e.g., LPS for TLR4 activation) and a negative control (vehicle, e.g., DMSO).
-
Incubate for 24 hours.
-
-
Analysis:
-
Cytokine Profiling: Collect the culture supernatants and measure the concentration of key cytokines and chemokines (e.g., IL-6, IL-12p70, TNF-α, IFN-β, CXCL10) using ELISA or a multiplex bead array.
-
Maturation Marker Expression: Harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD86, MHC Class II). Analyze the expression levels by flow cytometry.
-
In Vivo Immunogenicity and Efficacy Studies in Mice
Objective: To evaluate the ability of this compound to enhance the immunogenicity and protective efficacy of a vaccine in a mouse model.
Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
-
Groups:
-
Group 1: Vaccine antigen + vehicle
-
Group 2: Vaccine antigen + this compound (at various doses)
-
Group 3: Vaccine antigen + a known adjuvant (e.g., Alum) as a positive control
-
Group 4: PBS as a negative control
-
-
Immunization:
-
Administer the vaccine formulations via a relevant route (e.g., intramuscular, subcutaneous, or intranasal).
-
A typical immunization schedule would be a prime-boost regimen, with immunizations on Day 0 and Day 14.
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., pre-immunization, and 2-4 weeks after the final immunization) to assess the antibody response.
-
At the end of the study, euthanize the mice and harvest spleens for T-cell analysis.
-
-
Humoral Immune Response Assessment (ELISA):
-
Coat ELISA plates with the vaccine antigen.
-
Add serially diluted serum samples from the immunized mice.
-
Detect bound antigen-specific antibodies using HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a).
-
The ratio of IgG2a to IgG1 can indicate the type of T-helper response (Th1 vs. Th2).
-
-
Cellular Immune Response Assessment (ELISpot and Intracellular Cytokine Staining):
-
ELISpot: Isolate splenocytes and stimulate them in vitro with the vaccine antigen or specific peptides. Measure the number of antigen-specific cytokine-secreting cells (e.g., IFN-γ, IL-4).
-
Intracellular Cytokine Staining (ICS): Stimulate splenocytes as above in the presence of a protein transport inhibitor (e.g., Brefeldin A). Stain the cells for surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). Analyze by flow cytometry.
-
-
Challenge Study (if applicable):
-
Following the immunization period, challenge the mice with the target pathogen.
-
Monitor survival, weight loss, and other clinical signs.
-
At a defined endpoint, measure the pathogen load in relevant tissues (e.g., lungs, spleen).
-
Safety Considerations
It is important to note that the clinical development of this compound for the treatment of chronic hepatitis B was halted due to a patient's death in a Phase IIb clinical trial.[6] While the specific cause of this adverse event may be related to the disease state and long-term dosing, it underscores the need for careful safety and toxicology evaluation of this compound when considered as a vaccine adjuvant. Preclinical toxicology studies should be conducted in accordance with regulatory guidelines to assess local and systemic toxicity.
Conclusion
This compound, through its activation of the RIG-I and NOD2 pathways, presents a promising mechanism for vaccine adjuvanticity. Preclinical data with a BCG vaccine has shown its potential to enhance protective immunity. Further evaluation using the detailed protocols provided in these application notes will be crucial to fully characterize its adjuvant profile and to establish a favorable benefit-risk profile for its use in future vaccine formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (SB 9200) / Gilead, Sino Biopharm [delta.larvol.com]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Enhanced Influenza Virus-Like Particle Vaccination with a Structurally Optimized RIG-I Agonist as Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]
Application Notes and Protocols for Inarigivir Soproxil in Respiratory Syncytial Virus (RSV) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inarigivir soproxil (formerly SB 9200) is a novel, orally bioavailable small molecule prodrug of SB 9000, which functions as a modulator of the innate immune system. It has demonstrated broad-spectrum antiviral activity against several RNA viruses, including Respiratory Syncytial Virus (RSV).[1][2][3] This document provides detailed application notes on its mechanism of action and protocols for its investigation in the context of RSV research.
Mechanism of Action
This compound uniquely targets the host's innate immune system rather than viral components. Its antiviral activity stems from its role as an agonist of two key intracellular pattern recognition receptors (PRRs): Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2][3]
Upon intracellular conversion to its active form, this compound activates the RIG-I and NOD2 pathways, triggering a downstream signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This interferon signaling cascade establishes an antiviral state in the host cells, thereby inhibiting viral replication.
Signaling Pathway of this compound in RSV-Infected Cells
Caption: this compound's mechanism of action in an RSV-infected host cell.
Data Presentation
However, preclinical in vivo data was presented at the 29th International Conference on Antiviral Research.[1][4] These findings are summarized qualitatively below.
Table 1: Summary of Preclinical Data for this compound against RSV
| Parameter | Model | Findings | Source |
| In Vivo Efficacy | Murine Model | - Reduction in viral load- Decrease in lung inflammation- Increased production of IRF3-dependent Type I Interferon | [1] |
| In Vitro Efficacy (EC50) | Not Available | Data not publicly available. | - |
| In Vitro Cytotoxicity (CC50) | Not Available | Data not publicly available. | - |
Experimental Protocols
The following are detailed protocols for the evaluation of this compound's anti-RSV activity. These protocols are based on standard methodologies in the field.
Protocol 1: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of this compound required to inhibit the formation of viral plaques in a cell monolayer.
Materials:
-
Cell Line: HEp-2 cells (human epidermoid carcinoma)
-
Virus: RSV Long strain (or other desired strains)
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 2% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Overlay Medium: EMEM with 0.5% methylcellulose and 2% FBS.
-
This compound: Stock solution in DMSO.
-
96-well cell culture plates.
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed HEp-2 cells in 96-well plates at a density that will result in a confluent monolayer the following day. Incubate at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
-
Infection: When cells are confluent, remove the growth medium. Add 100 µL of diluted virus (at a concentration predetermined to yield 50-100 plaques per well) to each well.
-
Adsorption: Incubate for 2 hours at 37°C to allow for viral adsorption.
-
Treatment: After adsorption, remove the virus inoculum and wash the cells gently with PBS. Add 100 µL of the prepared this compound dilutions to the respective wells. Include a "virus control" (no compound) and "cell control" (no virus, no compound).
-
Overlay: Add 100 µL of overlay medium to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible in the virus control wells.
-
Staining: Remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 (50% effective concentration) is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of uninfected cells to determine its cytotoxicity.
Materials:
-
Cell Line: HEp-2 cells
-
Media: EMEM with 10% FBS.
-
This compound: Stock solution in DMSO.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
Procedure:
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate and incubate overnight.
-
Treatment: Add serial dilutions of this compound to the wells, mirroring the concentrations used in the antiviral assay. Include a "cell control" (no compound).
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 3-5 days).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.
Experimental Workflow Diagram
Caption: General workflow for in vitro evaluation of this compound against RSV.
References
Inarigivir Soproxil Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Crucially, publicly available preclinical toxicology and comprehensive pharmacokinetic data for Inarigivir Soproxil in animal models are limited. The clinical development of this compound for Hepatitis B virus (HBV) was halted due to serious adverse events in human trials. Researchers should exercise extreme caution and conduct thorough safety and pharmacokinetic assessments before using this compound in any animal studies. The following information is compiled from available research and is intended for informational purposes only.
Introduction
This compound (formerly SB 9200) is a prodrug of SB 9000, a novel oral immunomodulator designed to activate the innate immune system through the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways. This activation triggers the production of interferons and other antiviral cytokines, leading to a broad-spectrum antiviral response. Research has primarily focused on its potential against Hepatitis B Virus (HBV), with evidence of activity against Hepatitis C Virus (HCV), influenza, respiratory syncytial virus (RSV), and norovirus. This document provides a summary of its administration in animal models based on available literature.
Mechanism of Action
This compound is an orally bioavailable dinucleotide. Following administration, it is converted to its active moiety, SB 9000. SB 9000 acts as an agonist for RIG-I and NOD2, intracellular pattern recognition receptors that detect viral RNA. This binding initiates a signaling cascade that leads to the production of type I and type III interferons, ultimately resulting in an antiviral state within the host.
Data Presentation
In Vivo Efficacy of this compound in Woodchuck Model of Hepatitis B
| Animal Model | Virus | Treatment Group | Dosage | Administration Route | Duration | Key Findings |
| Woodchuck (Marmota monax) | Woodchuck Hepatitis Virus (WHV) | This compound Monotherapy | 15 mg/kg/day | Oral | 12 weeks | Dose-dependent reductions in serum WHV DNA and surface antigen (WHsAg). |
| Woodchuck (Marmota monax) | Woodchuck Hepatitis Virus (WHV) | This compound Monotherapy | 30 mg/kg/day | Oral | 12 weeks | More pronounced and durable reductions in serum WHV DNA and WHsAg compared to the lower dose. |
| Woodchuck (Marmota monax) | Woodchuck Hepatitis Virus (WHV) | Sequential Therapy | This compound (30 mg/kg/day) for 12 weeks followed by Entecavir (0.5 mg/kg/day) for 4 weeks | Oral | 16 weeks | Statistically significant average declines of 6.4 log10 in viral DNA and 3.3 log10 in viral surface antigen. |
In Vitro Antiviral Activity
| Virus | Cell System | Parameter | Value |
| Hepatitis C Virus (Genotype 1a) | Replicon System | EC50 | 2.2 µM |
| Hepatitis C Virus (Genotype 1b) | Replicon System | EC50 | 1.0 µM |
Experimental Protocols
Protocol 1: Evaluation of this compound Monotherapy in a Woodchuck Model of Chronic Hepatitis B
This protocol is based on studies evaluating the antiviral efficacy of this compound in woodchucks chronically infected with Woodchuck Hepatitis Virus (WHV), a model for human HBV infection.
1. Animal Model:
-
Species: Woodchuck (Marmota monax)
-
Condition: Chronically infected with WHV.
2. Drug Formulation:
-
The specific vehicle for oral administration is not detailed in the available literature. Researchers should select a suitable, non-toxic vehicle for oral gavage in woodchucks.
3. Dosing and Administration:
-
Dosage: Prepare two dose levels: 15 mg/kg and 30 mg/kg.
-
Administration: Administer orally once daily via gavage.
-
Duration: 12 weeks.
4. Monitoring and Endpoints:
-
Viral Load: Collect serum samples at baseline and regular intervals (e.g., weekly or bi-weekly) to quantify WHV DNA levels by qPCR.
-
Antigen Levels: Measure serum WHV surface antigen (WHsAg) levels at the same time points.
-
Host Immune Response: Analyze peripheral blood mononuclear cells (PBMCs) and liver biopsies (at baseline and end of study) for the expression of interferons and interferon-stimulated genes (ISGs) to confirm the mechanism of action.
-
Safety: Monitor animal health daily, including body weight, food and water intake, and any signs of distress. Conduct regular hematology and serum chemistry analysis.
Protocol 2: Evaluation of Sequential this compound and Entecavir Therapy in a Woodchuck Model of Chronic Hepatitis B
This protocol investigates the synergistic or additive effects of activating the innate immune system prior to direct antiviral therapy.
1. Animal Model:
-
Species: Woodchuck (Marmota monax)
-
Condition: Chronically infected with WHV.
2. Drug Formulation:
-
Prepare this compound and Entecavir in suitable oral vehicles.
3. Dosing and Administration:
-
Phase 1 (Immunomodulation): Administer this compound orally at 30 mg/kg/day for 12 weeks.
-
Phase 2 (Antiviral): Following the this compound treatment phase, administer Entecavir orally at 0.5 mg/kg/day for 4 weeks.
4. Monitoring and Endpoints:
-
Viral Load and Antigen Levels: Monitor serum WHV DNA and WHsAg levels throughout both treatment phases and during a follow-up period to assess the durability of the response.
-
Hepatic Markers: Analyze liver biopsies for changes in viral DNA, RNA, and cccDNA.
-
Safety: Conduct comprehensive safety monitoring as described in Protocol 1.
Considerations for Other Viral Infections
-
Influenza: Mouse models (e.g., BALB/c or C57BL/6) are commonly used. Efficacy can be assessed by monitoring viral titers in the lungs, changes in body weight, and survival rates.
-
RSV: The cotton rat is a well-established model for RSV infection. Key endpoints include viral load in the lungs and nasal tissues, as well as lung histopathology to assess inflammation.
-
Norovirus: The murine norovirus (MNV) model in specific mouse strains (e.g., STAT1-/-) can be utilized. Efficacy is typically determined by quantifying viral shedding in fecal samples.
For all studies, it is imperative to conduct preliminary dose-ranging and toxicity studies to establish a safe and effective dose of this compound for the specific animal model and virus being investigated. The lack of public preclinical safety data necessitates a cautious and thorough approach.
Preparing Inarigivir Soproxil stock solutions for experiments
Introduction
Inarigivir Soproxil (also known as SB 9200 or GS-9992) is a prodrug that acts as an oral modulator of the innate immune system.[1][2] It functions by activating the retinoic acid-inducible gene 1 (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1][3] This activation triggers the interferon (IFN) signaling cascade, which is crucial for antiviral defense.[1] this compound has demonstrated broad-spectrum antiviral activity against various RNA viruses, including Hepatitis C Virus (HCV), and has also been investigated for its effects on Hepatitis B Virus (HBV).[1][4]
This document provides detailed protocols for the preparation of this compound stock solutions for experimental use, along with solubility and storage data to ensure procedural accuracy and consistency in research settings.
Physicochemical Properties and Solubility
This compound is a white to off-white solid with a molecular weight of 703.62 g/mol .[1] Its solubility is dependent on the solvent system used. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent, while various co-solvent systems are required for in vivo formulations. It is important to use fresh, anhydrous DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[1][2] If precipitation is observed during preparation, gentle heating and/or sonication can be used to facilitate dissolution.[1]
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Application | Maximum Solubility | Molar Concentration |
| Dimethyl Sulfoxide (DMSO) | In Vitro | 100 mg/mL | 142.12 mM |
| Ethanol | In Vitro | 60 mg/mL | 85.27 mM |
| Water | In Vitro | 25 mg/mL | 35.53 mM |
| 10% DMSO, 90% Corn Oil | In Vivo | ≥ 5 mg/mL | ≥ 7.11 mM |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | In Vivo | ≥ 4 mg/mL | ≥ 5.68 mM |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | In Vivo | ≥ 2.5 mg/mL | ≥ 3.55 mM |
| Carboxymethylcellulose sodium (CMC-Na) | In Vivo | ≥ 5 mg/mL (Homogeneous suspension) | N/A |
Data sourced from multiple suppliers and may show slight variations.[1][2][5][6]
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for further dilution in cell culture media for in vitro experiments.
Materials:
-
This compound powder (CAS No. 942123-43-5)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, weigh out 70.36 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder. For 70.36 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes to aid dissolution.[1][7] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]
-
Storage: Store the aliquots under the recommended conditions as detailed in Table 2.
Protocol 2: Preparation of a Dosing Solution for In Vivo Use (Co-Solvent System)
This protocol outlines the preparation of a dosing solution for oral administration in animal models, using a common co-solvent system.
Materials:
-
100 mg/mL this compound in DMSO stock solution (from Protocol 1)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
This example details the preparation of 1 mL of a 4 mg/mL dosing solution.
-
Prepare Premix: In a sterile conical tube, add the solvents sequentially. First, add 400 µL of PEG300.
-
Add DMSO Stock: Add 100 µL of a 40 mg/mL DMSO stock solution of this compound and mix thoroughly. Note: This requires a separate, intermediate stock preparation. Alternatively, based on the formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, begin by dissolving the required amount of this compound in 100 µL of DMSO.[1]
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix until the solution is homogeneous.[1]
-
Final Volume Adjustment: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly until a clear solution is achieved.[1]
-
Use: This solution should be prepared fresh before each use. Do not store this formulation for extended periods.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound. The solid powder is stable for extended periods when stored correctly. Once in solution, aliquoting is highly recommended to minimize freeze-thaw cycles.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | 3 Years | Keep in a dry, dark place. |
| Stock Solution in DMSO | -80°C | 6 Months[1] | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. Store under nitrogen.[1][2] |
| Stock Solution in DMSO | -20°C | 1 Month | Protect from light. Store under nitrogen.[1][2] |
Mechanism of Action: Signaling Pathway
This compound functions as an agonist of the innate immune receptors RIG-I and NOD2.[1] Upon activation, these cytosolic pattern recognition receptors initiate a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines, in turn, establish an antiviral state in host cells, inhibiting viral replication.
Caption: this compound activates RIG-I and NOD2 signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The progress of molecules and strategies for the treatment of HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. This compound产品说明书 [selleck.cn]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
Inarigivir Soproxil in DMSO: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals utilizing Inarigivir Soproxil, ensuring its proper dissolution and stability in Dimethyl Sulfoxide (DMSO) is critical for experimental success. This technical support center provides a comprehensive guide to the solubility and stability of this compound in DMSO, complete with troubleshooting advice and frequently asked questions.
Solubility Data
This compound exhibits high solubility in DMSO. However, the quality of the solvent is crucial for achieving optimal results.
| Parameter | Value | Notes |
| Solubility in DMSO | 100 mg/mL (142.12 mM) | Use of fresh, anhydrous DMSO is highly recommended as moisture can reduce solubility.[1] |
| Appearance in Solution | Clear solution | If precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution.[2] |
Stability and Storage of DMSO Stock Solutions
Proper storage of this compound stock solutions is essential to maintain its integrity and activity.
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 1 year | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Suitable for short-term storage. Protect from light.[1][2] |
Note: For extended storage, it is advisable to store the compound under a nitrogen atmosphere to prevent degradation.[2]
Experimental Protocols
Preparing a 100 mM Stock Solution of this compound in DMSO
This protocol outlines the steps for preparing a concentrated stock solution.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding DMSO: Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM solution, add the appropriate volume of DMSO to 70.36 mg of this compound (Molecular Weight: 703.62 g/mol ).
-
Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.[2]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[1][2]
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound in DMSO.
Q1: My this compound is not fully dissolving in DMSO, what should I do?
A1:
-
Check DMSO Quality: Ensure you are using fresh, anhydrous DMSO. Moisture absorbed by DMSO can significantly decrease the solubility of the compound.[1]
-
Sonication: Use an ultrasonic bath to aid dissolution.[2] Be careful not to overheat the sample.
-
Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) for a short period. Avoid excessive heat, which could degrade the compound.
-
Concentration: If the concentration is very high, try preparing a more dilute stock solution.
Q2: I see precipitation in my stock solution after storing it at -20°C. Is it still usable?
A2: Precipitation can occur, especially with repeated freeze-thaw cycles. Before use, bring the aliquot to room temperature and vortex thoroughly to ensure the compound is fully redissolved. If the precipitate does not go back into solution after warming and vortexing, it is recommended to prepare a fresh stock solution. To avoid this, it is best to store in single-use aliquots.
Q3: How many times can I freeze-thaw my DMSO stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles.[1] Aliquoting the stock solution into single-use volumes is the best practice to maintain the compound's integrity.
Q4: What is the stability of this compound in its powdered form?
A4: As a powder, this compound is stable for up to 3 years when stored at -20°C.[1]
Q5: Can I prepare my working solutions by diluting the DMSO stock in aqueous buffers?
A5: Yes, you can dilute the DMSO stock solution in aqueous buffers or cell culture media. However, be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%. When diluting, add the DMSO stock to the aqueous solution slowly while vortexing to prevent precipitation.
Visualizing Experimental Workflows
Diagram 1: Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a stock solution of this compound in DMSO.
Diagram 2: this compound Signaling Pathway Activation
Caption: this compound activates RIG-I and NOD2 pathways.
References
Technical Support Center: Inarigivir Soproxil Cytotoxicity Assessment
Welcome to the technical support center for researchers evaluating the cytotoxicity of Inarigivir Soproxil using the MTT assay. This guide provides detailed protocols, answers to frequently asked questions, and troubleshooting advice to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as SB 9200) is an orally available prodrug that acts as a modulator of the innate immune system. Its primary mechanism involves the activation of the retinoic acid-inducible gene 1 (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways. This activation triggers an interferon (IFN) signaling cascade, which is a key part of the body's antiviral defense. While investigated for its antiviral properties, particularly against Hepatitis B (HBV) and C (HCV), its development for HBV was halted due to serious adverse events observed in clinical trials.
Q2: What is the MTT assay and how does it measure cytotoxicity?
A2: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability, proliferation, and cytotoxicity. The principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of purple formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability or a cytotoxic effect.
Q3: What initial concentration range of this compound should I test?
A3: For initial screening, it is advisable to use a broad, logarithmic range of concentrations. This compound has shown antiviral activity (EC50) in the low micromolar range (e.g., 1.0 - 2.2 µM for HCV). A suggested starting range for cytotoxicity testing could span from 0.1 µM to 100 µM or higher to determine the 50% inhibitory concentration (IC50). The optimal range may vary significantly depending on the cell line being used.
Q4: How should I prepare and store this compound for my experiment?
A4: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mg/mL). This stock solution should be stored at -20°C or -80°C for long-term stability. For experiments, create fresh dilutions from the stock solution in your cell culture medium. It is critical to include a "vehicle control" in your experiment, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration, to account for any solvent-induced cytotoxicity.
Q5: Can this compound's mechanism of action interfere with the MTT assay?
A5: Yes, potentially. Since this compound stimulates an innate immune response, it could alter the metabolic state of certain cell types (e.g., immune cells) without directly killing them. This metabolic shift could theoretically affect mitochondrial dehydrogenase activity, leading to changes in MTT reduction that are not directly correlated with cell death. It is always recommended to confirm viability results with a second, mechanistically different assay (e.g., a membrane integrity assay like Trypan Blue or LDH release) and to perform morphological examination of the cells under a microscope.
Experimental Protocol: MTT Assay for this compound
This protocol provides a general framework. Optimization of cell seeding density and incubation times is crucial for each specific cell line.
Materials:
-
This compound
-
DMSO (sterile, cell culture grade)
-
MTT reagent (5 mg/mL in sterile PBS), filter-sterilized and protected from light
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Solubilization solution (e.g., 10% SDS in 0.01M HCl, or acidified isopropanol, or pure DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at ~570-590 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Controls are essential:
-
Untreated Control: Cells with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (including controls).
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the cells or formazan crystals. For suspension cells, centrifugation of the plate may be required first.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density or OD) of each well using a microplate reader at a wavelength of 570-590 nm.
-
Calculation:
-
Subtract the average absorbance of the blank (media only) controls from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) * 100
-
Plot % Viability against the log of the this compound concentration to determine the IC50 value.
-
-
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance in Blank (media only) wells | 1. Bacterial or yeast contamination of medium or reagents.2. Phenol red in the medium can interfere.3. Insufficient washing before solubilization. | 1. Use sterile technique and fresh, sterile reagents. Check medium for cloudiness.2. Use phenol red-free medium for the MTT incubation step or ensure proper background subtraction.3. Ensure all media containing MTT is removed before adding the solubilizer. |
| Low Absorbance Readings across the entire plate | 1. Cell seeding density is too low.2. Insufficient incubation time with MTT.3. Formazan crystals not fully dissolved. | 1. Optimize cell number to ensure a robust signal in control wells.2. Increase MTT incubation time (up to 24 hours may be needed for some cell types).3. Increase shaking time/intensity after adding solubilizer. Pipette up and down to aid dissolution. |
| Inconsistent Results between replicate wells | 1. Uneven cell seeding.2. "Edge effect" in the 96-well plate due to evaporation.3. Incomplete formazan dissolution. | 1. Ensure a homogenous single-cell suspension before seeding. Mix well between pipetting.2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.3. Visually inspect wells to confirm all purple crystals are dissolved before reading the plate. |
| Increased Absorbance at high drug concentrations (Apparent >100% Viability) | 1. The compound may be chemically reducing the MTT reagent itself, independent of cellular activity.2. The compound may induce a metabolic burst or stress response, increasing dehydrogenase activity before cell death.3. The compound precipitates or has its own color, interfering with the absorbance reading. | 1. Crucial Control: Set up cell-free wells containing medium, MTT, and the compound. Any color change indicates direct chemical interference.2. Correlate results with cell morphology under a microscope. If cells appear stressed or are dying despite high absorbance, the reading is likely an artifact. Use an alternative viability assay.3. Check the absorbance of the compound in the medium at 570 nm. |
Data Presentation
Quantitative data from the MTT assay should be organized clearly to facilitate analysis and interpretation. The goal is to calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.
Table 1: Sample Data from an MTT Assay with this compound on a Hypothetical Cell Line (48h Exposure)
| This compound Conc. (µM) | Log Concentration | Mean Absorbance (OD 570nm)* | Corrected OD** | % Cell Viability*** |
| 0 (Vehicle Control) | N/A | 1.254 | 1.204 | 100.0% |
| 0.1 | -1 | 1.248 | 1.198 | 99.5% |
| 1 | 0 | 1.152 | 1.102 | 91.5% |
| 5 | 0.70 | 0.899 | 0.849 | 70.5% |
| 10 | 1 | 0.651 | 0.601 | 49.9% |
| 25 | 1.40 | 0.330 | 0.280 | 23.3% |
| 50 | 1.70 | 0.188 | 0.138 | 11.5% |
| 100 | 2 | 0.115 | 0.065 | 5.4% |
| Blank (Media Only) | N/A | 0.050 | N/A | N/A |
Notes on Calculations:
-
Mean Absorbance: Average of replicate wells (typically 3-4).
-
Corrected OD: Mean Absorbance - Blank Absorbance.
-
*% Cell Viability: (Corrected OD of Sample / Corrected OD of Vehicle Control) x 100.
-
IC50 Determination: The IC50 value is determined by plotting % Cell Viability versus the Log Concentration and fitting the data to a sigmoidal dose-response curve. In this example, the IC50 is approximately 10 µM .
Technical Support Center: Managing Inarigivir Soproxil-Induced Hepatotoxicity In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Inarigivir Soproxil in vivo. The information provided is intended to facilitate the design and execution of experiments to monitor, understand, and potentially mitigate hepatotoxicity associated with this RIG-I and NOD2 agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available small molecule that functions as a modulator of the innate immune system. It acts as an agonist for two key intracellular pattern recognition receptors (PRRs): Retinoic acid-inducible gene I (RIG-I) and Nucleotide-binding oligomerization domain-containing protein 2 (NOD2). Activation of these pathways triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, leading to an antiviral state.
Q2: Why is hepatotoxicity a concern with this compound?
The clinical development of this compound for chronic hepatitis B was halted during Phase IIb trials due to unexpected serious adverse events, including severe hepatotoxicity and one patient fatality[1]. The observed liver injury was characterized as hepatocellular dysfunction with elevations in alanine transaminase (ALT), which was considered more consistent with direct liver injury rather than desired immune-mediated viral clearance[1]. The drug-induced liver injury (DILI) was also described as "unusual and heterogeneous".
Q3: What is the likely mechanism of this compound-induced hepatotoxicity?
Given that this compound is a potent activator of the innate immune system via RIG-I and NOD2, the hepatotoxicity is likely immune-mediated. Activation of these pathways can lead to a robust production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and various interleukins[2][3]. An exaggerated or uncontrolled release of these cytokines can lead to inflammation and damage to hepatocytes. Studies have shown that activation of NOD2 can exacerbate Concanavalin A-induced liver injury in mice through increased IFN-γ production[2].
Q4: Are there established in vivo models to study this type of hepatotoxicity?
While specific preclinical toxicology reports for this compound are not publicly available, researchers can adapt existing models of immune-mediated DILI. The Concanavalin A (ConA)-induced liver injury model in mice is a well-established method for studying T-cell and NKT-cell-mediated hepatitis, which involves a significant cytokine release component[2]. This model would be relevant for investigating the immunomodulatory effects of a RIG-I/NOD2 agonist on the liver.
Q5: What are the key biomarkers to monitor for this compound-induced hepatotoxicity in vivo?
Key biomarkers include:
-
Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are standard indicators of hepatocellular injury.
-
Bilirubin: To assess liver function.
-
Pro-inflammatory Cytokines: Measurement of serum levels of TNF-α, IFN-γ, IL-6, and other relevant cytokines can provide insight into the immune response.
-
Histopathology: Microscopic examination of liver tissue is crucial for identifying hepatocellular necrosis, inflammatory cell infiltration, and other pathological changes.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Rapid and significant elevation of ALT/AST levels post-dosing | Likely acute hepatocellular injury, potentially due to a cytokine storm resulting from excessive RIG-I/NOD2 activation. | 1. Immediately collect serum for a full cytokine panel analysis. 2. Perform histological analysis of liver tissue, focusing on the extent of necrosis and the type of immune cell infiltrate. 3. Consider a dose-response study with lower doses of this compound. 4. Evaluate the use of immunosuppressants or cytokine inhibitors in co-treatment studies to test the mitigation of hepatotoxicity. |
| Moderate but sustained elevation of liver enzymes | Possible chronic inflammation or a persistent, low-grade immune-mediated liver injury. | 1. Monitor liver enzymes and body weight regularly over a longer time course. 2. Conduct interim liver biopsies to assess the progression of inflammation and fibrosis. 3. Analyze for the presence of autoantibodies in the serum. |
| High variability in hepatotoxicity between individual animals | Genetic predisposition or differences in gut microbiota, which can influence NOD2 signaling. | 1. Ensure the use of a genetically homogenous inbred mouse strain. 2. Consider co-housing animals to normalize gut microbiota. 3. Increase the number of animals per group to improve statistical power. |
| No observable hepatotoxicity at expected therapeutic doses | Species-specific differences in drug metabolism or immune response. The dose used in a woodchuck study was 30 mg/kg[4]. | 1. Confirm target engagement by measuring interferon-stimulated gene expression in the liver or peripheral blood. 2. Consider using a different animal model or a humanized liver mouse model. 3. Perform a dose-escalation study to identify a potential toxicity threshold. |
Experimental Protocols
Protocol: Assessment of Acute Immune-Mediated Hepatotoxicity of this compound in Mice
1. Animals and Housing:
-
Species: C57BL/6 mice (male, 8-10 weeks old).
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
2. Experimental Groups:
-
Group 1 (Vehicle Control): Administer the vehicle used to formulate this compound.
-
Group 2 (this compound - Low Dose): Administer a low dose of this compound.
-
Group 3 (this compound - High Dose): Administer a high dose of this compound.
-
Group 4 (Positive Control): Administer Concanavalin A (15-20 mg/kg, intravenous) to induce acute immune-mediated hepatitis.
3. Dosing and Sample Collection:
-
This compound Formulation: Prepare a homogenous suspension in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administration: Administer this compound or vehicle via oral gavage.
-
Time Points for Sample Collection: Collect blood and tissues at baseline (pre-dose) and at 2, 6, 12, and 24 hours post-dosing.
4. Efficacy and Toxicity Endpoints:
-
Serum Analysis:
-
Measure ALT and AST levels using a clinical chemistry analyzer.
-
Quantify serum levels of TNF-α, IFN-γ, IL-6, IL-1β, and other relevant cytokines using a multiplex immunoassay (e.g., Luminex).
-
-
Liver Tissue Analysis:
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for evaluation of necrosis, inflammation, and steatosis.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of target genes (e.g., IFN-β, ISG15, CXCL10, TNF-α, IL-6).
-
5. Data Presentation:
Table 1: Serum Biomarkers of Hepatotoxicity
| Treatment Group | Time Point (hours) | ALT (U/L) | AST (U/L) |
| Vehicle Control | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| Inarigivir (Low Dose) | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| Inarigivir (High Dose) | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| ConA (Positive Control) | 2 | ||
| 6 | |||
| 12 | |||
| 24 |
Table 2: Serum Cytokine Levels (pg/mL)
| Treatment Group | Time Point (hours) | TNF-α | IFN-γ | IL-6 |
| Vehicle Control | 2 | |||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| Inarigivir (Low Dose) | 2 | |||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| Inarigivir (High Dose) | 2 | |||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| ConA (Positive Control) | 2 | |||
| 6 | ||||
| 12 | ||||
| 24 |
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for In Vivo Hepatotoxicity Assessment
References
Inarigivir Soproxil Off-Target Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Inarigivir Soproxil. This resource is intended to assist researchers in understanding, identifying, and mitigating potential complications during in vitro and in vivo experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of this compound?
A1: The most significant off-target effect observed during the clinical development of this compound was severe hepatotoxicity. This manifested as hepatocellular dysfunction with marked elevations in alanine transaminase (ALT), leading to liver injury, and in a tragic instance, a patient fatality in the Phase IIb CATALYST 2 clinical trial.[1] This adverse event ultimately led to the discontinuation of the drug's development.
Q2: What is the proposed on-target mechanism of action for this compound?
A2: this compound is designed as an agonist of the retinoic acid-inducible gene I (RIG-I) receptor. Activation of RIG-I, a key cytosolic pattern recognition receptor, initiates an innate immune response characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn exert antiviral effects.[1] Some studies also suggest a dual mechanism involving direct inhibition of hepatitis B virus (HBV) RNA packaging and reverse transcription at lower concentrations.
Q3: What were the key clinical observations related to hepatotoxicity?
A3: In the Phase IIb CATALYST 2 trial, which used a 400 mg daily dose, several patients experienced serious adverse events consistent with liver injury rather than the anticipated transient immune-mediated "flares."[2] This was a critical distinction, as immune flares can be a sign of a beneficial antiviral immune response, whereas the observed effects were indicative of direct or indirect liver damage.
Q4: Are there other potential off-target pathways of concern?
A4: Yes, this compound has also been reported to activate Nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[3][4][5][6] Activation of NOD2 can trigger pro-inflammatory signaling pathways, and studies have suggested a role for NOD2 in contributing to liver injury through the production of inflammatory cytokines.[3][4][5][6] Therefore, off-target effects may be a composite of hyperstimulation of RIG-I signaling and activation of NOD2-mediated inflammation.
Q5: What were the dose-dependent effects of this compound on liver enzymes?
A5: Clinical data suggests a dose-dependent effect on liver enzymes. In earlier Phase 2a trials (the ACHIEVE trial), lower doses (25 mg to 200 mg) were generally well-tolerated and in some cases, associated with a reduction in ALT levels from baseline.[7] However, the 400 mg dose used in the CATALYST trials was associated with severe hepatotoxicity.[2]
II. Troubleshooting Guide for Researchers
This guide is designed to help researchers identify and troubleshoot potential off-target effects of this compound in their experimental models.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| Unexpectedly high cytotoxicity in hepatocyte cell lines (e.g., HepG2, Huh7) or primary hepatocytes. | Direct Cytotoxicity: The compound or its metabolites may be directly toxic to liver cells. Mitochondrial Toxicity: Interference with mitochondrial function. | 1. Perform a dose-response curve to determine the EC50 for cytotoxicity. 2. Assess mitochondrial membrane potential (e.g., using TMRE or JC-1 staining). 3. Measure cellular ATP levels. 4. Evaluate the production of reactive oxygen species (ROS). |
| Elevated levels of inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatant or animal models, exceeding expected levels from RIG-I activation alone. | NOD2 Pathway Activation: Inarigivir may be activating the NOD2 signaling pathway, leading to a broader inflammatory response. | 1. Use NOD2 knockout/knockdown cells or animal models to assess the contribution of this pathway. 2. Measure the activation of downstream NOD2 signaling molecules (e.g., RIPK2 phosphorylation). 3. Profile a wider range of cytokines and chemokines to characterize the inflammatory signature. |
| In vivo studies show liver damage (e.g., elevated ALT/AST, liver histopathology) that is disproportionate to the observed antiviral efficacy. | Immune-Mediated Liver Injury: An overly robust or dysregulated immune response triggered by the compound. Metabolic Bioactivation: Formation of reactive metabolites that cause liver damage. | 1. Perform detailed histopathological analysis of liver tissue. 2. Characterize the immune cell infiltrate in the liver (e.g., by flow cytometry or immunohistochemistry). 3. Investigate the metabolic profile of Inarigivir in liver microsomes to identify potential reactive metabolites. |
| Discrepancies between in vitro and in vivo results, with higher toxicity observed in vivo. | Complex Immune System Interactions: The in vivo environment involves a complex interplay of immune cells that is not fully recapitulated in vitro. Pharmacokinetics/Pharmacodynamics (PK/PD): Drug accumulation in the liver or the generation of specific metabolites in vivo. | 1. Conduct pharmacokinetic studies to determine the concentration of the parent drug and its major metabolites in the liver. 2. Utilize co-culture systems (e.g., hepatocytes with immune cells) to better model the in vivo environment. |
III. Quantitative Data Summary
The following tables summarize the available quantitative data from clinical trials of this compound.
Table 1: Efficacy of this compound in Treatment-Naïve Chronic Hepatitis B Patients (12 weeks of monotherapy)
| Dose | Mean Reduction in HBV DNA (log10 IU/mL) | Mean Reduction in HBV RNA (log10 copies/mL) | Mean Reduction in HBsAg (log10 IU/mL) |
| 25 mg | -0.61 | -0.39 | -0.10 |
| 50 mg | N/A | N/A | N/A |
| 100 mg | N/A | N/A | N/A |
| 200 mg | -1.58 | -0.58 | -0.18 |
| Placebo | -0.04 | -0.15 | +0.003 |
Data from a Phase 2, open-label, randomized, multiple-dose study.[7]
Table 2: Liver Enzyme Changes with this compound in Treatment-Naïve Chronic Hepatitis B Patients (12 weeks of monotherapy)
| Dose | Mean Reduction in ALT from Baseline (U/L) |
| 25 mg - 200 mg | -23.3 to -33.8 |
| Placebo | -0.7 |
Data from a Phase 2, open-label, randomized, multiple-dose study.[7]
Note: Specific ALT elevation data from the CATALYST 2 trial (400 mg dose) that led to the discontinuation of the drug are not publicly available in detail but were described as "hepatocellular dysfunction and an elevation in alanine transaminase 'potentially consistent with liver injury rather than immune flares'".
IV. Experimental Protocols
The following are detailed methodologies for key experiments to investigate the off-target effects of this compound.
Protocol 1: Assessment of In Vitro Hepatotoxicity
-
Cell Culture:
-
Culture HepG2 or Huh7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For primary human hepatocytes, follow the supplier's recommended culture conditions.
-
-
Compound Treatment:
-
Plate cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
After 24 hours, treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (e.g., DMSO).
-
-
Cytotoxicity Assay (MTT Assay):
-
After 24, 48, and 72 hours of treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the EC50 value for cytotoxicity.
-
Protocol 2: Evaluation of Mitochondrial Membrane Potential
-
Cell Culture and Treatment:
-
Culture and treat cells as described in Protocol 1.
-
-
Staining:
-
After the desired treatment period, incubate the cells with TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 stain according to the manufacturer's protocol.
-
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescence intensity using image analysis software. A decrease in red fluorescence (for JC-1) or overall fluorescence (for TMRE) indicates mitochondrial depolarization.
-
Protocol 3: RIG-I/NOD2 Reporter Assay
-
Cell Lines:
-
Use a reporter cell line that expresses a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB or IRF3-dependent promoter.
-
Examples include HEK-Blue™ RIG-I or THP1-Dual™ NOD2 reporter cells.
-
-
Assay Procedure:
-
Plate the reporter cells in a 96-well plate.
-
Treat the cells with this compound at various concentrations.
-
Include appropriate positive controls (e.g., 5'ppp-dsRNA for RIG-I, L18-MDP for NOD2) and a vehicle control.
-
-
Reporter Gene Measurement:
-
After 24 hours of incubation, measure the reporter gene activity according to the manufacturer's instructions (e.g., by adding a luciferase substrate and measuring luminescence).
-
-
Data Analysis:
-
Normalize the reporter activity to a control for cell viability (e.g., using a CellTiter-Glo® assay).
-
Determine the dose-response curve for the activation of each pathway.
-
V. Visualizations
Signaling Pathways
Caption: On-target and potential off-target signaling pathways of this compound.
Experimental Workflow
Caption: Experimental workflow for investigating the off-target effects of this compound.
Logical Relationship
Caption: Logical relationship of potential mechanisms leading to Inarigivir-induced hepatotoxicity.
References
- 1. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]
- 2. researchgate.net [researchgate.net]
- 3. NOD2: a potential target for regulating liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of NOD1 and NOD2 in the development of liver injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of NOD1 and NOD2 in the development of liver injury and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
Inarigivir Soproxil experimental variability and reproducibility
Welcome to the Technical Support Center for Inarigivir Soproxil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on addressing potential issues of variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as SB 9200) is an orally bioavailable prodrug of a novel small molecule that acts as an agonist of the innate immune sensors, Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1] By activating these pattern recognition receptors, it triggers the downstream interferon signaling cascade, leading to a broad-spectrum antiviral response.[1]
Q2: What were the primary clinical applications of this compound?
A2: this compound was primarily investigated as a treatment for chronic hepatitis B (CHB) infection.[2][3] It showed initial promise in reducing HBV DNA, HBV RNA, and antigen levels in treatment-naïve patients.[3] The compound was also evaluated for its activity against other RNA viruses, including Hepatitis C Virus (HCV).[1][4]
Q3: Why was the clinical development of this compound discontinued?
A3: The development of this compound for CHB was halted due to unexpected serious adverse events observed in Phase II clinical trials, which included a patient death.[2] These events raised significant safety concerns, leading the sponsor to discontinue further development for this indication.
Q4: What are the key considerations for storing and handling this compound in a laboratory setting?
A4: For optimal stability, this compound powder should be stored at -20°C, protected from light, and preferably under a nitrogen atmosphere.[1] Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to six months or at -20°C for one month.[1] Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during in vitro experiments with this compound.
Issue 1: High Variability in Antiviral Activity Assays
| Potential Cause | Recommended Solution |
| Inconsistent Compound Solubility | This compound has limited aqueous solubility. Ensure complete solubilization in a suitable solvent like DMSO before preparing working dilutions. Visually inspect for any precipitation. Gentle warming or sonication can aid dissolution. For in vivo studies, specific formulation protocols using co-solvents like PEG300, Tween-80, or SBE-β-CD may be necessary to maintain solubility.[1] |
| Cell Line Health and Passage Number | Use cells that are healthy, actively dividing, and within a consistent, low passage number range. Senescent or unhealthy cells can exhibit altered innate immune responses, leading to variable results. Regularly perform cell viability checks. |
| Inconsistent Viral Titer or Replicon Activity | Ensure that the viral stock or replicon system used for infection or activity measurement is well-characterized and used at a consistent multiplicity of infection (MOI) or activity level across experiments. Titer viral stocks frequently to ensure consistency. |
| Variations in Assay Timing | The kinetics of the RIG-I signaling pathway can influence results. Standardize the timing of compound treatment, infection, and endpoint measurement precisely across all experiments. |
Issue 2: Lack of Expected RIG-I Pathway Activation
| Potential Cause | Recommended Solution |
| Low Expression of RIG-I or Downstream Signaling Components | The cell line being used may not express sufficient levels of RIG-I, MAVS, or other key signaling proteins. Verify the expression of these components by Western blot or qPCR. Consider using a cell line known to have a robust RIG-I signaling pathway (e.g., A549, Huh7). |
| Compound Degradation | Ensure that the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial of the compound. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for activating the RIG-I pathway in your specific cell line and assay. |
| Assay Readout Not Sensitive Enough | The chosen endpoint (e.g., IFN-β mRNA expression, IRF3 phosphorylation) may not be sensitive enough to detect subtle activation. Consider using a more sensitive method, such as a luciferase reporter assay driven by an IFN-stimulated response element (ISRE). |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Antiviral Activity of this compound against HCV
| HCV Genotype | EC50 (µM) | EC90 (µM) | Assay System |
| 1a | 2.2 | 8.0 | Genotype 1 HCV replicon system |
| 1b | 1.0 | 6.0 | Genotype 1 HCV replicon system |
Data sourced from MedChemExpress product information.[1]
Table 2: Clinical Efficacy of this compound in Treatment-Naïve CHB Patients (12 weeks treatment)
| Inarigivir Dose | Mean Reduction in HBV DNA (log10 IU/mL) | Mean Reduction in HBV RNA (log10 copies/mL) | Mean Reduction in HBsAg (log10 IU/mL) |
| 25 mg | 0.61 | 0.39 | 0.10 |
| 50 mg | Not Reported | Not Reported | Not Reported |
| 100 mg | Not Reported | Not Reported | Not Reported |
| 200 mg | 1.58 | 0.58 | 0.18 |
| Placebo | 0.04 | 0.15 | -0.003 |
Data adapted from a Phase 2, open-label, randomized, multiple-dose study.[3]
Experimental Protocols & Visualizations
In Vitro Antiviral Activity Assay (HCV Replicon System)
This protocol is a generalized procedure based on standard antiviral assays.
-
Cell Plating: Seed Huh7 cells harboring an HCV replicon (e.g., genotype 1a or 1b) in 96-well plates at a density that will result in 80-90% confluency at the end of the assay.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Treatment: Add the diluted this compound to the plated cells. Include appropriate controls: vehicle control (DMSO), positive control (e.g., another known HCV inhibitor), and untreated cells.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Endpoint Measurement: Lyse the cells and measure the activity of a reporter gene (e.g., luciferase) encoded by the replicon, which correlates with HCV RNA levels. Alternatively, extract total RNA and perform RT-qPCR to quantify HCV RNA.
-
Data Analysis: Calculate the EC50 and EC90 values by plotting the percentage of viral replication inhibition against the log of the compound concentration.
Caption: Workflow for in vitro antiviral activity assay.
RIG-I Signaling Pathway Activation
This compound activates the RIG-I signaling pathway, leading to the production of type I interferons and an antiviral state.
Caption: this compound signaling pathway.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting inconsistent experimental results.
Caption: Troubleshooting experimental variability.
References
Overcoming resistance to Inarigivir Soproxil in viral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Inarigivir Soproxil in viral assays. Given that the clinical development of this compound for Hepatitis B Virus (HBV) was halted due to safety concerns, this guide focuses on in vitro applications and addresses potential challenges, including the appearance of reduced sensitivity in assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug of a small molecule agonist that activates the innate immune sensors Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn establish an antiviral state within the host cell.[1]
Q2: For which viruses has this compound shown activity?
This compound has demonstrated broad-spectrum antiviral activity against several RNA viruses, including Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), norovirus, and respiratory syncytial virus (RSV).[1]
Q3: Why was the clinical development of this compound for HBV discontinued?
The development of this compound for chronic HBV was stopped after serious adverse events, including a patient fatality, were observed in a Phase IIb clinical trial. These events were associated with hepatocellular dysfunction and elevated liver enzymes, suggesting potential liver toxicity.
Q4: Have specific viral resistance mutations to this compound been identified?
To date, there is no publicly available information detailing specific viral mutations that confer resistance to this compound. As an agonist of a host pathway, the development of classical drug resistance through mutations in a direct viral target is less likely. However, viruses can evolve mechanisms to evade the innate immune response triggered by RIG-I activation.
Q5: What are the known EC50 values for this compound?
In HCV genotype 1a and 1b replicon systems, this compound has reported EC50 values of 2.2 µM and 1.0 µM, respectively.[1][2]
Troubleshooting Guide: Reduced this compound Activity in Viral Assays
Reduced or inconsistent antiviral activity in your assays may not necessarily indicate viral resistance. Below are common issues and troubleshooting steps to consider.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in antiviral effect between experiments. | - Inconsistent cell health or passage number.- Variability in viral titer.- Degradation of this compound. | - Use cells within a consistent and low passage number range.- Ensure consistent cell seeding density.- Perform a fresh titration of your viral stock for each experiment.- Prepare fresh stock solutions of this compound and store aliquots at -80°C to avoid freeze-thaw cycles. |
| Complete lack of antiviral activity. | - Compromised RIG-I signaling pathway in the cell line.- Incorrect drug concentration.- Inactive compound. | - Verify the integrity of the RIG-I pathway in your cell line by using a known RIG-I agonist (e.g., 5'ppp-dsRNA) and measuring downstream readouts like IRF3 phosphorylation or ISG expression.- Perform a dose-response curve to ensure the correct concentration range is being tested.- Confirm the identity and purity of your this compound compound. |
| Reduced activity in specific cell lines. | - Cell line-specific differences in RIG-I or NOD2 expression and signaling competency. | - Test the activity of this compound in a panel of different cell lines known to have a functional innate immune response.- Characterize the expression levels of key pathway components (RIG-I, MAVS, IRF3) in your cell lines. |
| Apparent "resistance" after prolonged exposure. | - Viral evasion of the RIG-I pathway. | - Sequence the viral genome to identify potential mutations in viral proteins known to antagonize the RIG-I pathway (e.g., viral proteases that cleave MAVS).- Measure the induction of interferon-stimulated genes (ISGs) in response to treatment. A lack of ISG induction in the presence of the drug could indicate a block in the signaling pathway. |
| Cytotoxicity observed at active concentrations. | - Off-target effects of the compound.- Overstimulation of the innate immune response. | - Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) in parallel with your antiviral assay to determine the therapeutic window.- Measure the levels of pro-inflammatory cytokines to assess the magnitude of the immune response. |
Quantitative Data Summary
| Compound | Virus/Genotype | Assay System | EC50 | EC90 | Reference |
| This compound | HCV Genotype 1a | Replicon | 2.2 µM | 8.0 µM | [1] |
| This compound | HCV Genotype 1b | Replicon | 1.0 µM | 6.0 µM | [1] |
| This compound | HBV | In vivo (human) | Dose-dependent reduction in HBV DNA and RNA | Not Applicable |
Experimental Protocols
Protocol 1: HCV Replicon Assay for this compound Activity
This protocol is adapted for determining the EC50 of this compound in a stable HCV replicon cell line expressing a reporter gene (e.g., luciferase).
Materials:
-
HCV replicon-harboring Huh-7 cells
-
Complete DMEM (10% FBS, 1% Pen/Strep, 1% NEAA)
-
G418 (for cell line maintenance)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HCV replicon cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete DMEM. The final concentrations should typically range from 0.1 µM to 100 µM. Include a DMSO-only vehicle control.
-
Remove the culture medium from the cells and add 100 µL of the drug dilutions.
-
Incubate the plate for 72 hours at 37°C.
-
Perform a cell viability assay (e.g., MTS) to assess cytotoxicity.
-
For the antiviral activity assay, remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions.
-
Measure luciferase activity using a luminometer.
-
Calculate the percent inhibition of HCV replication for each concentration relative to the DMSO control.
-
Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Measuring Interferon-Stimulated Gene (ISG) Expression
This protocol describes how to measure the induction of ISGs in response to this compound treatment using RT-qPCR.
Materials:
-
Hepatoma cell line (e.g., Huh-7 or HepG2)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target ISGs (e.g., ISG15, MX1, OAS1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at a predetermined concentration (e.g., 5 µM) or a vehicle control (DMSO).
-
Incubate for 24 hours.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target ISGs and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in ISG expression in treated cells relative to control cells.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for determining antiviral activity.
Caption: Troubleshooting logic for reduced activity.
References
Inarigivir Soproxil storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of Inarigivir Soproxil (also known as SB9200 or GS-9992).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The recommended storage conditions depend on the form of the compound. For the solid powder, storage at -20°C is recommended. If dissolved in a solvent, it is best to store the stock solution at -80°C.
Q2: How long can I store this compound?
A2: As a powder, this compound can be stored for up to 3 years at -20°C. When in a solvent, stock solutions are stable for up to 1 year at -80°C or for 1 month at -20°C. It is advisable to aliquot stock solutions to prevent multiple freeze-thaw cycles.
Q3: What are the general handling precautions for this compound?
A3: It is important to avoid inhaling the powder and to prevent contact with skin and eyes. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Do not eat, drink, or smoke while handling the compound.
Q4: What is the mechanism of action of this compound?
A4: this compound is an oral modulator of the innate immune system. It functions by activating the retinoic acid-inducible gene 1 (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways. This activation triggers the interferon signaling cascade, which leads to an antiviral response.
Q5: Has this compound been used in clinical trials?
A5: Yes, this compound has been evaluated in Phase II clinical trials for the treatment of chronic hepatitis B (CHB). However, development for this indication was halted due to safety concerns, including unexpected serious adverse events.
Troubleshooting Guide
Problem: The this compound powder will not dissolve completely.
Solution:
-
Ensure you are using a suitable solvent. This compound is soluble in DMSO at a concentration of 100 mg/mL. For in vivo experiments, specific formulations with solvents like PEG300, Tween-80, and corn oil can be used.
-
If precipitation or phase separation is observed, gentle heating and/or sonication can help to dissolve the compound.
-
Be aware that DMSO can absorb moisture, which may reduce the solubility of the compound. It is recommended to use fresh, anhydrous DMSO.
Problem: I am seeing inconsistent results in my cell-based assays.
Solution:
-
Inconsistent results may be due to improper storage of the stock solution. Ensure that the solution is stored at -80°C and that repeated freeze-thaw cycles are avoided by preparing aliquots.
-
Verify the final concentration of the compound in your assay.
-
Ensure that the solvent concentration (e.g., DMSO) in your final assay medium is not affecting the cells. It is good practice to include a vehicle control in your experiments.
Problem: How should I handle a spill of this compound?
Solution:
-
First, ensure you are wearing appropriate personal protective equipment.
-
For a small spill of the solution, absorb it with a liquid-binding material like diatomite.
-
Decontaminate the affected surfaces by wiping them with alcohol.
-
Prevent the spilled material from entering drains or waterways.
-
Dispose of the contaminated materials according to your institution's waste disposal regulations.
Quantitative Data
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | 3 years | |
| In Solvent | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light. Store under nitrogen. |
| In Solvent | -20°C | 1 month | Protect from light. Store under nitrogen. |
Table 2: In Vitro Antiviral Activity against Hepatitis C Virus (HCV)
| HCV Genotype | EC50 | EC90 |
| 1a | 2.2 µM | 8.0 µM |
| 1b | 1.0 µM | 6.0 µM |
Experimental Protocols
Protocol 1: In Vitro HCV Replicon Assay
This protocol provides a general outline for assessing the antiviral activity of this compound using HCV replicon cells.
-
Cell Plating: Seed genotype 1a or 1b HCV replicon cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the cell culture medium to achieve a range of final concentrations (e.g., 4 different concentrations).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (another known HCV inhibitor).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Quantification of HCV RNA: After incubation, lyse the cells and extract the total RNA. Quantify the levels of HCV RNA using a quantitative real-time PCR (qRT-PCR) assay.
-
Data Analysis: Determine the concentration of this compound that inhibits HCV replication by 50% (EC50) and 90% (EC90) by plotting the HCV RNA levels against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Preparation of an In Vivo Formulation
This protocol describes the preparation of a formulation of this compound for oral administration in animal studies, based on a published method.
-
Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Vehicle Preparation: The vehicle for this formulation is corn oil.
-
Final Formulation: To prepare a 5 mg/mL solution, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mixing: Mix the solution thoroughly to ensure it is clear and homogenous.
-
Administration: This formulation can be used for oral gavage in animal models. Note that for dosing periods longer than two weeks, this specific protocol should be used with caution.
Visualizations
Caption: Signaling pathway of this compound.
Caption: In vitro antiviral assay workflow.
Caption: In vivo formulation workflow.
Troubleshooting inconsistent results with Inarigivir Soproxil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Inarigivir Soproxil.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral prodrug that acts as an agonist of the innate immune system.[1][2] It is believed to exert its antiviral effects by activating the Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) pathways.[1][2] This activation triggers downstream signaling cascades, leading to the production of interferons and other antiviral molecules.
Q2: What are the primary applications of this compound in research?
This compound has been investigated for its broad-spectrum antiviral activity against RNA viruses, including Hepatitis C Virus (HCV) and Hepatitis B Virus (HBV).[2] Research applications include studying innate immunity, antiviral signaling pathways, and the development of novel antiviral therapeutics.
Q3: What were the key findings from the clinical trials of this compound for Hepatitis B?
Phase 2 clinical trials for chronic hepatitis B showed that this compound, at doses up to 200 mg, was associated with a reduction in HBV DNA, HBV RNA, and antigen levels.[3][4] However, the development for HBV was discontinued due to unexpected serious adverse events, including a patient death in a Phase IIb trial.[5][6] Higher doses (400mg) were associated with evidence of hepatocellular dysfunction and elevated alanine transaminase (ALT) levels, potentially indicating liver injury.[6][7]
Troubleshooting Guide
Inconsistent Antiviral Activity
Q4: We are observing variable EC50 values for this compound in our cell-based assays. What could be the cause?
Inconsistent EC50 values can arise from several factors. Refer to the table below for potential causes and solutions.
| Potential Cause | Recommended Solution |
| Compound Solubility Issues | This compound has limited solubility in aqueous solutions.[8] Ensure complete solubilization in an appropriate solvent like DMSO before preparing final dilutions.[1] Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] Consider the use of alternative solvent systems if precipitation is observed.[2] |
| Compound Stability and Storage | Improper storage can lead to degradation. Store the powder at -20°C for long-term stability (up to 3 years).[1] Stock solutions in solvent should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 1 year) or -20°C (for up to 1 month).[1][2] |
| Cell Line Variability | The expression levels of RIG-I and NOD2 can vary between cell lines and even with passage number. Regularly check the expression of these key pathway components in your cell line. Use cells within a consistent and low passage number range. |
| Assay-Specific Conditions | Factors such as cell density, serum concentration in the media, and incubation time can all influence the apparent antiviral activity. Optimize and standardize these parameters for your specific assay. |
Cell Viability and Cytotoxicity Issues
Q5: We are observing unexpected cytotoxicity in our experiments. How can we troubleshoot this?
It is crucial to differentiate between antiviral effects and general cytotoxicity.
-
Dose-Response Curve: Perform a comprehensive dose-response analysis to determine the concentration range where antiviral activity is observed without significant cytotoxicity.
-
Control Compounds: Include appropriate positive and negative controls in your experiments. A cytotoxic compound with no antiviral activity can help differentiate between targeted and non-specific effects.
-
Cellular Health Markers: Assess cell viability using multiple methods (e.g., MTS/XTT vs. LDH release) to get a comprehensive picture of cellular health.
Experimental Protocols
General Protocol for In Vitro Antiviral Assay:
This is a generalized protocol and should be optimized for specific cell lines and viruses.
-
Cell Seeding: Plate cells at a predetermined density to achieve approximately 80-90% confluency at the time of infection.
-
Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO.[1] Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment and Infection: Pre-treat cells with the diluted this compound for a specified period (e.g., 2-4 hours) before infecting with the virus at a known multiplicity of infection (MOI).
-
Incubation: Incubate the treated and infected cells for a duration appropriate for the virus replication cycle.
-
Endpoint Analysis: Measure the extent of viral replication using a suitable method, such as qPCR for viral RNA/DNA, ELISA for viral antigens, or a plaque assay.
Data Presentation
Table 1: In Vitro Efficacy of this compound against HCV
| HCV Genotype | EC50 (µM) | EC90 (µM) |
| Genotype 1a | 2.2 | 8.0 |
| Genotype 1b | 1.0 | 6.0 |
Data compiled from cell culture replicon systems.[2]
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| Stock Solution in Solvent | -80°C | Up to 1 year[1] |
| Stock Solution in Solvent | -20°C | Up to 1 month[1][2] |
Visualizations
To aid in understanding the experimental workflow and the compound's mechanism of action, please refer to the following diagrams.
Caption: A typical experimental workflow for in vitro testing of this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The progress of molecules and strategies for the treatment of HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. trialsitenews.com [trialsitenews.com]
- 8. caymanchem.com [caymanchem.com]
Impact of Inarigivir Soproxil on cell line viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Inarigivir Soproxil.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class oral modulator of the innate immune system. It functions as an agonist for the retinoic acid-inducible gene 1 (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1] Activation of these pathways induces an interferon (IFN) signaling cascade, leading to a broad-spectrum antiviral response.[1]
Q2: What is the antiviral activity of this compound?
This compound has demonstrated antiviral activity against a range of RNA viruses, including Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), norovirus, respiratory syncytial virus (RSV), and influenza.[1]
Q3: What are the known effects of this compound on cell viability?
A related compound to this compound has shown low cytotoxicity in human foreskin fibroblast (HFF) and Vero (African green monkey kidney) cells, with a 50% cytotoxic concentration (CC50) greater than 1000 µM in both cell lines as determined by an MTT assay.[1] However, it is crucial to determine the CC50 in the specific cell line used for your experiments.
Q4: Why was the clinical development of this compound halted?
The clinical development of this compound for chronic hepatitis B was discontinued due to unexpected serious adverse events observed in a Phase IIb clinical trial, which included evidence of liver injury and, tragically, a patient death.[2] This underscores the importance of careful dose-response studies and cytotoxicity assessments in preclinical research.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in solvent | Low solubility of the compound. | Gently warm the solution and/or use sonication to aid dissolution.[1] Ensure you are using a recommended solvent system (see Experimental Protocols). |
| High background signal in cell viability assay | Contamination of cell culture; Reagent instability; Incorrect wavelength settings. | Ensure aseptic technique to prevent contamination. Prepare fresh reagents and store them properly. Verify the excitation and emission wavelengths on your plate reader are appropriate for the assay being used. |
| Inconsistent antiviral activity results | Cell passage number and health; Inaccurate compound concentration; Variability in virus stock. | Use cells with a consistent and low passage number. Ensure the health and confluency of the cells are optimal before starting the experiment. Prepare fresh serial dilutions of this compound for each experiment. Use a well-characterized and titered virus stock. |
| Unexpected cytotoxicity observed at low concentrations | Cell line sensitivity; Contamination; Error in compound dilution. | Determine the CC50 of this compound in your specific cell line. Test for mycoplasma and other contaminants in your cell culture. Double-check all calculations and dilutions of the compound. Consider the possibility of drug-induced liver injury (DILI) as seen in clinical trials, even at the cellular level. |
| Difficulty in reproducing published EC50 values | Differences in cell lines; Variations in experimental protocols (e.g., incubation time, viral load); Different viral strains or genotypes. | Use the same cell line and viral genotype as the cited study if possible. Standardize your protocol, including cell seeding density, viral multiplicity of infection (MOI), and treatment duration. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Virus | Cell Line/System | Parameter | Value |
| HCV Genotype 1a | Replicon System | EC50 | 2.2 µM[1] |
| HCV Genotype 1b | Replicon System | EC50 | 1.0 µM[1] |
| HBV (3TC-resistant) | HepG2.2.15 | EC50 | 3.1 µM[1] |
Table 2: In Vitro Cytotoxicity of a Related Compound
| Compound | Cell Line | Assay | CC50 |
| Compound 3 | HFF | MTT | > 1000 µM[1] |
| Compound 3 | Vero | MTT | > 1000 µM[1] |
Experimental Protocols
Protocol: Determining the Impact of this compound on Cell Line Viability using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. It is essential to optimize parameters such as cell seeding density and incubation time for your specific cell line.
Materials:
-
This compound
-
Appropriate cell line (e.g., Huh-7, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).
-
Visualizations
Signaling Pathways
References
Technical Support Center: Inarigivir Soproxil for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Inarigivir Soproxil in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class oral prodrug that modulates the innate immune system. Its active metabolite activates the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1] This activation triggers the interferon signaling cascade, leading to a broad-spectrum antiviral response.[1]
Q2: What is a recommended starting dose for this compound in preclinical in vivo studies?
A previously reported oral dose in a woodchuck model of chronic hepatitis B was 30 mg/kg, administered once daily.[1] For dose-finding studies in mice, it is advisable to start with a range of doses. Based on clinical trial data where doses ranged from 25 mg to 200 mg daily in humans, a starting range for mice could be extrapolated, taking into account allometric scaling.[2][3][4] A pilot study with doses such as 10, 30, and 100 mg/kg would be a reasonable starting point.
Q3: How should this compound be formulated for oral administration in mice?
This compound can be formulated for oral gavage using various vehicles. The choice of vehicle may depend on the required concentration and stability. Here are a few suggested protocols[1]:
-
Protocol 1 (Corn Oil based):
-
10% DMSO
-
90% Corn Oil
-
Solubility: ≥ 5 mg/mL
-
-
Protocol 2 (PEG300/Tween-80 based):
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Solubility: ≥ 4 mg/mL
-
-
Protocol 3 (SBE-β-CD based):
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
Solubility: ≥ 4 mg/mL
-
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lack of efficacy at a given dose | Improper drug formulation or administration: Incomplete dissolution, precipitation, or inaccurate gavage technique. | - Visually inspect the formulation for homogeneity before each administration. - If precipitation is observed, try the alternative formulation protocols. - Ensure proper oral gavage technique to avoid accidental tracheal administration. |
| Insufficient drug exposure: Rapid metabolism or poor absorption in the selected animal model. | - Conduct a pilot pharmacokinetic (PK) study to determine the Cmax, Tmax, and half-life of this compound in your model. - Consider adjusting the dosing frequency based on the PK profile. | |
| Animal model limitations: The chosen animal model may not fully recapitulate the human disease state or may have different sensitivities to RIG-I agonism. | - For HBV studies, consider using established models like hydrodynamic injection of HBV DNA or transgenic mouse models.[1] - Characterize the baseline immune status of your animal model. | |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy, ruffled fur) | Dose-related toxicity: The administered dose may be too high for the specific animal model. | - Reduce the dose of this compound. - Monitor animals closely for clinical signs of toxicity and establish a humane endpoint. |
| Vehicle toxicity: The formulation vehicle may be causing adverse effects. | - Include a vehicle-only control group in your study. - If vehicle toxicity is suspected, consider alternative formulation protocols. | |
| Immune-mediated toxicity: Overstimulation of the innate immune system can lead to cytokine storm or other inflammatory pathologies. | - Monitor for markers of inflammation, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum. - Conduct histopathological analysis of key organs (liver, spleen, lungs) at the end of the study. | |
| Unexpected mortality | Severe drug-induced toxicity: this compound has been associated with liver toxicity at higher doses in clinical trials.[2] | - Immediately halt the study and conduct a thorough investigation. - Perform necropsy and histopathology on deceased animals to determine the cause of death. - Review the dosing and formulation procedures for any errors. |
| Complications from oral gavage: Esophageal perforation or aspiration pneumonia. | - Ensure that personnel performing oral gavage are properly trained and proficient in the technique. - Use appropriate gavage needle sizes for the size of the animal. |
Data Presentation
Table 1: this compound In Vitro Efficacy
| Virus Genotype | EC50 (µM) | EC90 (µM) |
| HCV Genotype 1a | 2.2 | 8.0 |
| HCV Genotype 1b | 1.0 | 6.0 |
Data from in vitro replicon systems.[1]
Table 2: this compound Clinical Trial Dose-Response in HBV Patients (ACHIEVE Trial)
| Inarigivir Dose (daily) | Mean Reduction in HBV DNA (log10 IU/mL) | Mean Reduction in HBV RNA (log10 copies/mL) |
| 25 mg | -0.58 | -1.0 |
| 50 mg | -0.92 | -1.1 |
| 100 mg | -1.24 | -1.14 |
| 200 mg | -1.54 | -1.14 |
Data after 12 weeks of monotherapy.[3][4][5]
Experimental Protocols
Protocol 1: In Vivo Dose-Ranging Efficacy Study in an HBV Mouse Model
-
Animal Model: Utilize an established mouse model for HBV replication, such as the hydrodynamic injection model with an HBV-expressing plasmid.
-
Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to different treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (formulation vehicle only)
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (30 mg/kg)
-
Group 4: this compound (100 mg/kg)
-
Group 5: Positive control (e.g., Entecavir)
-
-
Drug Administration: Administer the assigned treatment orally via gavage once daily for the duration of the study (e.g., 4 weeks).
-
Monitoring:
-
Monitor animal weight and clinical signs of toxicity daily.
-
Collect blood samples at baseline and at regular intervals (e.g., weekly) to measure serum HBV DNA and HBsAg levels.
-
-
Endpoint Analysis:
-
At the end of the study, collect terminal blood samples for final virological and biochemical analysis.
-
Harvest liver tissue for analysis of intrahepatic HBV DNA, RNA, and cccDNA levels.
-
Perform histopathological analysis of liver tissue.
-
Protocol 2: Monitoring for Potential Toxicity of this compound
-
Study Design: Incorporate toxicity monitoring into your efficacy studies.
-
Clinical Observations: Record daily observations of animal health, including weight, activity level, posture, and fur condition.
-
Blood Chemistry: At baseline and at the end of the study, collect blood for analysis of a comprehensive chemistry panel, with a focus on liver function tests (ALT, AST, ALP, bilirubin).
-
Complete Blood Count (CBC): Perform a CBC to assess for any effects on red blood cells, white blood cells, and platelets.
-
Cytokine Analysis: At peak drug exposure (determined from PK studies) or at the end of the study, measure serum levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) and anti-inflammatory cytokines (e.g., IL-10).
-
Histopathology: At the end of the study, perform a comprehensive histopathological evaluation of major organs, including the liver, spleen, kidneys, lungs, and heart.
Visualizations
Caption: this compound Signaling Pathway
Caption: In Vivo Dose Optimization Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (SB 9200) / Gilead, Sino Biopharm [delta.larvol.com]
- 3. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Monitoring for adverse effects of Inarigivir Soproxil in animal models
This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring for adverse effects of Inarigivir Soproxil in animal models. The following information is intended to support preclinical research and ensure the safe and ethical use of this investigational compound.
Disclaimer: this compound development for hepatitis B was halted due to serious adverse events in clinical trials, including instances of liver injury.[1][2] Researchers must proceed with caution and implement rigorous monitoring protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable prodrug that acts as an agonist of the innate immune system.[3][4] It activates the retinoic acid-inducible gene 1 (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[3][4] This activation triggers an interferon signaling cascade, leading to a broad-spectrum antiviral response.[3]
Q2: What are the known adverse effects of this compound from clinical trials?
The development of this compound for chronic hepatitis B was discontinued due to unexpected serious adverse events in a Phase IIb clinical trial, which included one patient death.[1][2] The primary safety concern was evidence of hepatocellular dysfunction and elevated alanine transaminase (ALT), suggesting potential liver injury rather than desired immune flares.[2]
Q3: What animal models are suitable for studying the toxicity of this compound?
Commonly used animal models in preclinical toxicology studies include rodents (mice and rats) and non-rodent species.[5] For viral hepatitis research, woodchucks and chimpanzees have been used as they can be infected with viruses similar to human hepatitis B virus.[3][6] However, the choice of model will depend on the specific research question and the intended clinical application.[5] Given that this compound has a broad antiviral spectrum, models for other viral diseases like influenza or HCV could also be considered.[3]
Q4: What are the key parameters to monitor for potential toxicity in animal models?
Comprehensive toxicity assessment should include monitoring of hematology, urinalysis, clinical chemistry, and histopathology.[7] Given the clinical safety findings, a strong emphasis should be placed on monitoring liver function. Key parameters include:
-
Clinical Observations: Daily checks for changes in behavior, appearance, and activity levels.
-
Body Weight: Regular measurement to detect any significant loss.
-
Hematology: Complete blood counts to assess for effects on red and white blood cells and platelets.
-
Clinical Chemistry: Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine), and other relevant markers.
-
Urinalysis: Assessment of urine for any abnormalities.
-
Histopathology: Microscopic examination of tissues, particularly the liver, from both interim and terminal sacrifices.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected increase in liver enzymes (ALT, AST) | Drug-induced liver injury (DILI) | 1. Immediately review the dose and dosing frequency. 2. Consider reducing the dose or temporarily halting administration. 3. Increase the frequency of liver function monitoring. 4. At the study endpoint, ensure thorough histopathological examination of the liver. |
| Significant body weight loss (>10%) | General toxicity, reduced food/water intake, or specific organ damage | 1. Perform a thorough clinical examination of the animal. 2. Ensure ad libitum access to food and water. 3. Consider supportive care as advised by a veterinarian. 4. Evaluate for signs of distress or pain. |
| Changes in animal behavior (lethargy, hunched posture) | Systemic toxicity or discomfort | 1. Isolate the animal for closer observation if necessary. 2. Consult with veterinary staff to assess animal welfare. 3. Review all recent experimental procedures for potential stressors. |
| Inconsistent or unexpected antiviral efficacy | Issues with drug formulation, administration, or animal model | 1. Verify the stability and concentration of the dosing solution. 2. Confirm the accuracy of the dosing procedure (e.g., oral gavage technique). 3. Re-evaluate the suitability of the chosen animal model for the specific virus being studied. |
Data Presentation
Table 1: Illustrative Liver Function Test Results in an Animal Model
The following data is for illustrative purposes only and does not represent actual study results.
| Treatment Group | Dose (mg/kg) | ALT (U/L) - Day 7 | ALT (U/L) - Day 14 | AST (U/L) - Day 7 | AST (U/L) - Day 14 |
| Vehicle Control | 0 | 45 ± 5 | 48 ± 6 | 110 ± 12 | 115 ± 15 |
| This compound | 10 | 60 ± 8 | 75 ± 10 | 150 ± 20 | 180 ± 25 |
| This compound | 30 | 120 ± 15 | 250 ± 30 | 280 ± 35 | 550 ± 60 |
| This compound | 100 | 450 ± 50 | 900 ± 110 | 800 ± 90 | 1600 ± 180 |
Experimental Protocols
Protocol 1: Repeated Dose Toxicity Study in Rodents
This protocol outlines a general procedure for a 14-day repeated-dose toxicity study. The actual design may need to be adapted based on the specific research goals.
-
Animal Model: Select a suitable rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females per group.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the study.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid-dose, high dose of this compound). A typical group size is 5-10 animals per sex.
-
Dosing: Administer this compound or vehicle orally once daily for 14 consecutive days. The formulation should be prepared fresh daily.
-
Monitoring:
-
Daily: Clinical observations and mortality checks.
-
Weekly: Body weight and food consumption.
-
Blood Collection: Collect blood samples (e.g., via tail vein) on specified days (e.g., Day 7 and Day 14) for hematology and clinical chemistry analysis.
-
-
Terminal Procedures: At the end of the 14-day period, euthanize the animals and perform a gross necropsy. Collect organs for weighing and tissues for histopathological examination.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. biobostonconsulting.com [biobostonconsulting.com]
- 6. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
Inarigivir Soproxil Technical Support Center: Interpreting Unexpected Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected data from experiments involving Inarigivir Soproxil. This compound is an oral prodrug designed to act as an agonist of the innate immune receptors RIG-I (Retinoic acid-Inducible Gene I) and NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2), thereby stimulating an antiviral response.[1][2] While it showed initial promise in reducing viral loads for Hepatitis B (HBV) and C (HCV), its clinical development was halted due to severe adverse events, including hepatotoxicity.[3][4] This guide will address potential discrepancies in experimental results and provide protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment in cell culture?
A1: In susceptible cell lines (e.g., hepatocytes, peripheral blood mononuclear cells), this compound is expected to activate the RIG-I and NOD2 signaling pathways, leading to the downstream production of type I interferons (IFNs) and pro-inflammatory cytokines. This should result in the upregulation of Interferon-Stimulated Genes (ISGs) and subsequent inhibition of viral replication for susceptible viruses like HBV and HCV.
Q2: My cells are not showing a significant antiviral response to this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of antiviral response. These include:
-
Cell Line Suitability: The cell line used may not express sufficient levels of RIG-I or NOD2, or other essential downstream signaling molecules.
-
Drug Concentration: The concentration of this compound may be too low to elicit a response.
-
Prodrug Conversion: this compound is a prodrug and may require metabolic activation. The cell line may lack the necessary enzymes for this conversion.
-
Experimental Timing: The time points chosen for analysis may not be optimal for detecting the peak of ISG expression or viral inhibition.
Q3: I am observing significant cytotoxicity in my cell cultures treated with this compound, even at concentrations expected to be therapeutic. Why is this happening?
A3: This is a critical observation that aligns with the clinical findings of hepatotoxicity.[3][4] Potential reasons for unexpected cytotoxicity include:
-
Off-Target Effects: this compound, as a nucleoside analogue, may have off-target effects on cellular processes.[5][6][7] One major concern for this class of drugs is the inhibition of mitochondrial DNA polymerase gamma, leading to mitochondrial dysfunction.[8][9]
-
Overstimulation of Innate Immunity: A hyperactive innate immune response can lead to apoptosis or other forms of cell death.
-
Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to the cytotoxic effects of the compound.
Q4: The expression levels of different Interferon-Stimulated Genes (ISGs) are highly variable in my experiments. Is this normal?
A4: Yes, some variability in the expression of different ISGs is expected. The magnitude and kinetics of induction can vary between different ISGs. It is recommended to analyze a panel of well-characterized ISGs (e.g., MX1, OAS1, IFIT1) to get a comprehensive picture of the interferon response.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Interferon-Stimulated Genes (ISGs)
Possible Causes:
-
Suboptimal Drug Concentration: The EC50 of this compound can vary between cell lines and viral replicon systems.
-
Incorrect Timing of Analysis: The peak of ISG expression may have been missed.
-
Low Receptor Expression: The cells may have low endogenous levels of RIG-I and/or NOD2.
-
Problem with qPCR Assay: Issues with primer efficiency, RNA quality, or reverse transcription can lead to inaccurate results.
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a dose-response curve with a broad range of this compound concentrations to determine the optimal dose for your specific cell system.
-
Time-Course Experiment: Harvest cells at multiple time points post-treatment (e.g., 4, 8, 12, 24 hours) to identify the peak of ISG induction.
-
Confirm Receptor Expression: Verify the expression of RIG-I and NOD2 in your cell line at the mRNA and/or protein level.
-
qPCR Control Validation: Ensure your qPCR primers are validated for efficiency and specificity. Include appropriate positive controls (e.g., treatment with a known RIG-I agonist like 5'ppp-dsRNA) and negative controls.
Issue 2: Unexpectedly High Levels of Cell Death/Cytotoxicity
Possible Causes:
-
Mitochondrial Toxicity: As a nucleoside analogue, this compound may be interfering with mitochondrial function.
-
Apoptosis Induction: Over-activation of innate immune signaling can trigger programmed cell death.
-
Off-Target Kinase Inhibition: Some compounds can have unintended effects on cellular kinases involved in cell survival pathways.
Troubleshooting Steps:
-
Assess Mitochondrial Health:
-
Mitochondrial Membrane Potential Assay: Use a fluorescent dye (e.g., TMRE or JC-1) to measure changes in the mitochondrial membrane potential. A decrease in potential is an early indicator of mitochondrial dysfunction.
-
Cellular Respiration Assay: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
-
-
Apoptosis Assays:
-
Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., Caspase-3/7).
-
Annexin V Staining: Use flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis.
-
-
Off-Target Kinase Profiling: If resources permit, consider a kinase profiling service to identify any unintended kinase targets of this compound.
Quantitative Data Summary
| Parameter | Cell System | Value | Reference |
| EC50 (HCV 1a) | Genotype 1a HCV replicon cells | 2.2 µM | [1][2] |
| EC50 (HCV 1b) | Genotype 1b HCV replicon cells | 1.0 µM | [1][2] |
| EC90 (HCV 1a) | Genotype 1a HCV replicon cells | 8.0 µM | [2] |
| EC90 (HCV 1b) | Genotype 1b HCV replicon cells | 6.0 µM | [2] |
| HBV DNA Reduction (25 mg dose) | Chronic HBV patients (12 weeks) | Mean reduction of 0.6116 log10 IU/mL | [10] |
| HBV DNA Reduction (200 mg dose) | Chronic HBV patients (12 weeks) | Mean reduction of 1.5774 log10 IU/mL | [10] |
| HBsAg Reduction (25-200 mg doses) | Chronic HBV patients (12 weeks) | Mean reduction of -0.0956 to -0.1818 log10 IU/mL | [10] |
Experimental Protocols
Protocol 1: RIG-I/NOD2 Activation Reporter Assay
This protocol is adapted from established luciferase-based reporter assays for NOD1/2 activation.[11][12][13][14]
Objective: To quantify the activation of the RIG-I and NOD2 pathways by measuring the activity of a downstream transcription factor (e.g., NF-κB).
Materials:
-
HEK293T cells (or other suitable reporter cell line)
-
Expression plasmids for human RIG-I and NOD2
-
NF-κB luciferase reporter plasmid
-
Control plasmid for transfection efficiency (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Method:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the RIG-I or NOD2 expression plasmid, the NF-κB luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Treat the cells with a range of concentrations of this compound and appropriate controls (e.g., vehicle control, known RIG-I/NOD2 agonists).
-
Lysis and Luciferase Assay: After a further 18-24 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Protocol 2: Quantification of Interferon-Stimulated Gene (ISG) Expression by RT-qPCR
Objective: To measure the relative mRNA expression of target ISGs following treatment with this compound.
Materials:
-
Hepatocyte cell line (e.g., Huh7, HepG2)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target ISGs (e.g., MX1, OAS1, IFIT1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Method:
-
Cell Treatment: Plate cells and treat with this compound or controls for the desired time period (determined from a time-course experiment).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe a fixed amount of RNA into cDNA.
-
qPCR: Set up qPCR reactions with primers for your target ISGs and housekeeping gene.
-
Data Analysis: Calculate the relative expression of the target ISGs using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Visualizations
Caption: Canonical signaling pathway of this compound.
Caption: Hypothetical off-target pathway leading to hepatotoxicity.
Caption: Logical troubleshooting workflow for unexpected data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. mdpi.com [mdpi.com]
- 6. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Systematic Review of Side Effects of Nucleoside and Nucleotide Drugs Used for Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Inarigivir Soproxil vs. Alternative RIG-I Agonists in HBV Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for a functional cure for chronic Hepatitis B Virus (HBV) infection has led to the exploration of various immunomodulatory approaches, with a significant focus on the activation of the innate immune system. Retinoic acid-inducible gene I (RIG-I) has emerged as a key pattern recognition receptor (PRR) capable of recognizing viral RNA and triggering a potent antiviral interferon response. This guide provides an objective comparison of inarigivir soproxil, a well-studied RIG-I agonist, with other emerging RIG-I agonists in preclinical and clinical HBV models.
Mechanism of Action: The RIG-I Signaling Pathway
RIG-I is a cytosolic sensor that detects viral RNA, particularly 5'-triphosphate RNA. Upon binding to its ligand, RIG-I undergoes a conformational change, leading to its interaction with the mitochondrial antiviral-signaling protein (MAVS). This interaction initiates a signaling cascade that culminates in the activation of transcription factors, primarily interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB). These transcription factors then translocate to the nucleus and induce the expression of type I and type III interferons (IFNs) and other pro-inflammatory cytokines. The secreted IFNs, in turn, activate the JAK-STAT signaling pathway, leading to the expression of a multitude of interferon-stimulated genes (ISGs) that establish an antiviral state within the host cell, thereby inhibiting HBV replication and promoting the clearance of infected cells.[1]
This compound (SB 9200)
This compound is an orally bioavailable prodrug of SB 9000, a dinucleotide that functions as a RIG-I and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) agonist.[2] Its development for HBV, however, was halted in 2020 due to safety concerns that arose in a Phase IIb trial, including a patient death.
Preclinical Data in Woodchuck Model
The woodchuck model of chronic woodchuck hepatitis virus (WHV) infection is a well-established and highly relevant preclinical model for studying HBV. In this model, inarigivir demonstrated significant antiviral activity.
| Parameter | Dose | Duration | Result | Reference |
| Serum WHV DNA | 15 mg/kg/day | 12 weeks | 2.2 log10 reduction | [3][4] |
| 30 mg/kg/day | 12 weeks | 3.7 log10 reduction | [3][4] | |
| Serum WHsAg | 15 mg/kg/day | 12 weeks | 0.5 log10 reduction | [3][4] |
| 30 mg/kg/day | 12 weeks | 1.6 log10 reduction | [3][4] | |
| Hepatic WHV cccDNA | 15 mg/kg/day | 12 weeks | 16% reduction from baseline | [3] |
| 30 mg/kg/day | 12 weeks | 25% reduction from baseline | [3] | |
| Hepatic WHV RNA | 15 mg/kg/day | 12 weeks | 22% reduction from baseline | [3] |
| 30 mg/kg/day | 12 weeks | 45% reduction from baseline | [3] |
Clinical Data (Phase II ACHIEVE Trial)
The ACHIEVE trial was a Phase II, randomized, placebo-controlled study that evaluated ascending doses of inarigivir in treatment-naïve chronic HBV patients.
| Parameter | Dose | Duration | Result (Mean Reduction from Baseline) | Reference |
| HBV DNA | 25 mg/day | 12 weeks | -0.61 log10 IU/mL | [5] |
| 50 mg/day | 12 weeks | -0.74 log10 IU/mL | [6] | |
| 100 mg/day | 12 weeks | Not specified | [7] | |
| 200 mg/day | 12 weeks | -1.58 log10 IU/mL | [5] | |
| HBsAg | 25 mg/day | 12 weeks | -0.10 log10 IU/mL | [5] |
| 50 mg/day | 12 weeks | -0.12 log10 IU/mL | [5] | |
| 100 mg/day | 12 weeks | -0.18 log10 IU/mL | [5] | |
| 200 mg/day | 12 weeks | -0.18 log10 IU/mL | [5] | |
| HBV RNA | 25 mg/day | 12 weeks | -0.39 log10 U/mL | [5] |
| 50 mg/day | 12 weeks | -0.44 log10 U/mL | [5] | |
| 100 mg/day | 12 weeks | -0.58 log10 U/mL | [5] | |
| 200 mg/day | 12 weeks | -0.56 log10 U/mL | [5] |
Alternative RIG-I Agonists
While inarigivir's development has been discontinued, other RIG-I agonists have shown promise in preclinical HBV models. These include small molecules and RNA-based agonists.
F7 (Small Molecule) and poly-U/UC PAMP RNA
A study by Lee et al. (2021) investigated the in vitro efficacy of a small molecule RIG-I agonist, F7, and a 5'-triphosphate-poly-U/UC pathogen-associated molecular pattern (PAMP) RNA.[8][9]
| Agonist | Model | Key Findings | Reference |
| F7 | HBV-infected HepG2-NTCP cells | - Induced RIG-I-dependent IRF3 activation. - Suppressed de novo cccDNA formation. - Accelerated the decay of established cccDNA. - Additive effect with entecavir. | [8][9] |
| poly-U/UC PAMP RNA | HBV-infected HepG2-NTCP cells | - Induced robust IRF3 activation. - Suppressed de novo cccDNA formation. - Accelerated the decay of established cccDNA. - Additive effect with entecavir. | [8][9] |
A direct quantitative comparison with inarigivir is not possible as these compounds have not been tested in the same models or head-to-head clinical trials. However, the focus of the F7 and poly-U/UC PAMP RNA study on cccDNA suppression highlights a crucial aspect of an HBV cure.
Experimental Protocols
Detailed experimental protocols are often proprietary or vary between studies. However, the general methodologies for key experiments are outlined below.
Quantification of HBV Markers
-
HBV DNA: Serum HBV DNA levels are typically quantified using real-time polymerase chain reaction (qPCR) assays, such as the COBAS TaqMan HBV Test.[10] These assays have a lower limit of detection, often around 10-20 IU/mL.
-
HBsAg: Quantitative measurement of hepatitis B surface antigen (HBsAg) in serum is commonly performed using automated chemiluminescent microparticle immunoassays (CMIA), like the Abbott Architect HBsAg QT assay.[11][12]
-
HBV RNA: Serum HBV RNA is quantified using reverse transcription-quantitative PCR (RT-qPCR).
-
cccDNA: Quantification of covalently closed circular DNA (cccDNA) from liver tissue or infected cell cultures is more complex and often involves selective PCR primers or Southern blot analysis after extraction of protein-free DNA.
Conclusion and Future Perspectives
This compound demonstrated dose-dependent antiviral effects in both preclinical and clinical HBV models, validating the therapeutic potential of RIG-I agonism. However, its clinical development was halted due to safety concerns. Alternative RIG-I agonists, such as the small molecule F7 and poly-U/UC PAMP RNA, have shown promising in vitro activity, particularly in their ability to target the persistent cccDNA reservoir.
The future of RIG-I agonists in HBV therapy will likely depend on:
-
Development of agonists with improved safety profiles: A critical hurdle will be to dissociate the antiviral efficacy from potential toxicity.
-
Combination therapies: RIG-I agonists may be most effective as part of a combination regimen with other antiviral agents, such as nucleos(t)ide analogues or capsid assembly modulators, to achieve a functional cure.
-
Targeted delivery: Delivering RIG-I agonists specifically to hepatocytes could enhance their efficacy and reduce systemic side effects.
Further head-to-head comparative studies in relevant preclinical models are necessary to fully elucidate the relative potency and safety of different RIG-I agonists. While the journey of inarigivir has ended, the exploration of the RIG-I pathway continues to be a promising avenue in the pursuit of a cure for chronic hepatitis B.
References
- 1. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ice-hbv.org [ice-hbv.org]
- 4. researchgate.net [researchgate.net]
- 5. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biospace.com [biospace.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Suppression of hepatitis B virus through therapeutic activation of RIG-I and IRF3 signaling in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of hepatitis B virus through therapeutic activation of RIG-I and IRF3 signaling in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Clinical Significance of Quantitative HBsAg Titres and its Correlation With HBV DNA Levels in the Natural History of Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of HBsAg: Basic virology for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Inarigivir Soproxil and Interferon-Alpha Therapy for Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct therapeutic strategies for chronic hepatitis B (CHB): Inarigivir Soproxil, a novel small-molecule immunomodulator, and the established interferon-alpha (IFN-α) therapy. This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, safety profiles, and the methodologies of key clinical trials.
Executive Summary
This compound, an oral agonist of the RIG-I and NOD2 pathways, was developed to stimulate the innate immune system to combat HBV infection. Initial clinical trials showed its potential in reducing viral load. However, its development for CHB was halted due to severe safety concerns, including a patient death in the Phase IIb CATALYST trial.[1] Interferon-alpha, a long-standing therapy for CHB, works as a cytokine that induces an antiviral state in cells and modulates the immune response. While it can lead to a functional cure in a subset of patients, its use is often limited by a challenging side-effect profile. This guide will delve into the experimental data that delineates the performance of these two agents.
Mechanism of Action
This compound and interferon-alpha employ fundamentally different approaches to elicit an antiviral response against HBV.
This compound is a prodrug that is converted to its active form, which then acts as an agonist for two intracellular pattern recognition receptors (PRRs): Retinoic acid-inducible gene I (RIG-I) and Nucleotide-binding oligomerization domain-containing protein 2 (NOD2). Activation of these pathways leads to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an innate immune response against the virus.[2]
Interferon-alpha is a cytokine that binds to the interferon-alpha/beta receptor (IFNAR) on the cell surface. This binding initiates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling cascade. The activation of this pathway leads to the transcription of numerous interferon-stimulated genes (ISGs), which encode proteins that inhibit viral replication and enhance the host immune response.
Efficacy Data from Clinical Trials
The following tables summarize the efficacy data from key clinical trials for this compound (ACHIEVE trial) and pegylated interferon-alpha in treatment-naïve CHB patients.
Table 1: Efficacy of this compound in the ACHIEVE Trial (12 weeks of monotherapy) [3][4]
| Dose | Mean HBV DNA Reduction (log10 IU/mL) | HBsAg Response (>0.5 log10 reduction) at Week 12 or 24 |
| 25mg | 0.61 | Not Reported Individually |
| 50mg | 0.74 | Not Reported Individually |
| 100mg | 1.00 | 28% (across all cohorts) |
| 200mg | 1.58 | Not Reported Individually |
| Placebo | 0.04 | Not Reported |
Table 2: Efficacy of Pegylated Interferon-alpha-2a in HBeAg-positive CHB (48 weeks of therapy) [5]
| Treatment Group | HBeAg Seroconversion at 24 weeks post-treatment | HBsAg Seroconversion at 24 weeks post-treatment | HBV DNA <100,000 copies/mL at 24 weeks post-treatment |
| Peg-IFNα-2a | 32% | 6% | 32% |
| Peg-IFNα-2a + Lamivudine | 27% | Not Reported | 34% |
| Lamivudine | 19% | 0% | 22% |
Table 3: Efficacy of Pegylated Interferon-alpha-2b in Inactive HBsAg Carriers (up to 48 weeks) [6]
| Endpoint (at 72 weeks) | PEG-IFNα-2b Treatment Group | Control Group |
| HBsAg Loss | 84.2% (16/19) | 0% |
| HBsAg Seroconversion | 68.4% (13/19) | 0% |
| Virological Response (HBV DNA < 10 IU/mL) | 100% | Not Reported |
Safety and Tolerability
The safety profiles of this compound and interferon-alpha are markedly different, with the former's development being terminated due to severe adverse events.
This compound:
The Phase IIb CATALYST trials were stopped due to unexpected serious adverse events.[1] In the CATALYST 2 trial, three virally-suppressed CHB patients showed evidence of hepatocellular dysfunction with elevated alanine transaminase (ALT) levels, suggestive of liver injury rather than immune flares. Tragically, a patient death occurred in the CATALYST 2 trial.[7] Prior to these severe events, in the ACHIEVE trial at lower doses, Inarigivir was generally well-tolerated with treatment-emergent adverse events being mild to moderate.[8]
Interferon-alpha:
The side-effect profile of interferon-alpha is well-documented and often presents a significant challenge for patients. Common adverse events include flu-like symptoms (fever, fatigue, myalgia), headache, and local injection site reactions.[9] Hematological abnormalities such as neutropenia and thrombocytopenia are also common. Neuropsychiatric side effects, including depression, can be severe and may necessitate treatment discontinuation.
Table 4: Common Adverse Events Associated with Pegylated Interferon-alpha-2b Therapy [9]
| Adverse Event | Frequency |
| Fever | 98.15% |
| Fatigue | 96.30% |
| Weight Loss | 75.93% |
| Alopecia | 12.96% |
| Thyroid Dysfunction | 5.56% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key clinical trials of this compound and pegylated interferon-alpha.
This compound: ACHIEVE Trial (Phase II)[3][4][10]
-
Study Design: A randomized, placebo-controlled, ascending dose cohort study.
-
Participants: 80 treatment-naïve, non-cirrhotic, HBeAg-positive or HBeAg-negative CHB patients.
-
Treatment Regimen: Patients were randomized (4:1 ratio) to receive Inarigivir (25mg, 50mg, 100mg, or 200mg daily) or placebo for 12 weeks. Following this, all patients received tenofovir disoproxil fumarate (TDF) 300mg daily for an additional 12 weeks.
-
Primary Endpoints: Safety and antiviral efficacy, measured by the reduction in HBV DNA from baseline at week 12.
-
Secondary Endpoints: Changes in HBV RNA, quantitative HBsAg, and serum cytokines.
-
Key Assessments: HBV DNA levels were quantified using a real-time PCR assay. HBsAg and HBeAg levels were measured by quantitative immunoassays. Safety was monitored through regular clinical assessments and laboratory tests, including liver function tests.
Pegylated Interferon-alpha-2a: Phase III Trial in HBeAg-Positive CHB[5]
-
Study Design: A multinational, randomized, controlled Phase III trial.
-
Participants: 814 HBeAg-positive CHB patients. The majority of participants were of Asian ethnicity, with HBV genotype B or C being predominant.
-
Treatment Regimens:
-
Pegylated interferon-alpha-2a (180 µg once weekly) plus oral placebo.
-
Pegylated interferon-alpha-2a (180 µg once weekly) plus lamivudine (100 mg daily).
-
Lamivudine (100 mg daily) alone.
-
-
Treatment Duration: 48 weeks, with a 24-week treatment-free follow-up period.
-
Primary Efficacy Endpoints: HBeAg seroconversion and HBV DNA levels below 100,000 copies/mL at 24 weeks post-treatment.
-
Key Assessments: HBeAg and anti-HBe were measured using commercially available immunoassays. HBV DNA was quantified by PCR. HBsAg and anti-HBs were also assessed. Safety and tolerability were evaluated through monitoring of adverse events and laboratory parameters.
Conclusion
The comparison between this compound and interferon-alpha therapy for chronic hepatitis B highlights a crucial aspect of drug development: the balance between efficacy and safety. Inarigivir, with its novel mechanism of activating the innate immune system, showed promise in early-phase trials with a favorable initial safety profile and evidence of antiviral activity. However, the emergence of severe, life-threatening liver toxicity in later-stage trials led to the cessation of its development for HBV.
Interferon-alpha, while having a more established, albeit modest, efficacy profile and the potential for a functional cure, is hampered by a significant burden of adverse effects that can impact patient adherence and quality of life. The data presented in this guide underscores the ongoing challenge in the treatment of CHB and the need for novel therapies that can offer both a high rate of functional cure and a favorable safety profile. For researchers and drug development professionals, the story of Inarigivir serves as a critical case study in the complexities of immunomodulatory drug development for infectious diseases.
References
- 1. The efficacy of pegylated interferon alpha-2a and entecavir in HBeAg-positive children and adolescents with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel therapeutic strategies for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HKU Scholars Hub: Ascending dose cohort study of inarigivir - A novel RIG I agonist in chronic HBV patients: Final results of the ACHIEVE trial [repository.hku.hk]
- 4. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pegylated interferon alpha-2a (40 kDa) in the treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the Efficacy and Safety of PEGylated Interferon-α2b Treatment in Inactive Hepatitis B Surface Antigen Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Safety and efficacy of 48-week pegylated interferon-α-2b therapy in patients with hepatitis B virus-related compensated liver cirrhosis: a pilot observational study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Inarigivir Soproxil and Direct-Acting Antivirals for Hepatitis B Virus Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug Inarigivir Soproxil and established direct-acting antivirals (DAAs) for the treatment of chronic Hepatitis B (CHB). Due to the discontinuation of this compound's clinical development in 2020 due to safety concerns, this guide presents available efficacy data from its clinical trials alongside data from pivotal studies of approved DAAs, namely Tenofovir and Entecavir. It is important to note that the presented data are not from head-to-head comparative trials but are compiled from separate clinical studies.
Executive Summary
This compound, a novel, orally administered small molecule, was designed to function as a retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) agonist. Its mechanism of action involved stimulating the innate immune system to produce interferons and other cytokines with antiviral activity. In contrast, direct-acting antivirals such as Tenofovir and Entecavir are nucleos(t)ide analogues that directly inhibit the hepatitis B virus (HBV) polymerase, thereby suppressing viral replication.
Phase 2 clinical trial data for this compound demonstrated dose-dependent reductions in HBV DNA, HBV RNA, and hepatitis B surface antigen (HBsAg) levels. However, its development was halted, precluding the availability of more extensive comparative efficacy and safety data. DAAs like Tenofovir and Entecavir are the current cornerstones of CHB therapy, with extensive clinical data supporting their potent and sustained suppression of HBV DNA.
Data Presentation: Comparative Efficacy
The following tables summarize the virological and serological responses observed in clinical trials of this compound and the direct-acting antivirals Tenofovir and Entecavir.
Table 1: Efficacy of this compound in Treatment-Naïve CHB Patients (12 weeks of treatment) [1][2]
| Dose of this compound | Mean Reduction in HBV DNA (log10 IU/mL) | Mean Reduction in HBsAg (log10 IU/mL) |
| 25 mg | 0.61 | -0.0956 to -0.1818 |
| 50 mg | Not Reported | -0.0956 to -0.1818 |
| 100 mg | Not Reported | -0.0956 to -0.1818 |
| 200 mg | 1.58 | -0.0956 to -0.1818 |
| Placebo | 0.04 | +0.0026 |
Note: Data is based on a phase 2, open-label, randomized study. HBsAg reduction was variable across the treatment groups.
Table 2: Efficacy of Tenofovir Disoproxil Fumarate (TDF) in Treatment-Naïve CHB Patients
| Duration of Treatment | Proportion with Undetectable HBV DNA | HBeAg Seroconversion Rate | HBsAg Loss Rate |
| 48 Weeks | 76% (HBeAg-positive)[3], 93% (HBeAg-negative)[3] | 21%[3] | ~3%[3] |
| 5 Years | >98%[3] | 40%[3] | 7%[3] |
Note: Data compiled from various clinical trials and real-world studies.
Table 3: Efficacy of Entecavir (ETV) in Treatment-Naïve CHB Patients
| Duration of Treatment | Proportion with Undetectable HBV DNA | HBeAg Seroconversion Rate | HBsAg Loss Rate |
| 48 Weeks | 67% (HBeAg-positive)[4], 90% (HBeAg-negative)[4] | 21%[4] | ~2% |
| 5 Years | 94% (HBeAg-positive)[4] | 23%[4] | ~1.2% |
Note: Data compiled from various clinical trials and real-world studies.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the efficacy tables. Specific parameters may vary between individual studies.
Quantification of HBV DNA by Real-Time PCR (qPCR)
Objective: To measure the amount of HBV DNA in patient serum.
Methodology:
-
DNA Extraction: Viral DNA is extracted from serum samples using a commercial kit, typically employing a silica-membrane-based spin column method.[5][6] This involves lysis of the viral particles, binding of the DNA to the silica membrane, washing to remove impurities, and elution of the purified DNA.
-
qPCR Reaction: The extracted DNA is then subjected to real-time PCR using primers and a probe specific to a conserved region of the HBV genome (e.g., the S gene).[6][7]
-
Standard Curve: A standard curve is generated using a series of known concentrations of a plasmid containing the target HBV DNA sequence.
-
Quantification: The cycle threshold (Ct) values of the patient samples are compared to the standard curve to determine the concentration of HBV DNA, typically expressed in International Units per milliliter (IU/mL).[8]
Quantification of HBsAg by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the amount of Hepatitis B surface antigen in patient serum.
Methodology:
-
Coating: Microtiter plate wells are coated with a capture antibody specific for HBsAg.[9][10]
-
Sample Incubation: Patient serum is added to the wells, and any HBsAg present binds to the capture antibody.
-
Washing: The wells are washed to remove unbound components.
-
Detection Antibody: A second, enzyme-conjugated antibody that also recognizes HBsAg is added, forming a "sandwich" with the captured antigen.[9][10]
-
Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change.
-
Measurement: The intensity of the color, which is proportional to the amount of HBsAg, is measured using a microplate reader at a specific wavelength (e.g., 450 nm).[9]
-
Quantification: The HBsAg concentration is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of HBsAg.[11][12][13]
Mandatory Visualization
Caption: Comparative signaling pathways of this compound and Direct-Acting Antivirals.
Caption: General experimental workflow for assessing antiviral efficacy in clinical trials.
References
- 1. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of tenofovir in chronic hepatitis B: Australian real world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Real-world Entecavir Therapy in Treatment-naïve Chronic Hepatitis B Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of real-time PCR to quantify hepatitis B virus DNA in chronic carriers in The Gambia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genomica.uaslp.mx [genomica.uaslp.mx]
- 8. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sceti.co.jp [sceti.co.jp]
- 10. access.wiener-lab.com [access.wiener-lab.com]
- 11. researchgate.net [researchgate.net]
- 12. elisabscience.com [elisabscience.com]
- 13. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiviral Effect of Inarigivir Soproxil: A Comparative Guide with Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Inarigivir Soproxil, a novel RIG-I and NOD2 agonist, with other established antiviral agents. We delve into its mechanism of action, present supporting experimental data, and provide detailed protocols for validating its antiviral effects through gene knockdown studies.
This compound is an orally bioavailable small molecule that activates the innate immune system to elicit a broad-spectrum antiviral response. It functions as an agonist for the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1][2] This dual activation triggers the interferon signaling cascade, a critical component of the host's defense against viral pathogens.[1] Inarigivir has demonstrated antiviral activity against a range of RNA viruses, including Hepatitis C Virus (HCV), as well as Hepatitis B Virus (HBV).[1]
Performance Comparison
To contextualize the antiviral efficacy of this compound, this section compares its in vitro activity against HCV with the activity of other antiviral agents against their respective target viruses. For HBV, we present clinical data comparing Inarigivir to standard-of-care nucleos(t)ide analogues.
Table 1: In Vitro Antiviral Activity of this compound and Comparators
| Compound | Virus | Cell Line/System | Efficacy Metric | Value |
| This compound | HCV Genotype 1a | Replicon System | EC50 | 2.2 µM |
| HCV Genotype 1b | Replicon System | EC50 | 1.0 µM | |
| HCV Genotype 1a | Replicon System | EC90 | 8.0 µM | |
| HCV Genotype 1b | Replicon System | EC90 | 6.0 µM | |
| Favipiravir | Influenza A (H1N1) | MDCK cells | EC50 | 0.19 - 22.48 µM |
| Tenofovir | HBV | HepG2 2.2.15 cells | IC50 | 0.1 - 1.4 µM |
| Entecavir | HBV | HepG2 2.2.15 cells | EC50 | ~0.01 µM |
Table 2: Clinical Efficacy of this compound in Chronic Hepatitis B (CHB) Patients (12-week treatment)
| Treatment Group | Mean Reduction in HBV DNA (log10 IU/mL) | Mean Reduction in HBV RNA (log10 copies/mL) | Mean Reduction in HBsAg (log10 IU/mL) |
| Inarigivir 25 mg | -0.61 | -0.39 | -0.10 |
| Inarigivir 50 mg | -0.85 | -0.45 | -0.12 |
| Inarigivir 100 mg | -1.21 | -0.51 | -0.15 |
| Inarigivir 200 mg | -1.58 | -0.58 | -0.18 |
| Placebo | -0.04 | -0.15 | +0.003 |
Validating Mechanism of Action with Knockdown Studies
To definitively attribute the antiviral activity of this compound to its agonistic effect on RIG-I and NOD2, gene knockdown experiments using small interfering RNA (siRNA) are essential. Silencing these specific genes should lead to a significant reduction in the drug's antiviral efficacy.
Experimental Workflow for Knockdown Validation
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments involved in validating the antiviral effect of this compound.
RIG-I and NOD2 Knockdown using siRNA
Objective: To specifically silence the expression of RIG-I and NOD2 in host cells to assess the impact on Inarigivir's antiviral activity.
Materials:
-
Host cells (e.g., Huh7 for HCV, A549 for Influenza)
-
Control (non-targeting) siRNA
-
Validated siRNA targeting RIG-I
-
Validated siRNA targeting NOD2
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20 pmol of siRNA (Control, RIG-I, or NOD2) into 50 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine solutions (total volume 100 µL) and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 100 µL of siRNA-lipid complex to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown (Optional but Recommended): After the incubation period, lyse a subset of the cells and perform qRT-PCR or Western blotting to confirm the reduced expression of RIG-I and NOD2.
Viral Infection Assay
Objective: To challenge the transfected cells with a virus to measure the antiviral effect of this compound.
Materials:
-
Transfected cells from the knockdown experiment
-
This compound
-
Vehicle control (e.g., DMSO)
-
Target virus stock of known titer
-
Serum-free medium
Procedure:
-
Pre-treatment: 2-4 hours before infection, replace the medium in the wells with fresh medium containing the desired concentration of this compound or vehicle control.
-
Infection:
-
Prepare the viral inoculum in serum-free medium at a multiplicity of infection (MOI) of 0.1-1.0.
-
Remove the drug-containing medium from the wells and add the viral inoculum.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Post-infection:
-
Remove the viral inoculum and wash the cells gently with PBS.
-
Add fresh medium containing this compound or vehicle control.
-
Incubate for 24-72 hours, depending on the virus replication cycle.
-
Quantification of Antiviral Effect
Objective: To measure the extent of viral replication in the presence and absence of this compound and with or without RIG-I/NOD2 knockdown.
Methods:
-
Quantitative PCR (qPCR) for Viral Load:
-
Extract total RNA from the infected cells.
-
Perform reverse transcription to generate cDNA.
-
Use primers and probes specific to a viral gene to quantify the amount of viral RNA.
-
Normalize the viral RNA levels to a host housekeeping gene (e.g., GAPDH).
-
-
Plaque Assay for Infectious Virus Titer:
-
Collect the supernatant from the infected cells.
-
Perform serial dilutions of the supernatant and use it to infect a fresh monolayer of susceptible cells.
-
After an incubation period, overlay the cells with a semi-solid medium (e.g., agarose) to restrict viral spread to adjacent cells.
-
After several days, stain the cells to visualize and count the plaques (zones of cell death), which represent individual infectious virus particles.
-
-
Western Blot for Viral Protein Expression:
-
Lyse the infected cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific to a viral protein.
-
Use a secondary antibody conjugated to an enzyme for detection.
-
Quantify the band intensity and normalize to a host loading control (e.g., β-actin).
-
Inarigivir's Signaling Pathway and Comparison with Alternatives
This compound activates the RIG-I and NOD2 pathways, leading to the production of type I interferons (IFN-α/β) and a broad antiviral state. This mechanism is distinct from many direct-acting antivirals.
Comparison with Alternative Antiviral Mechanisms:
-
Nucleos(t)ide Analogues (e.g., Tenofovir, Entecavir for HBV): These drugs act as chain terminators, directly inhibiting the viral polymerase and preventing the replication of the viral genome. Their action is virus-specific and does not rely on the host's innate immune response.
-
Viral Polymerase Inhibitors (e.g., Favipiravir for Influenza): These agents directly target and inhibit the RNA-dependent RNA polymerase of the virus, preventing the synthesis of viral RNA. Like nucleoside analogues, their mechanism is direct and does not primarily involve the stimulation of the host's immune system.
By understanding the distinct mechanism of this compound and employing robust validation methods such as knockdown studies, researchers can effectively evaluate its potential as a broad-spectrum antiviral agent and compare its performance against other therapeutic options.
References
Inarigivir Soproxil: A Review of its Synergistic Potential with Nucleoside Analogs for the Treatment of Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chronic hepatitis B (CHB) therapies, the quest for a functional cure remains a primary objective. Combination therapies that target different aspects of the hepatitis B virus (HBV) lifecycle and modulate the host immune response are at the forefront of this research. Inarigivir soproxil, an oral agonist of the innate immune receptors RIG-I and NOD2, has been investigated as one such immunomodulatory agent. This guide provides a comprehensive comparison of this compound's performance, particularly focusing on its synergistic potential with nucleoside/nucleotide analogs (NAs), supported by available experimental data.
Note on Clinical Development: It is important to note that the clinical development of this compound for the treatment of HBV was discontinued by its sponsor following safety concerns, including a patient death in a Phase 2b trial. The data presented herein is for informational and research purposes.
Mechanism of Action: A Dual Approach
This compound is a prodrug that is converted to its active form, which then activates the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1][2] This dual agonism triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] This innate immune activation is believed to contribute to the control of HBV replication.
Beyond its immunomodulatory effects, Inarigivir has also been suggested to have direct antiviral activity by interfering with the encapsidation of HBV pregenomic RNA (pgRNA).[4][5]
Signaling Pathway of this compound
Caption: this compound's signaling pathway.
Synergy with Nucleoside Analogs: Preclinical and Clinical Evidence
The primary therapeutic strategy for CHB involves the long-term use of nucleoside/nucleotide analogs (NAs) such as tenofovir and entecavir. These agents effectively suppress HBV DNA replication. However, they rarely lead to a functional cure, necessitating prolonged therapy. The combination of an immunomodulator like Inarigivir with an NA is a rational approach to simultaneously suppress viral replication and stimulate an antiviral immune response, potentially leading to a sustained virological response.
Preclinical Evidence of Synergy with RIG-I Agonists
Clinical Data: Sequential Therapy with Tenofovir
A Phase 2, open-label, randomized study evaluated the safety and efficacy of Inarigivir in treatment-naïve CHB patients.[7] In this study, patients received Inarigivir monotherapy for 12 weeks, followed by tenofovir for another 12 weeks. The results showed a dose-dependent reduction in HBV DNA, HBV RNA, and hepatitis B surface antigen (HBsAg) levels during the Inarigivir treatment period.[4][7] Notably, a trend for a greater reduction in HBsAg was observed in patients who were pre-treated with Inarigivir before switching to tenofovir, compared to those who received placebo followed by tenofovir.[7]
Table 1: Antiviral Activity of Inarigivir Monotherapy Followed by Tenofovir
| Inarigivir Dose (12 weeks) | Mean Reduction in HBV DNA (log10 IU/mL) at Week 12 | Mean Reduction in HBsAg (log10 IU/mL) at Week 24 (after 12 weeks of Tenofovir) |
| Placebo | 0.0352 | 0.1984 |
| 25 mg | 0.6116 | 0.1709 |
| 50 mg | N/A | 0.2345 |
| 100 mg | N/A | 0.2891 |
| 200 mg | 1.5774 | 0.3529 |
| Data adapted from Yuen et al., Liver International, 2023.[7] |
These findings suggest that the initial immunomodulatory effect of Inarigivir may enhance the subsequent antiviral activity of tenofovir, particularly on HBsAg reduction, which is a key marker for functional cure.
Experimental Protocols
In Vitro Antiviral Synergy Assay for HBV
The following is a representative protocol for assessing the in vitro synergy of antiviral compounds against HBV, based on established methodologies.[8][9]
Objective: To determine the in vitro antiviral activity of Inarigivir in combination with various nucleoside analogs against HBV replication in a cell culture model.
Materials:
-
Cell Line: HepG2.2.15 or HepAD38 cells (human hepatoblastoma cell lines that constitutively produce HBV).
-
Compounds: this compound, Tenofovir disoproxil fumarate (TDF), Entecavir (ETV), Lamivudine (3TC), etc.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and G418 (for HepG2.2.15) or tetracycline-free FBS (for HepAD38).
-
Reagents for DNA extraction and qPCR: DNAzol, primers and probes specific for HBV DNA, and a qPCR master mix.
Experimental Workflow:
Caption: In vitro HBV antiviral synergy assay workflow.
Procedure:
-
Cell Seeding: Seed HepG2.2.15 or HepAD38 cells in 96-well microtiter plates at a density that allows for logarithmic growth throughout the experiment.
-
Compound Preparation: Prepare serial dilutions of Inarigivir and each nucleoside analog.
-
Treatment: Treat the cells with each compound alone and in combination in a checkerboard format (e.g., 8 concentrations of Inarigivir x 8 concentrations of the nucleoside analog). Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for 6 to 9 days, with a complete medium change containing the respective drug concentrations every 3 days.
-
Harvesting: At the end of the incubation period, harvest the cell culture supernatant.
-
DNA Extraction: Extract encapsidated HBV DNA from the supernatant using a suitable method (e.g., proteinase K digestion followed by DNAzol extraction).
-
qPCR Analysis: Quantify the levels of HBV DNA using a validated real-time PCR assay.
-
Data Analysis: Calculate the 50% effective concentration (EC50) for each compound alone. Analyze the combination data for synergy, additivity, or antagonism using software such as MacSynergy or CalcuSyn, which are based on the Bliss independence or Chou-Talalay methods, respectively.
Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to ensure that the observed antiviral effects are not due to cellular toxicity.
Conclusion and Future Perspectives
This compound, through its dual mechanism of activating the innate immune system and potentially exerting direct antiviral effects, represents a rational approach for combination therapy in CHB. While its clinical development for HBV has been halted, the available data, particularly the trend towards enhanced HBsAg reduction in sequential therapy with tenofovir, underscores the potential of immunomodulatory agents in the quest for a functional cure.
Further preclinical research on the synergistic effects of RIG-I and NOD2 agonists with current and emerging NAs is warranted. Such studies will be crucial in designing future combination therapies that can effectively suppress HBV replication, eliminate the cccDNA reservoir, and achieve a sustained, treatment-free control of the infection. The experimental protocols outlined in this guide provide a framework for the continued investigation of such novel therapeutic strategies.
References
- 1. Suppression of hepatitis B virus through therapeutic activation of RIG-I and IRF3 signaling in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brii Biosciences Announces Publication of Phase 2 ENSURE Study Results in Nature Medicine - Laotian Times [laotiantimes.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triple combination therapy holds promise for Hepatitis B functional cure - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Suppression of hepatitis B virus through therapeutic activation of RIG-I and IRF3 signaling in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination therapy for hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-hepatitis B virus activity in vitro of combinations of tenofovir with nucleoside/nucleotide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Inarigivir Soproxil: A Cross-Validation of its Antiviral Mechanism Against Hepatitis B Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanism of action and performance of Inarigivir Soproxil, an investigational antiviral agent, with established first-line treatments for chronic Hepatitis B (CHB), Entecavir and Tenofovir. The information presented is supported by experimental data to aid in the understanding of its unique approach to viral inhibition and to provide context for its developmental status.
Executive Summary
This compound represents a departure from current CHB therapies by targeting the host's innate immune system rather than the virus itself. While Entecavir and Tenofovir are potent nucleos(t)ide analogs that directly inhibit the Hepatitis B virus (HBV) polymerase, this compound acts as an agonist of the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1] This activation triggers an intracellular signaling cascade, leading to the production of interferons and other antiviral cytokines, effectively inducing an antiviral state within the host cells.
However, the clinical development of this compound was halted due to serious adverse events, including a patient death in a Phase IIb trial.[2][3] This guide will delve into the mechanistic differences, comparative in vitro and clinical efficacy data, and the experimental protocols used to generate this information, providing a comprehensive overview for the scientific community.
Comparative Analysis of Antiviral Activity
The following tables summarize the in vitro and clinical antiviral activity of this compound, Entecavir, and Tenofovir against HBV.
Table 1: In Vitro Anti-HBV Activity
| Compound | Mechanism of Action | Cell Line | EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) |
| This compound | RIG-I and NOD2 Agonist | - | No specific EC50 value for HBV reported in publicly available literature. Clinical data indicates dose-dependent reduction in HBV DNA and RNA. | Data not publicly available. | Data not publicly available. |
| Entecavir | HBV Polymerase Inhibitor | HepG2 | 0.004 µM | > 10 µM | > 2500 |
| Tenofovir | HBV Polymerase Inhibitor | 2.2.15 | 1.1 µM | > 100 µM | > 90 |
| Tenofovir Disoproxil Fumarate (TDF) | HBV Polymerase Inhibitor (Prodrug of Tenofovir) | 2.2.15 | 0.02 µM | > 100 µM | > 5000 |
Table 2: Clinical Efficacy in Chronic Hepatitis B Patients
| Compound | Study Phase | Key Findings |
| This compound | Phase II | Dose-dependent reduction in HBV DNA (up to 1.58 log10 IU/mL) and HBV RNA after 12 weeks of treatment.[4][5] Development was discontinued due to safety concerns.[2][3] |
| Entecavir | Post-market | Significant reduction in HBV DNA levels, leading to undetectable levels in a majority of patients with long-term treatment. |
| Tenofovir Disoproxil Fumarate (TDF) | Post-market | Potent suppression of HBV DNA, with high rates of virological response in both treatment-naïve and experienced patients. |
Mechanism of Action Signaling Pathways
The distinct mechanisms of action of this compound and the nucleos(t)ide analogs are visualized in the following diagrams.
Caption: this compound's activation of innate immunity.
Caption: Mechanism of HBV polymerase inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
HBV Antiviral Assay Protocol (Utilizing HepG2.2.15 Cells)
This protocol is a synthesized standard procedure for evaluating the antiviral activity of compounds against HBV in a stable cell line that constitutively produces viral particles.
1. Cell Culture and Maintenance:
- Culture HepG2.2.15 cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 380 µg/mL G418 to maintain the HBV replicon.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Subculture cells every 3-4 days when they reach 80-90% confluency.
2. Antiviral Compound Treatment:
- Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of the test compounds (this compound, Entecavir, Tenofovir) in the culture medium.
- Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a no-drug control and a positive control (e.g., a known HBV inhibitor).
- Incubate the plates for 6-9 days, with a medium change containing fresh compound every 3 days.
3. Quantification of HBV DNA:
- After the incubation period, collect the cell culture supernatant.
- Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.
- Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.
- Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HBV DNA replication by 50% compared to the no-drug control.
Cytotoxicity Assay Protocol (MTT Assay)
This protocol outlines the procedure for assessing the cytotoxicity of the antiviral compounds.
1. Cell Plating:
- Seed HepG2.2.15 cells (or another suitable cell line like HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
2. Compound Incubation:
- Treat the cells with the same serial dilutions of the test compounds as used in the antiviral assay. Include a cell-only control (no compound).
- Incubate for the same duration as the antiviral assay (e.g., 6-9 days).
3. MTT Reagent Addition and Incubation:
- Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).[6][7]
- After the compound incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well.[6]
- Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6]
4. Solubilization and Absorbance Reading:
- Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[6]
- Gently shake the plate for 15 minutes to ensure complete solubilization.[7]
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of a novel antiviral compound's mechanism of action.
Caption: A generalized workflow for antiviral drug development.
Conclusion
This compound offered a promising and mechanistically novel approach to the treatment of chronic Hepatitis B by harnessing the body's own innate immune system. This contrasts with the direct antiviral action of established therapies like Entecavir and Tenofovir. While early clinical data for Inarigivir showed antiviral effects, its development was ultimately halted due to significant safety concerns. This highlights the critical importance of a thorough evaluation of both efficacy and safety in the drug development process. The comparative data and methodologies presented in this guide provide a valuable resource for researchers in the field of antiviral drug discovery and development, emphasizing the ongoing need for innovative and safe therapeutic strategies to achieve a functional cure for CHB.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of Inarigivir Soproxil and Other Immunomodulators for Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
The landscape of chronic hepatitis B (CHB) treatment is continually evolving, with a significant focus on developing therapies that can achieve a "functional cure" characterized by sustained off-treatment virological control and loss of hepatitis B surface antigen (HBsAg). Immunomodulators, which aim to restore or enhance the body's own immune response against the hepatitis B virus (HBV), represent a key strategy in this pursuit. This guide provides a comparative analysis of the investigational immunomodulator Inarigivir Soproxil against other immunomodulatory agents, with a focus on their mechanisms of action, clinical efficacy, and safety profiles, supported by available experimental data.
Overview of Compared Immunomodulators
This analysis focuses on three distinct immunomodulatory approaches for CHB:
-
This compound (GS-9992/SB 9200): An orally available small molecule that acts as an agonist of the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1][2][3]
-
Peginterferon alfa-2a (Peg-IFN alfa-2a): An established injectable cytokine therapy that stimulates a broad antiviral response through the JAK/STAT signaling pathway.[4][5]
-
Vesatolimod (GS-9620): An investigational oral Toll-like receptor 7 (TLR7) agonist designed to activate innate and adaptive immune responses.[2][6]
Mechanism of Action and Signaling Pathways
The distinct mechanisms by which these immunomodulators stimulate the host immune system are a critical point of comparison.
This compound activates two key intracellular pattern recognition receptors, RIG-I and NOD2.[1][2][3] This dual agonism is intended to trigger a robust innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines that are crucial for antiviral defense.[3]
Peginterferon alfa-2a mimics the action of endogenous interferon-alpha. It binds to the type I interferon receptor on the cell surface, activating the JAK/STAT signaling cascade.[5] This leads to the transcription of a wide array of interferon-stimulated genes (ISGs) that encode proteins with antiviral, antiproliferative, and immunomodulatory functions.[4][7]
Vesatolimod is an agonist of TLR7, an endosomal receptor that recognizes single-stranded viral RNA.[2] Activation of TLR7 in plasmacytoid dendritic cells and other immune cells initiates a signaling cascade that results in the production of type I interferons and other cytokines, thereby stimulating both innate and adaptive immune responses.[8]
Comparative Efficacy
The clinical development of Inarigivir for CHB was halted, so efficacy data is limited to early-phase trials. Peg-IFN alfa-2a is an approved therapy with extensive clinical data, while Vesatolimod has progressed through Phase 2 trials.
| Parameter | This compound | Peginterferon alfa-2a | Vesatolimod (GS-9620) |
| Route of Administration | Oral | Subcutaneous injection | Oral |
| HBV DNA Reduction | Dose-dependent reductions observed in a 12-week study (mean reduction of 1.58 log10 IU/mL with 200 mg dose).[9] | Significant reductions observed, often leading to undetectable levels in a proportion of patients.[10] | HBV DNA suppression rates were similar across treatment and placebo arms in a 12-week study in viremic patients.[6] |
| HBsAg Reduction/Loss | A trend for greater HBsAg reduction was observed in patients pre-treated with Inarigivir before switching to tenofovir.[9] In an earlier study, some patients experienced a >0.5 log10 IU/mL decline.[11] | HBsAg loss rates vary, with some studies reporting rates around 3-7% after 48 weeks of therapy, and higher rates with longer treatment durations.[10][12] | No clinically meaningful differences in HBsAg changes from baseline were observed between treatment and placebo groups at week 24.[6] No significant HBsAg declines were observed in virally suppressed patients.[2] |
| HBeAg Seroconversion | Data on HBeAg seroconversion is limited. | Rates of HBeAg seroconversion at 24 weeks post-treatment are approximately 25-30% in some studies.[10][13] | 3 patients experienced HBeAg loss and seroconversion at week 48 in one study.[6] |
| Development Status for HBV | Development for HBV was discontinued.[6][14] | Approved for the treatment of CHB. | Investigational; did not show significant efficacy in reducing HBsAg.[2][6] |
Safety and Tolerability
Safety is a paramount consideration in the development of new therapies, and the discontinuation of Inarigivir highlights this.
| Parameter | This compound | Peginterferon alfa-2a | Vesatolimod (GS-9620) |
| Common Adverse Events | Generally well-tolerated in early trials, with the most common adverse events being fatigue, headache, and gastrointestinal symptoms.[11] | Flu-like symptoms (fatigue, fever, myalgia), headache, injection-site reactions, neuropsychiatric effects (e.g., depression), and cytopenias.[15] | The majority of adverse events were mild to moderate in severity.[2][6] A small proportion of patients exhibited dose-dependent influenza-like adverse events.[6] |
| Serious Adverse Events | Development was halted due to unexpected serious adverse events, including one patient death in a Phase IIb trial.[6][14] Evidence of hepatocellular dysfunction and elevated alanine transaminase (ALT) potentially consistent with liver injury were observed.[15] | Can be associated with serious adverse events including autoimmune disorders, ischemic disorders, and severe depression.[15] | Generally safe and well-tolerated in Phase 2 studies.[2][6] |
Experimental Protocols and Methodologies
A standardized approach is crucial for evaluating the efficacy and safety of novel antiviral agents in clinical trials. The following diagram outlines a general experimental workflow for a clinical trial comparing immunomodulators for CHB.
Key Experimental Assays:
-
HBV DNA Quantification: Serum HBV DNA levels are a primary endpoint in most CHB clinical trials. These are typically measured using real-time polymerase chain reaction (PCR) assays, which offer high sensitivity and a broad dynamic range.[16]
-
HBsAg and HBeAg Quantification: Quantitative assays for HBsAg and HBeAg are crucial for assessing treatment response, particularly for immunomodulators aiming for a functional cure. Enzyme-linked immunosorbent assays (ELISAs) are commonly used for this purpose.[17]
-
Liver Function Tests: Regular monitoring of serum alanine aminotransferase (ALT) and other liver enzymes is essential for assessing both treatment efficacy (biochemical response) and safety (hepatotoxicity).[16]
-
Immunological Monitoring: In trials of immunomodulators, exploratory endpoints often include the quantification of peripheral cytokines, interferon-stimulated gene (ISG) expression, and the characterization of HBV-specific T-cell and B-cell responses to understand the pharmacodynamic effects of the drug.[2]
Conclusion
The development of immunomodulators for chronic hepatitis B is a complex endeavor with the potential for high reward but also significant risk. The story of this compound serves as a stark reminder of the safety challenges that can arise, even with a promising mechanism of action. While it showed some early signs of antiviral activity, the severe adverse events led to the cessation of its development for HBV.
In contrast, Peg-IFN alfa-2a remains a valuable, albeit challenging, treatment option, offering the possibility of a functional cure in a subset of patients. The development of newer oral immunomodulators like the TLR7 agonist Vesatolimod has so far been met with limited success in terms of HBsAg reduction, despite being well-tolerated.
Future research in this area will likely focus on combination therapies, potentially pairing direct-acting antivirals with immunomodulators that have a favorable safety profile, to achieve the ultimate goal of a functional cure for chronic hepatitis B. A thorough understanding of the distinct signaling pathways and a careful evaluation of the benefit-risk profile of each agent will be critical for the continued advancement of CHB treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Safety, efficacy and pharmacodynamics of vesatolimod (GS-9620) in virally suppressed patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alpha-interferon treatment in hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Safety and efficacy of vesatolimod (GS-9620) in patients with chronic hepatitis B who are not currently on antiviral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
- 8. Toll-Like Receptor Response to Hepatitis B Virus Infection and Potential of TLR Agonists as Immunomodulators for Treating Chronic Hepatitis B: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of two-step peginterferon α-2a treatment in patients of chronic hepatitis B with acute exacerbation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www.hivandhepatitis.com - AASLD 2017: Immune Modulator Inarigivir Looks Promising for Hepatitis B | Experimental HBV Drugs [hivandhepatitis.com]
- 12. Frontiers | Safety and efficacy of 48-week pegylated interferon-α-2b therapy in patients with hepatitis B virus-related compensated liver cirrhosis: a pilot observational study [frontiersin.org]
- 13. Efficacy and Safety of Peginterferon Alfa-2a (40KD) in Children With Chronic Hepatitis B: The PEG-B-ACTIVE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Monitoring During and After Antiviral Therapy for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Inarigivir Soproxil: A Comparative Guide to NOD2 Agonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of innate immunity modulation, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) has emerged as a critical target for therapeutic intervention in a range of diseases, from infectious diseases to inflammatory disorders and oncology. This guide provides a comparative analysis of Inarigivir Soproxil, a dual RIG-I and NOD2 agonist, against other prominent NOD2 agonists. The objective is to offer a clear, data-driven benchmark of their performance based on available experimental evidence.
Overview of this compound and Other NOD2 Agonists
This compound (formerly SB 9200) is an orally bioavailable small molecule designed to activate innate immune responses through the stimulation of both RIG-I and NOD2.[1][2] It was primarily investigated for its antiviral properties, particularly against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV).[1][2] However, its clinical development for HBV was halted due to significant safety concerns, including patient fatalities in Phase II trials.[3][4]
For the purpose of this guide, this compound's NOD2-mediated activity is compared with other well-characterized and emerging NOD2 agonists, including:
-
Muramyl Dipeptide (MDP): The canonical NOD2 agonist, a component of bacterial peptidoglycan.[5]
-
L18-MDP (MDP-Lys(L18)): A synthetic lipophilic derivative of MDP with enhanced cellular uptake and potency.[4][6]
-
Nocodazole: A benzimidazole-based compound identified as a potent NOD2 agonist.
Quantitative Comparison of NOD2 Agonist Activity
The following table summarizes the available quantitative data for various NOD2 agonists from different studies. It is crucial to note that these values were obtained under different experimental conditions and should be interpreted with caution.
| Compound/Agonist | Assay Type | Cell Line | Readout | Potency (EC50) | Citation(s) |
| This compound | Antiviral Assay | HCV 1a Replicon | Viral Replication Inhibition | 2.2 µM | [1][2][7][8] |
| Antiviral Assay | HCV 1b Replicon | Viral Replication Inhibition | 1.0 µM | [1][2][7][8] | |
| Nocodazole | NF-κB Reporter Assay | HEK-Blue™ hNOD2 | SEAP Activity | 315.5 nM | [9] |
| Parbendazole | NF-κB Reporter Assay | HEK-Blue™ hNOD2 | SEAP Activity | 116.2 nM | [9] |
| Desmuramylpeptide (Cpd 74) | NF-κB Reporter Assay | HEK-Blue™ hNOD2 | SEAP Activity | 30 nM | [7] |
| Desmuramylpeptide (Cpd 3) | NF-κB Reporter Assay | HEK-Blue™ hNOD2 | SEAP Activity | 4.6 nM | |
| Desmuramylpeptide (Cpd 40) | NF-κB Reporter Assay | HEK-Blue™ hNOD2 | SEAP Activity | 4.5 nM | [10] |
NOD2 Signaling Pathway
Activation of NOD2 by its agonists triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines. The key steps are illustrated in the diagram below.
Experimental Protocols
NF-κB Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay in HEK-Blue™ hNOD2 Cells
This assay is a standard method for quantifying NOD2 activation by measuring the activity of a reporter gene, SEAP, which is under the control of an NF-κB-inducible promoter.
Experimental Workflow:
Methodology:
-
Cell Culture: HEK-Blue™ hNOD2 cells, which stably express human NOD2 and a SEAP reporter gene driven by an NF-κB promoter, are cultured in DMEM supplemented with 10% heat-inactivated fetal bovine serum and appropriate selection antibiotics.[1][2][9]
-
Assay Procedure:
-
Cells are seeded into 96-well plates.
-
The following day, the medium is replaced with fresh medium containing the NOD2 agonists at various concentrations.
-
The plates are incubated for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
SEAP Detection:
-
A sample of the cell culture supernatant is transferred to a new 96-well plate.
-
QUANTI-Blue™ Solution, a substrate for SEAP, is added to each well.
-
The plate is incubated at 37°C for 1-3 hours, during which the substrate is hydrolyzed by SEAP, resulting in a color change.
-
-
Data Analysis:
-
The absorbance is read at a wavelength of 620-655 nm using a microplate reader.
-
The EC50 values are calculated from the dose-response curves.
-
Interleukin-8 (IL-8) Secretion Assay in THP-1 Cells
This assay measures the production of the pro-inflammatory chemokine IL-8 by the human monocytic cell line THP-1 upon NOD2 stimulation, providing a more physiologically relevant readout of NOD2 activation.
Experimental Workflow:
Methodology:
-
Cell Culture and Differentiation:
-
Stimulation:
-
Differentiated THP-1 cells are washed and incubated with fresh medium containing various concentrations of the NOD2 agonist for 24 hours.
-
-
IL-8 Quantification (ELISA):
-
Cell culture supernatants are collected.
-
A sandwich ELISA is performed according to the manufacturer's protocol. Briefly:
-
A 96-well plate is coated with an anti-human IL-8 capture antibody.
-
Supernatants and IL-8 standards are added to the wells.
-
A biotinylated anti-human IL-8 detection antibody is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution (e.g., TMB) is added, and the color development is stopped.
-
The absorbance is measured at 450 nm.[14]
-
-
-
Data Analysis:
-
A standard curve is generated using the IL-8 standards, and the concentration of IL-8 in the samples is determined.
-
Conclusion and Future Directions
This compound represents an important case study in the development of innate immune modulators, highlighting the potential of dual RIG-I/NOD2 agonism for antiviral therapy. However, its clinical development was ultimately unsuccessful due to safety concerns, underscoring the challenges in harnessing these powerful pathways.
While direct comparative data on the NOD2-specific potency of this compound is scarce, the available information on other NOD2 agonists, such as the highly potent desmuramylpeptide and benzimidazole derivatives, provides valuable benchmarks for future drug discovery efforts. The experimental protocols detailed in this guide offer standardized methods for the evaluation and comparison of novel NOD2 agonists.
Future research should focus on developing NOD2 agonists with improved safety profiles and well-defined mechanisms of action. A thorough understanding of the structure-activity relationships and the downstream consequences of NOD2 activation in different cell types will be crucial for the successful translation of these promising therapeutic targets into clinical applications.
References
- 1. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bowdish.ca [bowdish.ca]
- 3. researchgate.net [researchgate.net]
- 4. This compound (SB 9200) / Gilead, Sino Biopharm [delta.larvol.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. invivogen.com [invivogen.com]
- 10. nanopartikel.info [nanopartikel.info]
- 11. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Comparative Efficacy of Inarigivir Soproxil in Chronic Hepatitis B: A Genotype-Focused Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug Inarigivir Soproxil against established therapies for chronic hepatitis B (CHB), with a focus on efficacy across different viral genotypes. It is important to note that the clinical development of this compound for HBV was discontinued in January 2020 due to safety concerns.[1] The data presented herein is based on clinical trials conducted prior to its discontinuation.
Overview of this compound
This compound is an orally bioavailable small molecule that acts as an agonist of the innate immune system.[2] Its mechanism of action involves the activation of intracellular pattern recognition receptors, specifically the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[2] This activation triggers a downstream signaling cascade, leading to the production of type I interferons and other cytokines, which in turn elicits a broad-spectrum antiviral response.[2]
Efficacy of this compound in Chronic Hepatitis B
Clinical trials of this compound in patients with CHB demonstrated antiviral activity. A phase 2 study involving treatment-naïve patients showed that 12 weeks of Inarigivir treatment was associated with a dose-dependent reduction in HBV DNA, HBV RNA, and hepatitis B surface antigen (HBsAg) levels.[3]
Table 1: Summary of this compound Phase 2 Efficacy Data (12 Weeks, Treatment-Naïve Patients)
| Dose | Mean Reduction in HBV DNA (log10 IU/mL) | Mean Reduction in HBV RNA (log10 copies/mL) | Mean Reduction in HBsAg (log10 IU/mL) |
| 25 mg | 0.61 | 0.39 | 0.10 |
| 50 mg | Not Reported | Not Reported | Not Reported |
| 100 mg | Not Reported | Not Reported | Not Reported |
| 200 mg | 1.58 | 0.58 | 0.18 |
| Placebo | 0.04 | 0.15 | -0.0026 |
Source: Adapted from a phase 2, open-label, randomized, multiple-dose study.[3]
Limitation: A significant gap in the available data is the lack of specific efficacy analysis of this compound across different HBV genotypes. The clinical trials did not report outcomes stratified by genotype, making a direct comparison on this basis impossible.
Comparative Analysis with Alternative Treatments
The standard of care for CHB includes two main classes of drugs: pegylated interferon-alpha (Peg-IFN-α) and nucleos(t)ide analogues (NAs). Unlike Inarigivir, the efficacy of these treatments, particularly Peg-IFN-α, has been well-characterized with respect to HBV genotypes.
3.1. Pegylated Interferon-alpha (Peg-IFN-α)
Peg-IFN-α is an immunomodulatory agent that has been used for CHB treatment for decades. Its efficacy is known to be significantly influenced by the patient's HBV genotype.
Table 2: Comparative Efficacy of Peg-IFN-α by HBV Genotype (HBeAg-positive patients)
| HBV Genotype | Sustained Virologic Response (SVR) Rate | HBeAg Seroconversion Rate | HBsAg Clearance Rate |
| A | Higher | Higher | Higher |
| B | Higher | Higher | Moderate |
| C | Lower | Lower | Lower |
| D | Lower | Lower | Lower |
Source: Adapted from multiple studies on Peg-IFN-α therapy.[4][5][6]
3.2. Nucleos(t)ide Analogues (NAs)
NAs, such as Entecavir and Tenofovir, are potent inhibitors of HBV replication. In contrast to Peg-IFN-α, the antiviral efficacy of NAs is generally considered to be high across all HBV genotypes.[5] While some studies have suggested minor differences in the speed of viral suppression between genotypes, the overall long-term outcomes are largely comparable.[7][8]
Table 3: Comparative Efficacy of Nucleos(t)ide Analogues by HBV Genotype
| HBV Genotype | Virologic Response (Undetectable HBV DNA) |
| A | High |
| B | High |
| C | High |
| D | High |
Source: Based on the general consensus from multiple studies.[5]
Signaling Pathways and Experimental Workflows
4.1. This compound Signaling Pathway
Inarigivir activates the RIG-I pathway, a key component of the innate immune system's defense against viral infections. The following diagram illustrates this signaling cascade.
Caption: this compound activates the RIG-I pathway, leading to interferon production.
4.2. Generalized Experimental Workflow for Antiviral Efficacy
The assessment of antiviral efficacy in clinical trials for CHB follows a structured workflow to ensure robust and comparable data.
Caption: A generalized workflow for a clinical trial assessing antiviral efficacy in CHB.
Experimental Protocols
5.1. In Vitro Antiviral Assay for HBV
The in vitro antiviral activity of compounds against HBV is commonly assessed using a cell-based assay with a stable HBV-producing cell line, such as the HepG2.2.15 cell line.
-
Cell Culture: HepG2.2.15 cells are cultured in appropriate media until they reach confluence in 96-well plates. Confluent cultures are necessary for high levels of HBV replication.
-
Compound Treatment: The cells are treated with various concentrations of the investigational drug (e.g., this compound) or a control compound. The treatment is typically administered daily for a set period, for instance, nine consecutive days.
-
Quantification of HBV DNA: After the treatment period, the supernatant is collected, and extracellular HBV DNA is extracted. The levels of HBV DNA are quantified using real-time PCR or dot blot hybridization. The reduction in HBV DNA levels in treated cells compared to untreated controls indicates antiviral activity.
-
Cytotoxicity Assay: To ensure that the reduction in viral replication is not due to cell death, a cytotoxicity assay (e.g., neutral red uptake assay) is performed in parallel. This helps to determine the therapeutic index of the compound.
5.2. Clinical Trial Protocol for CHB Antiviral Efficacy
The efficacy of an investigational drug in patients with CHB is evaluated in randomized controlled trials.
-
Patient Population: A defined population of patients with CHB is enrolled based on specific inclusion and exclusion criteria (e.g., treatment-naïve, HBeAg-positive or -negative, specific range of HBV DNA and ALT levels).
-
Study Design: Patients are randomized to receive either the investigational drug at different doses or a placebo/active comparator for a defined treatment duration (e.g., 12, 24, or 48 weeks).
-
Efficacy Endpoints:
-
Primary Endpoint: The primary measure of efficacy is often the change from baseline in serum HBV DNA levels.
-
Secondary Endpoints: These may include the proportion of patients with undetectable HBV DNA, changes in HBsAg and HBeAg levels, HBeAg seroconversion rates, and normalization of ALT levels.
-
-
Safety Monitoring: Patients are closely monitored for adverse events throughout the study.
-
Genotyping: HBV genotype is determined at baseline to allow for subgroup analysis of treatment response.
Conclusion
This compound demonstrated antiviral activity against HBV in early-phase clinical trials by stimulating the innate immune system. However, its development was halted due to safety concerns, and there is a notable absence of data on its efficacy across different HBV genotypes. In contrast, the efficacy of standard-of-care treatments is well-defined in relation to viral genotype. Peg-IFN-α shows a genotype-dependent response, with higher efficacy in genotypes A and B. Nucleos(t)ide analogues, on the other hand, provide potent and consistent viral suppression across all major HBV genotypes. This information is critical for the continued development of novel HBV therapies and for personalizing treatment strategies for patients with chronic hepatitis B.
References
- 1. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Interferon and Hepatitis B: Current and Future Perspectives [frontiersin.org]
- 5. Hepatitis B Virus Genotypes and Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 7. Nucleos(t)ide analogues treatment outcome in genotype B and C chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
A Comprehensive Profile of Inarigivir Soproxil (GS-9992): An Oral RIG-I and NOD2 Agonist
An important clarification for our research audience: Inarigivir Soproxil, also known by its developmental codes GS-9992 and SB 9200, are designations for the same chemical entity. Therefore, this guide provides a comprehensive, unified profile of this compound rather than a head-to-head comparison.
This compound is a first-in-class, orally bioavailable small molecule designed to act as a dual agonist of the innate immune receptors, Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] By activating these intracellular pattern recognition receptors (PRRs), Inarigivir stimulates the production of interferons and other cytokines, aiming to elicit a broad-spectrum antiviral response.[2] Initially developed for the treatment of chronic Hepatitis B (HBV) and Hepatitis C (HCV) infections, its clinical development for HBV was notably discontinued due to significant safety concerns.[3][4]
Quantitative Performance Data
The efficacy of Inarigivir has been evaluated in both preclinical and clinical settings. The following tables summarize the key quantitative data from these studies.
Table 1: Preclinical Antiviral Activity against Hepatitis C Virus (HCV)
| HCV Genotype | EC50 (μM) | EC90 (μM) | Experimental System |
| 1a | 2.2 | 8.0 | Genotype 1a HCV Replicon |
| 1b | 1.0 | 6.0 | Genotype 1b HCV Replicon |
Data sourced from studies utilizing HCV replicon systems to assess antiviral activity.[2]
Table 2: Clinical Efficacy in Treatment-Naïve Chronic Hepatitis B (HBV) Patients (ACHIEVE Trial)
| Inarigivir Dose (12 weeks) | Mean HBV DNA Reduction (log10 IU/mL) | Mean HBV RNA Reduction (log10 copies/mL) | Mean HBsAg Reduction (log10 IU/mL) |
| 25 mg | 0.61 | ~0.39 | ~0.10 |
| 50 mg | 0.77 (HBeAg+) / 1.05 (HBeAg-) | 0.95 | Not specified |
| 100 mg | Not specified | Not specified | Mean: 0.8 (in responders) |
| 200 mg | 1.58 | ~0.58 | ~0.18 |
| Placebo | 0.04 | Increase of 0.48 | +0.0026 |
Data from the Phase 2 ACHIEVE trial. Reductions are from baseline after 12 weeks of monotherapy.[5][6][7] It is important to note that the development of Inarigivir for HBV was halted due to severe adverse events, including one patient fatality in the Phase IIb CATALYST 2 study.[3][4]
Mechanism of Action and Signaling Pathways
Inarigivir functions by activating two key intracellular PRRs: RIG-I and NOD2. This dual agonism triggers downstream signaling cascades that converge on the activation of transcription factors like IRF3 and NF-κB, leading to the production of Type I interferons and pro-inflammatory cytokines. This orchestrated immune response is intended to suppress viral replication and clear infected cells.[1][2]
RIG-I Signaling Pathway
NOD2 Signaling Pathway
Experimental Protocols
The quantitative data presented in this guide were generated using established experimental methodologies. Below are detailed overviews of the key assays.
HCV Replicon Assay
This cell-based assay is a standard method for evaluating the antiviral activity of compounds against Hepatitis C Virus replication.
Objective: To determine the concentration of a compound required to inhibit HCV RNA replication by 50% (EC50) and 90% (EC90).
Methodology:
-
Cell Line: Human hepatoma cells (e.g., Huh-7) that are stably transfected with an HCV subgenomic replicon are used. This replicon contains the HCV non-structural proteins necessary for RNA replication, along with a reporter gene, typically luciferase.
-
Compound Treatment: The replicon-harboring cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., this compound).
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the expression of the reporter gene.
-
Data Acquisition: After incubation, the cells are lysed, and the activity of the reporter enzyme (luciferase) is measured. The luminescence signal is directly proportional to the level of HCV RNA replication.
-
Data Analysis: The luminescence data is normalized to untreated controls. A dose-response curve is generated by plotting the percentage of inhibition against the compound concentration. The EC50 and EC90 values are then calculated from this curve using non-linear regression analysis.
NF-κB Reporter Assay for NOD2/RIG-I Activation
This assay is used to confirm that a compound activates the NOD2 or RIG-I signaling pathways by measuring the activity of a downstream transcription factor, NF-κB.
Objective: To quantify the dose-dependent activation of the NOD2 or RIG-I pathway by a test compound.
Methodology:
-
Cell Line and Transfection: A suitable cell line, such as HEK293T, is used. These cells are transiently co-transfected with:
-
An expression plasmid for the receptor of interest (e.g., human NOD2 or RIG-I).
-
A reporter plasmid containing the luciferase gene under the control of an NF-κB-responsive promoter.
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Compound Stimulation: After transfection, the cells are treated with various concentrations of the agonist (e.g., Inarigivir).
-
Incubation: The cells are incubated for a defined period (e.g., 18-24 hours) to allow for receptor activation, downstream signaling, and expression of the luciferase reporter gene.
-
Lysis and Luminescence Measurement: The cells are lysed, and luciferase activity is measured using a luminometer. The activity of the control reporter (β-galactosidase) is also measured.
-
Data Analysis: The luciferase signal is normalized to the control reporter signal to account for variations in cell number and transfection efficiency. The fold induction of NF-κB activity is calculated relative to untreated cells.
Summary and Conclusion
This compound (GS-9992) is a potent dual agonist of RIG-I and NOD2 that demonstrated antiviral activity against both HCV and HBV in preclinical and early-phase clinical studies. However, the promising efficacy observed in the ACHIEVE trial for chronic HBV was overshadowed by severe safety concerns that ultimately led to the cessation of its development for this indication. The data and methodologies presented here provide a comprehensive overview for researchers in the field of antiviral drug development, highlighting both the therapeutic potential of targeting innate immune pathways and the critical importance of a thorough safety evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Spring Bank Pharmaceuticals Announces Positive Top-Line Results from the Second Cohort of Part A of the Phase II ACHIEVE Trial - BioSpace [biospace.com]
- 6. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
Inarigivir Soproxil's Effect on Interferon-Stimulated Genes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chronic Hepatitis B (HBV) therapeutics, the modulation of the host's innate immune system presents a promising avenue to achieve functional cure. Inarigivir soproxil, a novel small molecule, was developed with this rationale. This guide provides a detailed comparison of this compound's mechanism and its intended effect on interferon-stimulated genes (ISGs) with other immunomodulatory agents for HBV. Due to the discontinuation of this compound's clinical development for safety reasons, publicly available quantitative data on its direct impact on ISG expression is limited.[1][2] This guide will therefore focus on its mechanism of action and available clinical data, drawing comparisons with agents for which more extensive immunological data has been published.
Introduction to this compound
This compound (formerly SB 9200) is an orally bioavailable prodrug of a dinucleotide that acts as an agonist for the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pattern recognition receptors.[3][4][5] Activation of these intracellular sensors is designed to trigger the innate immune response, leading to the production of type I interferons (IFNs) and the subsequent upregulation of a broad range of interferon-stimulated genes (ISGs) with antiviral functions.
Mechanism of Action: The RIG-I and NOD2 Signaling Pathways
This compound's therapeutic hypothesis is centered on its ability to mimic a viral infection, thereby activating a natural antiviral state within the host's cells.
Comparative Antiviral Efficacy and Clinical Data
| Drug | Mechanism of Action | Dosage | Key Efficacy Results | Reference |
| This compound | RIG-I and NOD2 agonist | 25-200 mg daily | Dose-dependent reduction in HBV DNA, RNA, and HBsAg levels. | [1] |
| Vesatolimod (GS-9620) | TLR7 agonist | 1, 2, or 4 mg weekly | Dose-dependent induction of ISG15. No significant HBsAg declines observed. | [5][6] |
| Pegylated Interferon Alfa-2a | Cytokine | 180 µg weekly | HBeAg seroconversion in ~31% of patients; HBsAg loss in a smaller percentage. | [7][8] |
Comparison with Other Innate Immunity Modulators
A direct comparison of Inarigivir's effect on ISGs with other immunomodulators is challenging due to the lack of published data for Inarigivir. However, we can infer its intended downstream effects and compare them with agents that have more detailed immunological readouts.
Vesatolimod (GS-9620) - A TLR7 Agonist
Vesatolimod is an oral Toll-like receptor 7 (TLR7) agonist that has also been investigated for the treatment of chronic Hepatitis B. TLR7 activation in plasmacytoid dendritic cells leads to the production of IFN-α and subsequent ISG induction.
Clinical studies with Vesatolimod have shown a dose-dependent induction of the interferon-stimulated gene 15 (ISG15) in peripheral blood mononuclear cells (PBMCs).[4][9] This provides a quantitative measure of the engagement of the interferon pathway. However, despite this immunological response, Vesatolimod did not lead to clinically significant declines in HBsAg levels in phase 2 studies.[5][6]
Pegylated Interferon Alfa-2a - The Benchmark
Pegylated interferon alfa-2a is an established therapy for chronic Hepatitis B that directly activates the interferon pathway. Its administration leads to the upregulation of a wide array of ISGs, including OAS1, Mx1, and ISG20, which are known to have anti-HBV activity.[10] Clinical trials have demonstrated that treatment with pegylated interferon alfa-2a can lead to HBeAg seroconversion and, in some cases, HBsAg loss.[7][8]
Experimental Protocols
Detailed experimental protocols for the clinical trials referenced are publicly available through clinical trial registries and publications.
This compound Clinical Trial (NCT02751996) - Representative Protocol Outline
-
Study Design: Phase 2, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Treatment-naïve or -experienced adults with chronic Hepatitis B.
-
Intervention: this compound administered orally at various doses or placebo.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Change from baseline in serum HBV DNA, HBV RNA, and HBsAg levels.
-
Immunological Assessments (intended): Measurement of peripheral and intrahepatic ISG expression (e.g., via quantitative PCR or transcriptomic analysis).
Conclusion and Future Perspectives
This compound represented a rational approach to HBV treatment by targeting the RIG-I and NOD2 pathways to induce an endogenous antiviral interferon response. While early clinical data showed antiviral activity, its development was halted due to safety concerns, precluding a detailed public analysis of its effect on interferon-stimulated genes.
In contrast, the TLR7 agonist Vesatolimod has demonstrated target engagement through the measurable induction of ISG15, although this did not translate to significant HBsAg reduction. Pegylated interferon alfa-2a remains a benchmark for immunomodulatory therapy in HBV, with a well-documented impact on ISG expression and clinical outcomes.
The journey of this compound underscores the critical importance of balancing potent immune activation with a favorable safety profile. Future development of innate immune modulators for chronic Hepatitis B will require a deep understanding of the specific ISG signatures that correlate with viral clearance without inducing harmful inflammation. Further research into targeted delivery to hepatocytes and the precise tuning of immune activation will be crucial for the success of this therapeutic strategy.
References
- 1. GS-9620, an Oral Agonist of Toll-Like Receptor-7, Induces Prolonged Suppression of Hepatitis B Virus in Chronically Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Immune-Based Therapy GS-9620 Shows Promise for Hepatitis B [hivandhepatitis.com]
- 4. corevih-bretagne.fr [corevih-bretagne.fr]
- 5. Safety, efficacy and pharmacodynamics of vesatolimod (GS-9620) in virally suppressed patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of vesatolimod (GS-9620) in patients with chronic hepatitis B who are not currently on antiviral treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized, open-label clinical study of combined pegylated interferon Alfa-2a (40KD) and entecavir treatment for hepatitis B "e" antigen-positive chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HBsAg Loss with Peg-interferon Alfa-2a in Hepatitis B Patients with Partial Response to Nucleos(t)ide Analog: New Switch Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The oral toll-like receptor-7 agonist GS-9620 in patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Interferon and interferon-stimulated genes in HBV treatment [frontiersin.org]
Assessing the Specificity of Inarigivir Soproxil for RIG-I and NOD2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Inarigivir Soproxil (formerly SB 9200) is an orally bioavailable prodrug of SB 9000, a novel small molecule designed to modulate the innate immune system. It has been identified as a dual agonist of two key intracellular pattern recognition receptors (PRRs): Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2][3][4] Activation of these pathways triggers downstream signaling cascades, leading to the production of interferons and other pro-inflammatory cytokines, which are crucial for antiviral and antibacterial responses. This guide provides a comparative assessment of the specificity of this compound for RIG-I and NOD2, supported by available experimental data and methodologies.
Overview of this compound and Comparator Molecules
This compound has demonstrated broad-spectrum antiviral activity against various RNA viruses, including Hepatitis C Virus (HCV).[5] However, its clinical development for Hepatitis B was halted due to safety concerns. Understanding its specificity for RIG-I and NOD2 is critical for evaluating its therapeutic potential and off-target effects.
For a comprehensive comparison, this guide includes data on selective agonists for RIG-I and NOD2, providing a benchmark for specificity.
Quantitative Assessment of Potency
While direct, head-to-head quantitative data on the potency of this compound for human RIG-I versus NOD2 activation (e.g., EC50 values from the same experimental setup) is not publicly available, we can compile the available data for Inarigivir and compare it with selective agonists for each pathway.
Table 1: Antiviral and Immunomodulatory Potency of this compound and Comparator Agonists
| Compound | Target(s) | Assay Type | Parameter | Value | Reference |
| This compound | RIG-I & NOD2 | HCV Replicon Assay (Genotype 1a) | Antiviral EC50 | 2.2 µM | [5] |
| HCV Replicon Assay (Genotype 1b) | Antiviral EC50 | 1.0 µM | [5] | ||
| NF-κB Luciferase Reporter Assay (HEK293) | Qualitative Activation | Demonstrated | [1] | ||
| IFN-β Reporter Assay (Conceptual) | - | - | |||
| KIN1148 | RIG-I | IRF3/NF-κB Reporter Assays | Agonist Activity | Potent Activator | [6][7][8] |
| Desmuramylpeptide Analog | NOD2 | SEAP Reporter Assay (HEK-Blue NOD2) | EC50 | 4.5 nM | [9][10] |
| Muramyl dipeptide (MDP) | NOD2 | NF-κB Reporter Assay | EC50 | Varies (µM range) | [11] |
| C12-iE-DAP | NOD1 | SEAP Reporter Assay (HEK-Blue NOD1) | - | Potent Activator | [5][12] |
Note: The antiviral EC50 values for this compound reflect the downstream biological effect of activating the innate immune response and not a direct measure of receptor activation.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used to assess specificity, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. NOD2/RIG-I Activating Inarigivir Adjuvant Enhances the Efficacy of BCG Vaccine Against Tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NOD2/RIG-I Activating Inarigivir Adjuvant Enhances the Efficacy of BCG Vaccine Against Tuberculosis in Mice [frontiersin.org]
- 4. NOD2/RIG-I Activating Inarigivir Adjuvant Enhances the Efficacy of BCG Vaccine Against Tuberculosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Small Molecule RIG-I Agonist Serves as an Adjuvant to Induce Broad Multifaceted Influenza Virus Vaccine Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Desmuramylpeptide NOD2 Agonists with Single-Digit Nanomolar Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivogen.com [invivogen.com]
Inarigivir Soproxil: A Comparative Analysis of its Antiviral Performance Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral therapeutics, agents that modulate the host's innate immune system represent a promising strategy to combat a wide range of viral pathogens. Inarigivir soproxil, a prodrug of the RIG-I and NOD2 agonist SB 9000, has emerged as a significant subject of investigation due to its broad-spectrum antiviral activity. This guide provides a comprehensive comparison of this compound's performance in various cell lines, supported by available experimental data and detailed methodologies.
Mechanism of Action: Activating the Innate Immune Response
This compound functions as an orally bioavailable dinucleotide that, once metabolized to its active form, activates two key intracellular pattern recognition receptors (PRRs): Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] This dual agonism triggers the interferon (IFN) signaling cascade, a cornerstone of the innate antiviral defense. The activation of these pathways culminates in the production of type I interferons and other pro-inflammatory cytokines, which in turn induce an antiviral state in the host cell and surrounding cells, effectively inhibiting viral replication.[1]
Performance in Different Cell Lines: A Quantitative Overview
The efficacy of this compound has been evaluated against several RNA viruses in various in vitro systems. The following table summarizes the available quantitative data on its antiviral activity, primarily focusing on its half-maximal effective concentration (EC50).
| Virus | Cell Line/System | Genotype/Strain | EC50 (µM) | Reference(s) |
| Hepatitis C Virus (HCV) | Genotype 1 HCV replicon system | 1a | 2.2 | [1] |
| Hepatitis C Virus (HCV) | Genotype 1 HCV replicon system | 1b | 1.0 | [1] |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 cells | 3TC-resistant (L180M) | 2.1 | |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 cells | 3TC-resistant (M204V) | 2.4 |
Signaling Pathway of this compound
The following diagram illustrates the signaling cascade initiated by this compound upon activation of RIG-I and NOD2.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the performance data of this compound. Below is a representative protocol for an in vitro antiviral assay.
HCV Replicon Assay
This assay is commonly used to determine the efficacy of antiviral compounds against Hepatitis C Virus replication.
Objective: To determine the EC50 value of this compound against HCV replication in a human hepatoma cell line harboring an HCV replicon.
Materials:
-
Huh-7 cell line stably harboring an HCV genotype 1a or 1b subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, penicillin-streptomycin, and G418 (for selection).
-
This compound (stock solution in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Huh-7 HCV replicon cells in 96-well plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium without G418. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity. Remove the old medium from the cell plates and add 100 µL of the medium containing the different concentrations of the compound. Include a "no drug" control (vehicle only) and a positive control (e.g., a known HCV inhibitor).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Data Acquisition: Measure the luciferase activity in each well using a luminometer.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the antiviral activity of this compound in a cell-based assay.
Comparison with Alternatives
A direct quantitative comparison of this compound with other RIG-I agonists in the same experimental settings is not extensively available in the public literature. The development of small molecule RIG-I agonists is an active area of research, with compounds like KIN1148 also showing promise as vaccine adjuvants and for their ability to induce a robust immune response. However, without head-to-head studies, a definitive comparative assessment of potency remains challenging.
Conclusion
This compound demonstrates potent in vitro antiviral activity against HCV and HBV by activating the RIG-I and NOD2 pathways, leading to an innate immune response. While its broad-spectrum potential is noted, further quantitative data on its efficacy against other RNA viruses in various cell lines would be beneficial for a more comprehensive understanding of its therapeutic potential. The provided experimental protocols and workflow diagrams offer a framework for the continued investigation and comparison of this and other innate immune-modulating antiviral agents.
References
Inarigivir Soproxil: A Comparative Analysis of an Investigational Oral Antiviral for Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chronic hepatitis B (HBV) therapies, the quest for novel agents with improved efficacy and safety profiles is ongoing. Inarigivir soproxil, an investigational oral antiviral, garnered significant interest due to its unique mechanism of action as an agonist of the innate immune system. However, its development was halted in Phase IIb clinical trials due to safety concerns, including a patient fatality. This guide provides a comparative study of this compound's oral bioavailability and mechanism of action against established oral antiviral treatments for HBV, supported by available data and detailed experimental context.
Comparative Oral Bioavailability of HBV Antivirals
While specific quantitative oral bioavailability data for this compound has not been publicly released following the termination of its clinical development, it was widely reported to be an orally bioavailable prodrug. The following table summarizes the key pharmacokinetic parameters of approved oral antivirals for chronic hepatitis B, offering a benchmark for comparison.
| Drug | Oral Bioavailability (%) | Tmax (hours) | Cmax (ng/mL) | Food Effect |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Tenofovir Disoproxil Fumarate (TDF) | ~25% (fasting), ~39% (with high-fat meal)[1] | 1.0 ± 0.6 | 296 ± 96 | Increased absorption with a high-fat meal[1][2] |
| Tenofovir Alafenamide (TAF) | ~40% (estimated)[3] | 0.5 - 2.0 | Varies with formulation and food | Absorption is enhanced with food[4] |
| Entecavir | ~100% (relative to oral solution)[5] | 0.5 - 1.5 | 4.2 (0.5 mg dose), 8.2 (1 mg dose) | Administration with food decreases absorption[6][7] |
| Lamivudine | ~82% (adults), ~68% (children)[8][9] | 0.5 - 1.5 | 1.2 µg/mL (150 mg BID), 2.0 µg/mL (300 mg QD) | Food delays Tmax but does not significantly affect AUC[10] |
Experimental Protocols
Oral Bioavailability Studies
The determination of a drug's oral bioavailability is a critical step in its development. Preclinical and clinical studies are designed to quantify the fraction of an orally administered dose that reaches systemic circulation.
Preclinical In Vivo Oral Bioavailability Study Protocol (General Overview):
-
Animal Model Selection: Rodent (e.g., rats, mice) or non-rodent (e.g., dogs, monkeys) species are chosen based on their physiological and metabolic similarities to humans for the drug .
-
Drug Administration: A defined dose of the investigational drug is administered orally (e.g., via gavage) to a group of fasted animals. A separate group receives the drug intravenously to determine the absolute bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Drug Concentration Analysis: The concentration of the drug and its active metabolites in plasma or serum is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC): Represents the total drug exposure over time.
-
Maximum Concentration (Cmax): The peak plasma concentration of the drug.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
-
Bioavailability Calculation: Absolute oral bioavailability (F) is calculated using the formula: F (%) = (AUC_oral / AUC_intravenous) * (Dose_intravenous / Dose_oral) * 100
Mechanism of Action: this compound
This compound is a prodrug of SB 9000, a dinucleotide that functions as an agonist of the innate immune system. Its antiviral activity against HBV is not direct but is mediated through the activation of two key intracellular pattern recognition receptors: Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This activation triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn establish an antiviral state within the host cells.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway initiated by this compound.
Caption: this compound's mechanism of action via RIG-I and NOD2 activation.
Experimental Workflow for Assessing Antiviral Efficacy
The antiviral activity of compounds like this compound is evaluated through a series of in vitro and in vivo experiments.
Caption: Workflow for evaluating the antiviral efficacy of an HBV drug candidate.
Comparative Logical Framework
The following diagram provides a logical comparison of this compound with established nucleos(t)ide analogue treatments for chronic hepatitis B.
Caption: Logical comparison of this compound and Nucleos(t)ide Analogues.
Conclusion
This compound represented a promising, albeit ultimately unsuccessful, approach to HBV treatment by targeting the host's innate immune system. While a direct comparison of its oral bioavailability is hampered by the cessation of its development, this guide provides a framework for understanding its proposed mechanism and for comparing it with the established and clinically validated oral antiviral therapies. The data and diagrams presented herein offer a valuable resource for researchers and professionals in the field of antiviral drug development, underscoring the complexities and challenges inherent in bringing new therapies to patients.
References
- 1. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of RIG-I-like receptor signaling by host and viral proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. NOD2 and inflammation: current insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gilead.com [gilead.com]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Inarigivir Soproxil
This document provides immediate safety, handling, and disposal procedures for Inarigivir Soproxil, a compound intended for laboratory research. Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection.
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2]
Key safety precautions when handling this compound include:
-
Engineering Controls: Use only in well-ventilated areas, preferably within a chemical fume hood.[1][2] Ensure that safety showers and eyewash stations are readily accessible.[2]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and impervious clothing.[1][2] If dust or aerosols may be generated, a suitable respirator is required.[2]
-
Handling Practices: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Do not eat, drink, or smoke when using this product.[1][2] Wash hands and any exposed skin thoroughly after handling.[1][2] Avoid release to the environment.[2]
Quantitative Hazard Data
The following table summarizes the hazard classifications for this compound.
| Hazard Classification | GHS Category | Hazard Statement | Citations |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | [2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [2] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant .[2] This involves treating it as regulated chemical waste according to institutional and local environmental regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed waste container. Do not mix with general laboratory trash.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of down the drain, as this would release the substance into the environment, which must be avoided.[2]
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or lab paper, that are grossly contaminated with this compound should be disposed of as hazardous chemical waste.
2. Spill Management:
-
In the event of a spill, evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Wear full personal protective equipment before attempting cleanup.[1]
-
Collect the spillage.[2] For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, absorb with an inert material.
-
Place the collected material into a sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly, and dispose of cleanup materials as hazardous waste.
3. Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
-
Ensure all labeling and documentation comply with institutional and regulatory requirements for hazardous waste disposal.
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
